Product packaging for Isolappaol A(Cat. No.:CAS No. 131400-96-9)

Isolappaol A

Cat. No.: B12387062
CAS No.: 131400-96-9
M. Wt: 536.6 g/mol
InChI Key: YMWGUENGTNUIRA-OUZJQUPYSA-N
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Description

7Lbr7UN9H8 has been reported in Arctium lappa with data available.
See also: Arctium lappa fruit (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32O9 B12387062 Isolappaol A CAS No. 131400-96-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131400-96-9

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

IUPAC Name

(3R,4R)-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C30H32O9/c1-35-25-11-16(4-6-23(25)32)8-19-15-38-30(34)20(19)9-17-10-21-22(14-31)28(39-29(21)27(12-17)37-3)18-5-7-24(33)26(13-18)36-2/h4-7,10-13,19-20,22,28,31-33H,8-9,14-15H2,1-3H3/t19-,20+,22-,28+/m0/s1

InChI Key

YMWGUENGTNUIRA-OUZJQUPYSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@@H]4[C@H](COC4=O)CC5=CC(=C(C=C5)O)OC

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4C(COC4=O)CC5=CC(=C(C=C5)O)OC

Origin of Product

United States

Foundational & Exploratory

Isolappaol A: A Technical Guide to its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolappaol A, a sesquilignan found in the seeds of Arctium lappa (greater burdock), has garnered interest for its potential biological activities, particularly its role in modulating cellular stress and longevity pathways. This technical guide provides a comprehensive overview of the discovery, origin, and key experimental data related to this compound. It includes detailed physicochemical properties, a summary of its discovery, and an outline of the experimental protocols for its extraction and isolation. Furthermore, this guide elucidates the JNK-1-DAF-16 signaling pathway, a critical target of this compound, through a detailed diagrammatic representation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Arctium lappa, commonly known as greater burdock, is a biennial plant native to Europe and Asia that has been used for centuries in traditional medicine.[1][2] The plant is a rich source of various bioactive compounds, including lignans, which are a class of polyphenols with diverse pharmacological properties.[3][4] Among these lignans, this compound has emerged as a compound of interest due to its potential anti-aging effects.[5] This guide provides an in-depth look at the scientific journey of this compound, from its initial discovery to its known biological interactions.

Discovery and Origin

This compound was first isolated and identified by a team of researchers led by A. Ichihara from the seeds of Arctium lappa L.[6] In their work on new lignans, they termed this compound and its related compounds as "sesquilignans" because they are constructed from one and a half units of coniferyl alcohol, a building block of typical lignans.[6]

Subsequent research has consistently identified the seeds of Arctium lappa as the primary source of this compound and other related lignans.[3][5][7][8][9] While other parts of the plant, such as the roots and leaves, contain various bioactive molecules, studies have shown that lignans are found in significantly higher concentrations in the seeds, with only trace amounts detected in the roots.[3][10]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its extraction, purification, and characterization, as well as for understanding its pharmacokinetic and pharmacodynamic properties.

PropertyValueReference
Molecular Formula C₃₀H₃₂O₉[6]
Molecular Weight 536.6 g/mol [6]
Class Lignan (Sesquilignan)[6]
Sub-Class 2-arylbenzofuran flavonoid[7]

Experimental Protocols

Extraction and Isolation of this compound from Arctium lappa Seeds

The following is a generalized protocol for the extraction and isolation of this compound, based on methods described for lignan separation from Arctium lappa seeds.[6][7][11]

4.1.1. Materials and Reagents

  • Dried seeds of Arctium lappa

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for column chromatography

  • Polyamide for column chromatography

  • Solvents for chromatography (e.g., chloroform, acetone)

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • C18 reverse-phase HPLC column

4.1.2. Extraction Procedure

  • Grinding: Grind the dried seeds of Arctium lappa into a fine powder to increase the surface area for solvent extraction.

  • Defatting: Extract the powdered seeds with n-hexane to remove lipids and other nonpolar compounds. This step is crucial for improving the efficiency of subsequent extractions.

  • Methanol Extraction: Extract the defatted seed powder with methanol at room temperature. This can be done through maceration or using a Soxhlet apparatus. Repeat the extraction multiple times to ensure maximum recovery of the lignans.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.1.3. Isolation and Purification

  • Solvent Partitioning: Partition the crude methanolic extract between ethyl acetate and water. The lignans, including this compound, will preferentially move into the ethyl acetate fraction.

  • Column Chromatography (Silica Gel): Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of chloroform and acetone to separate the compounds based on their polarity.

  • Column Chromatography (Polyamide): Further purify the fractions containing this compound using polyamide column chromatography.[7]

  • Preparative/Semi-Preparative HPLC: The final purification of this compound is typically achieved using preparative or semi-preparative HPLC on a C18 reverse-phase column.[11] A gradient of acetonitrile and water is commonly used as the mobile phase.

4.1.4. Structural Elucidation The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Experimental Workflow

experimental_workflow start Dried Arctium lappa Seeds grinding Grinding start->grinding defatting Defatting with n-Hexane grinding->defatting extraction Methanol Extraction defatting->extraction concentration Concentration extraction->concentration partitioning Solvent Partitioning (EtOAc/H2O) concentration->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel polyamide Polyamide Column Chromatography silica_gel->polyamide hplc Preparative/Semi-Preparative HPLC polyamide->hplc isolappaol_a Pure this compound hplc->isolappaol_a structure_elucidation Structural Elucidation (NMR, MS, IR) isolappaol_a->structure_elucidation

Caption: Workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit anti-aging properties by modulating the JNK-1-DAF-16 signaling pathway in the nematode Caenorhabditis elegans, a model organism for aging studies.[5]

The JNK-1-DAF-16 Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway and the insulin/IGF-1 signaling (IIS) pathway are two conserved pathways that play crucial roles in stress response and longevity. In C. elegans, the JNK-1 (a MAP kinase) and DAF-16 (a forkhead transcription factor) are key components of these pathways.

Under normal conditions, DAF-16 is phosphorylated by kinases in the IIS pathway, which leads to its sequestration in the cytoplasm. However, under conditions of stress or in the presence of certain stimuli, JNK-1 can phosphorylate DAF-16, promoting its translocation into the nucleus. Once in the nucleus, DAF-16 acts as a transcription factor, upregulating the expression of genes involved in stress resistance, metabolism, and longevity.

This compound is believed to upregulate the expression of jnk-1, thereby enhancing the activity of this pathway and promoting the nuclear translocation of DAF-16. This leads to increased stress resistance and an extended lifespan in C. elegans.

Signaling Pathway Diagram

jnk1_daf16_pathway cluster_extra Extracellular cluster_intra Intracellular Isolappaol_A This compound JNK1 JNK-1 Isolappaol_A->JNK1 Upregulates expression DAF16_cyto DAF-16 (Cytoplasm) JNK1->DAF16_cyto Phosphorylates DAF16_p p-DAF-16 DAF16_cyto->DAF16_p DAF16_nuc DAF-16 (Nucleus) DAF16_p->DAF16_nuc Nuclear Translocation Target_Genes Target Genes (sod-3, hsp-16.2, etc.) DAF16_nuc->Target_Genes Activates Transcription Stress_Resistance Stress Resistance & Longevity Target_Genes->Stress_Resistance Promotes

Caption: The JNK-1-DAF-16 signaling pathway modulated by this compound.

Conclusion

This compound, a sesquilignan originating from the seeds of Arctium lappa, represents a promising natural product with potential applications in the development of novel therapeutics, particularly in the context of aging and stress-related diseases. This technical guide has provided a comprehensive overview of its discovery, physicochemical properties, and the experimental methodologies for its isolation. The elucidation of its interaction with the JNK-1-DAF-16 signaling pathway offers a clear mechanism for its observed biological effects. Further research, including more detailed quantitative analysis and in-depth pharmacological studies, is warranted to fully explore the therapeutic potential of this compound.

References

Isolappaol A: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol A, a lignan isolated from the fruit of Arctium lappa (burdock), has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a complex molecule with the molecular formula C30H32O9 and a molecular weight of 536.57 g/mol .[1] Its chemical structure reveals a dibenzylbutyrolactone lignan skeleton. While experimental data on some physical properties are limited, computational predictions provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C30H32O9[1]
Molecular Weight 536.57 g/mol [1]
CAS Number 131400-96-9
Melting Point Not available
Boiling Point Not available
Water Solubility Predicted to be low
logP (octanol-water partition coefficient) Predicted to be in the range of 2-3
pKa (acid dissociation constant) Not available

Note: The solubility, logP, and pKa values are based on computational models and may not reflect experimentally determined values. Further experimental validation is required.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons, methoxy protons, and protons of the butyrolactone and dihydrobenzofuran rings. Chemical shifts (δ) and coupling constants (J) would be critical for complete structural assignment.

  • ¹³C NMR: The spectrum would show resonances for all 30 carbon atoms, including those of the aromatic rings, carbonyl group, methoxy groups, and the aliphatic core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

  • O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Bands in the region of 3000-2850 cm⁻¹ for aromatic and aliphatic C-H bonds.

  • C=O stretching: A strong absorption around 1770 cm⁻¹ corresponding to the lactone carbonyl group.

  • C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

  • C-O stretching: Bands in the 1250-1000 cm⁻¹ region for the ether and alcohol functionalities.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of the molecule, confirming its elemental composition (C30H32O9).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would reveal characteristic losses of functional groups and cleavages of the lignan skeleton, aiding in structural elucidation.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit anti-aging properties in the model organism Caenorhabditis elegans.[1] The primary reported mechanism of action is the upregulation of jnk-1 expression, which is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This pathway plays a crucial role in stress resistance and longevity.

The proposed signaling cascade initiated by this compound involves the activation of JNK-1, which in turn phosphorylates and activates the transcription factor DAF-16 (a forkhead box O, or FOXO, homolog). Activated DAF-16 then translocates to the nucleus and promotes the expression of genes involved in stress resistance and longevity.

IsolappaolA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular IsolappaolA This compound JNK1 JNK-1 IsolappaolA->JNK1 Upregulates expression DAF16_cyto DAF-16 (cytoplasm) JNK1->DAF16_cyto Phosphorylates DAF16_nuc DAF-16 (nucleus) DAF16_cyto->DAF16_nuc Translocation TargetGenes Target Genes (Stress Resistance, Longevity) DAF16_nuc->TargetGenes Activates transcription

Caption: this compound signaling pathway in C. elegans.

Experimental Protocols

Determination of Physicochemical Properties (General Protocol)
  • Melting Point: Determined using a calibrated melting point apparatus. A small amount of purified this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • Solubility: Assessed by adding a known amount of this compound to a specific volume of various solvents (e.g., water, ethanol, DMSO) at a controlled temperature. The solution is stirred and visually inspected for dissolution. Quantitative solubility can be determined by techniques like HPLC.

  • Spectroscopic Analysis:

    • NMR: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed.

    • IR: The spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in solution.

    • MS: Mass spectra are acquired using a mass spectrometer, often coupled to a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common technique for lignans. HRMS provides accurate mass, and MS/MS experiments are performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Experimental_Workflow_Spectroscopy start Purified this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (HRMS, MS/MS) start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis Celegans_Lifespan_Assay_Workflow start Synchronized C. elegans L1 Larvae plating Plate on NGM with E. coli OP50 start->plating treatment Add this compound (and solvent control) plating->treatment scoring Daily Survival Scoring treatment->scoring analysis Kaplan-Meier Survival Analysis and Log-Rank Test scoring->analysis

References

In-depth Technical Guide: The JNK-1/DAF-16 Signaling Pathway in Longevity and Stress Resistance and the Putative Role of Isolappaol A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific information regarding "Isolappaol A" and its interaction with the JNK-1-DAF-16 signaling pathway in Caenorhabditis elegans. The following guide provides a comprehensive overview of the JNK-1-DAF-16 pathway based on existing research. The sections pertaining to this compound are presented as a hypothetical framework for investigation, should this compound be identified and studied in the future.

Core Concepts: The JNK-1 and DAF-16 Signaling Axis

The JNK-1 (c-Jun N-terminal kinase 1) and DAF-16 (DAF [abnormal dauer formation]-16) signaling pathway is a critical regulator of lifespan and stress resistance in the model organism Caenorhabditis elegans. This pathway operates in parallel to the well-characterized insulin/IGF-1 signaling (IIS) pathway, and both converge on the transcription factor DAF-16, a homolog of the mammalian FOXO proteins.[1]

Under basal conditions, DAF-16 is largely localized in the cytoplasm. In response to various stressors, such as heat and oxidative stress, the JNK-1 pathway is activated.[1] Activated JNK-1 can directly interact with and phosphorylate DAF-16, promoting its translocation into the nucleus.[1] Once in the nucleus, DAF-16 regulates the transcription of a suite of downstream target genes involved in stress resistance, metabolism, and longevity.[1]

Overexpression of jnk-1 has been shown to extend the lifespan of C. elegans in a daf-16-dependent manner.[1] This highlights the crucial role of DAF-16 as the downstream effector of JNK-1 in promoting longevity.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the JNK-1-DAF-16 pathway's role in lifespan and stress resistance in C. elegans.

Table 1: Effect of jnk-1 and daf-16 Modulation on C. elegans Lifespan

Genotype/ConditionMean Lifespan (days)Standard ErrorReference
N2 (Wild Type) on control RNAi17.60.5[1]
N2 on daf-16 RNAi14.60.3[1]
jnk-1 overexpression (lpIn1) on control RNAi19.10.6[1]
jnk-1 overexpression (lpIn1) on daf-16 RNAi14.50.3[1]
daf-2(e1370)44.00.7[1]
daf-2(e1370); jnk-1 overexpression (lpIn1)53.31.7[1]

Table 2: Effect of jnk-1 Overexpression on Thermotolerance

GenotypeMean Survival Time (hours) at 35°CStandard ErrorReference
N2 + pRF4 (Control)10.80.2[1]
jnk-1 overexpression (lpIn1)15.30.3[1]
jnk-1 overexpression (lpIn2)14.40.2[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

C. elegans Lifespan Assay

This protocol is adapted from standard methods used in the field.

Objective: To determine the effect of a genetic modification or compound on the lifespan of C. elegans.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • M9 buffer

  • Platinum wire worm pick

  • Fluorodeoxyuridine (FUDR) (optional, to prevent progeny from hatching)

  • Temperature-controlled incubator (typically 20°C)

Procedure:

  • Synchronization of Worm Population: Generate a synchronized population of worms by allowing gravid adults to lay eggs on an NGM plate for a few hours and then removing the adults.

  • L4 Stage Transfer: Once the synchronized population reaches the L4 larval stage, transfer a defined number of worms (e.g., 30-50) to fresh NGM plates seeded with E. coli OP50. For compound testing, the compound of interest would be incorporated into the NGM plates.

  • Scoring Survival: Starting from day 1 of adulthood, score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Transfer to Fresh Plates: Transfer the surviving worms to fresh plates every 2-3 days to avoid contamination and depletion of the food source. If not using FUDR, this step is also necessary to separate the original population from their progeny.

  • Data Analysis: Record the number of surviving worms at each time point. The data is typically plotted as a survival curve (Kaplan-Meier) and statistical analysis (e.g., log-rank test) is used to determine significant differences in lifespan between different conditions.

Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the general steps for measuring gene expression in C. elegans.

Objective: To quantify the mRNA levels of target genes (e.g., daf-16 downstream targets like sod-3) in response to a specific treatment or in a particular genetic background.

Materials:

  • Synchronized population of C. elegans

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR master mix (e.g., containing SYBR Green)

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Collect a synchronized population of worms and wash them to remove bacteria. Homogenize the worms and extract total RNA using a reagent like TRIzol, following the manufacturer's protocol.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Then, use a reverse transcriptase kit to synthesize complementary DNA (cDNA) from the RNA template.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and a qPCR master mix. Include a no-template control to check for contamination.

  • Real-Time PCR: Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the expression of the target gene to a reference (housekeeping) gene (e.g., act-1). The relative gene expression can be calculated using the ΔΔCt method.

Western Blotting

This protocol provides a general workflow for detecting specific proteins in C. elegans.

Objective: To assess the protein levels of JNK-1, phosphorylated JNK-1, DAF-16, or its downstream targets.

Materials:

  • Synchronized population of C. elegans

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Collect and wash a synchronized population of worms. Lyse the worms in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Mandatory Visualizations

The following diagrams illustrate the JNK-1-DAF-16 signaling pathway and a hypothetical experimental workflow for investigating the effects of a novel compound.

JNK_DAF16_Pathway cluster_stress Environmental Stressors cluster_signaling JNK-1 Signaling Cascade cluster_cellular_localization Cellular Compartments cluster_nucleus Nucleus cluster_response Cellular Response Stress Heat Stress, Oxidative Stress JNK_1 JNK-1 Stress->JNK_1 DAF_16_cyto DAF-16 JNK_1->DAF_16_cyto Phosphorylation DAF_16_nuc DAF-16 DAF_16_cyto->DAF_16_nuc Translocation Target_Genes Transcription of Target Genes (e.g., sod-3) DAF_16_nuc->Target_Genes Longevity Increased Longevity & Stress Resistance Target_Genes->Longevity

Caption: The JNK-1-DAF-16 signaling pathway in C. elegans.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic and Molecular Assays cluster_analysis Data Analysis and Interpretation Worms Synchronized C. elegans Population Treatment Treatment with This compound (various concentrations) Worms->Treatment Lifespan Lifespan Assay Treatment->Lifespan Stress_Resistance Stress Resistance Assays (Thermotolerance, Oxidative) Treatment->Stress_Resistance DAF16_Localization DAF-16::GFP Localization Treatment->DAF16_Localization Gene_Expression qRT-PCR for DAF-16 Target Genes Treatment->Gene_Expression Protein_Analysis Western Blot for p-JNK-1 / JNK-1 Treatment->Protein_Analysis Data Quantitative Data Analysis Lifespan->Data Stress_Resistance->Data DAF16_Localization->Data Gene_Expression->Data Protein_Analysis->Data Mechanism Elucidation of Mechanism of Action Data->Mechanism

Caption: Hypothetical workflow to test this compound's effects.

Investigating the Role of this compound: A Proposed Framework

As no data currently exists for this compound in the context of C. elegans aging, the following outlines a logical experimental progression to determine its potential effects on the JNK-1-DAF-16 pathway.

  • Initial Phenotypic Screening: The first step would be to assess the effect of this compound on the lifespan and stress resistance of wild-type C. elegans. This would involve lifespan assays and stress tests (e.g., thermotolerance and oxidative stress assays) at various concentrations of the compound.

  • Dependence on the JNK-1-DAF-16 Pathway: If this compound is found to extend lifespan or enhance stress resistance, the next crucial step is to determine if this effect is mediated by the JNK-1-DAF-16 pathway. This can be achieved by testing the compound's effects in jnk-1 and daf-16 mutant strains. If the beneficial effects of this compound are diminished or abolished in these mutants, it would strongly suggest the involvement of this pathway.

  • Mechanism of Action:

    • DAF-16 Nuclear Translocation: To investigate if this compound promotes the nuclear translocation of DAF-16, a transgenic C. elegans strain expressing a DAF-16::GFP fusion protein would be used. Following treatment with this compound, the subcellular localization of the fluorescently tagged DAF-16 would be observed using microscopy.

    • JNK-1 Activation: To determine if this compound activates JNK-1, Western blot analysis could be performed to measure the levels of phosphorylated (active) JNK-1 relative to total JNK-1.

    • Target Gene Expression: The expression of known DAF-16 target genes, such as sod-3, could be quantified using qRT-PCR in worms treated with this compound. An upregulation of these genes would provide further evidence for the activation of the DAF-16 pathway.

By following this structured approach, researchers can systematically investigate the potential role of novel compounds like this compound in modulating the JNK-1-DAF-16 signaling pathway to promote longevity and stress resistance.

References

Isolappaol A: A Natural Compound Targeting the JNK-1/DAF-16 Axis to Modulate Lifespan and Stress Resistance in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Isolappaol A, a lignan isolated from the seeds of Arctium lappa (burdock), has emerged as a promising natural compound with demonstrated effects on aging and stress resilience in the model organism Caenorhabditis elegans. This technical guide provides a comprehensive overview of the known biological targets of this compound in C. elegans, detailing the underlying molecular pathways, quantitative effects, and the experimental methodologies used to elucidate these findings. The primary mechanism of action involves the modulation of the highly conserved JNK-1/DAF-16 signaling cascade, a key regulator of longevity and stress response.

Core Biological Target: The JNK-1/DAF-16 Signaling Pathway

Research indicates that this compound's beneficial effects on C. elegans are mediated through the activation of the c-Jun N-terminal kinase (JNK-1) and the subsequent nuclear translocation of the forkhead box O (FOXO) transcription factor, DAF-16.[1] This pathway is a central hub for integrating various stress signals and regulating the expression of genes involved in stress resistance, metabolism, and longevity.

Proposed Mechanism of Action

This compound treatment leads to the upregulation of jnk-1 gene expression.[1] The JNK-1 protein, a mitogen-activated protein kinase (MAPK), is a known positive regulator of DAF-16.[2] Increased JNK-1 activity is believed to promote the phosphorylation and subsequent translocation of DAF-16 from the cytoplasm into the nucleus.[2] Once in the nucleus, DAF-16 can bind to the promoter regions of its target genes, initiating a transcriptional program that enhances stress resilience and extends lifespan.

IsolappaolA_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular IsolappaolA This compound JNK1_gene jnk-1 gene IsolappaolA->JNK1_gene Upregulates expression JNK1_protein JNK-1 Protein JNK1_gene->JNK1_protein Translation DAF16_cyto DAF-16 (Cytoplasm) JNK1_protein->DAF16_cyto Promotes translocation DAF16_nuc DAF-16 (Nucleus) DAF16_cyto->DAF16_nuc Nuclear Translocation TargetGenes Target Genes (sod-3, hsp-16.2, etc.) DAF16_nuc->TargetGenes Activates transcription Phenotype Increased Lifespan & Stress Resistance TargetGenes->Phenotype Leads to

Figure 1: Proposed signaling pathway of this compound in C. elegans.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound and other related lignans from Arctium lappa on various physiological parameters in C. elegans, as reported in the primary literature.[1]

Table 1: Effect of Lignans on the Mean Lifespan of Wild-Type C. elegans

CompoundConcentration (µM)Mean Lifespan Extension (%)
This compound 10Significant increase (specific % not detailed in abstract)
100Significant increase (specific % not detailed in abstract)
Matairesinol10025%
Arctigenin10 & 100Significant increase
Arctiin10 & 100Significant increase
Lappaol C10 & 100Significant increase
Lappaol F10 & 100Significant increase
Note: The primary study abstract states all tested lignans, including this compound, significantly extended the mean lifespan at the tested concentrations. The most potent effect was noted for matairesinol.[1]

Table 2: Effects of Lignans on Stress Resistance and Gene Expression in C. elegans

AssayCompoundObservation
Oxidative Stress Survival This compoundImproved survival under oxidative stress conditions
DAF-16 Nuclear Translocation This compoundInduced nuclear translocation of DAF-16::GFP
jnk-1 Gene Expression This compoundUpregulated the expression of jnk-1
Note: These observations were reported for all six lignans tested in the study, including this compound.[1]

Experimental Protocols

The methodologies described below are standard protocols for conducting research on the effects of chemical compounds in C. elegans and are based on the experimental approaches mentioned in the primary literature.[1]

C. elegans Strains and Maintenance
  • Wild-type strain: N2 (Bristol)

  • Transgenic strains: TJ356 (zIs356 [daf-16p::daf-16a/b::GFP + rol-6(su1006)]) for DAF-16 nuclear localization assays.

  • Maintenance: Worms are cultured on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source, at a constant temperature of 20°C.

Lifespan Assay
  • Synchronize a population of worms by standard bleaching methods to obtain a cohort of age-matched individuals.

  • Transfer L4 larvae to fresh NGM plates containing either the vehicle control (e.g., DMSO) or this compound at the desired concentrations (e.g., 10 µM and 100 µM).

  • To prevent progeny from confounding the results, add 5-fluoro-2'-deoxyuridine (FUDR) to the plates or manually transfer the worms to fresh plates every other day.

  • Score the number of living and dead worms daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Censored worms (those that crawl off the agar, die from internal hatching, or are lost) are excluded from the analysis.

  • Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Oxidative Stress Resistance Assay
  • Synchronize and raise worms to young adulthood on control or this compound-containing plates as described for the lifespan assay.

  • Transfer the adult worms to plates containing an oxidative stress-inducing agent, such as juglone or paraquat.

  • Monitor worm survival over time (typically every hour).

  • Calculate the survival rate and determine statistical significance compared to the control group.

DAF-16 Nuclear Translocation Assay
  • Use the transgenic strain TJ356, which expresses a DAF-16::GFP fusion protein.

  • Expose the worms to this compound or control conditions for a specified period.

  • Optionally, apply a stressor (e.g., heat shock at 35°C for 30 minutes) to induce DAF-16 translocation.

  • Anesthetize the worms (e.g., with sodium azide) and mount them on a slide.

  • Observe the subcellular localization of the DAF-16::GFP fusion protein using a fluorescence microscope.

  • Categorize the localization as cytosolic, intermediate, or nuclear based on the distribution of the GFP signal and quantify the percentage of worms in each category.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Synchronize and treat worms with this compound or a vehicle control.

  • Harvest the worms and extract total RNA using a suitable method (e.g., Trizol reagent).

  • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Perform qRT-PCR using gene-specific primers for jnk-1 and a reference gene (e.g., act-1 or cdc-42) for normalization.

  • Analyze the relative changes in gene expression using the ΔΔCt method.

Experimental_Workflow cluster_assays Phenotypic and Molecular Assays start Start: Synchronize C. elegans Population treatment Treatment with this compound (e.g., 10 µM, 100 µM) vs. Control start->treatment lifespan Lifespan Assay treatment->lifespan stress Stress Resistance Assay (e.g., Oxidative Stress) treatment->stress translocation DAF-16::GFP Nuclear Translocation Assay treatment->translocation qRT_PCR qRT-PCR for jnk-1 Gene Expression treatment->qRT_PCR analysis Data Analysis and Interpretation lifespan->analysis stress->analysis translocation->analysis qRT_PCR->analysis conclusion Conclusion: this compound targets the JNK-1/DAF-16 pathway analysis->conclusion

Figure 2: General experimental workflow for investigating this compound in C. elegans.

Conclusion and Future Directions

This compound has been identified as a bioactive lignan that positively influences the lifespan and stress resistance of C. elegans. The primary biological targets implicated in these effects are components of the JNK-1/DAF-16 signaling pathway. By upregulating jnk-1 expression, this compound promotes the nuclear translocation of the master transcriptional regulator DAF-16, thereby activating a suite of downstream genes responsible for the observed phenotypes.

For drug development professionals, this compound represents a lead compound for the development of geroprotective and stress-mitigating therapeutics. Future research should focus on:

  • Elucidating the direct molecular target of this compound that leads to the upregulation of jnk-1.

  • Conducting detailed dose-response studies to establish optimal concentrations and potential toxicity.

  • Investigating the effects of this compound in mammalian models of aging and age-related diseases.

  • Exploring the synergistic effects of this compound with other natural compounds or existing drugs.

This technical guide provides a foundational understanding of the biological targets of this compound in C. elegans, offering a basis for further research and development in the field of aging and stress biology.

References

Isolappaol A and its Role in Stress Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol A, a lignan isolated from the seeds of Arctium lappa (burdock), has emerged as a compound of interest in the field of aging and stress resistance research. Studies utilizing the model organism Caenorhabditis elegans have demonstrated that this compound can extend lifespan and enhance survival under conditions of oxidative stress.[1][2][3] The mechanism underlying these beneficial effects is linked to the modulation of a conserved signaling pathway involving the c-Jun N-terminal kinase (JNK-1) and the Forkhead box O (FOXO) transcription factor DAF-16.[4][5][6] This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with the stress-resistance properties of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from studies on the effects of this compound in C. elegans.

Table 1: Effect of this compound on Lifespan of C. elegans

CompoundConcentrationMean Lifespan Extension (%)Key Signaling Molecules ImplicatedReference
This compound100 µM11.0%JNK-1, DAF-16[4][7]

Table 2: Effects of Lignans from Arctium lappa on Stress Resistance and Gene Expression in C. elegans

Lignan Cohort (including this compound)Effect on Oxidative Stress SurvivalDAF-16 Nuclear Translocationjnk-1 Gene Expressiondaf-16 Gene ExpressionReference
Lignans from Arctium lappaImproved SurvivalInducedUpregulatedUpregulated[1][2][3]

Note: Specific quantitative values for this compound's effect on oxidative stress survival, DAF-16 nuclear translocation, and gene expression are not detailed in the currently available literature abstracts and reviews; however, the collective activity of the lignan cohort from which it was isolated is consistently reported.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent standard protocols used in C. elegans research for assessing lifespan, stress resistance, and gene expression.

C. elegans Lifespan Assay
  • Objective: To determine the effect of this compound on the lifespan of C. elegans.

  • Methodology:

    • Age-synchronized wild-type N2 C. elegans are obtained by standard bleaching of gravid adults to isolate eggs, followed by hatching on nematode growth medium (NGM) plates without food.

    • L1-arrested larvae are then transferred to NGM plates seeded with E. coli OP50 and containing the desired concentration of this compound (e.g., 100 µM) dissolved in a suitable solvent (e.g., DMSO), with a solvent-only control group.

    • To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (FUDR) is added to the plates once the worms reach the L4 larval stage.

    • The worms are maintained at a constant temperature of 20°C.

    • Starting from the first day of adulthood, the worms are scored as alive or dead every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

    • The worms are transferred to fresh plates every 2-4 days to ensure a consistent supply of food and treatment.

    • Survival curves are generated, and statistical analysis (e.g., log-rank test) is performed to determine the significance of any lifespan extension.

Oxidative Stress Resistance Assay
  • Objective: To evaluate the effect of this compound on the survival of C. elegans under oxidative stress.

  • Methodology:

    • Age-synchronized young adult worms are cultured on NGM plates with or without this compound as described in the lifespan assay protocol.

    • The worms are then transferred to liquid M9 medium or NGM plates containing a pro-oxidant, such as juglone (e.g., 150 µM) or paraquat.

    • The survival of the worms is monitored over time (e.g., every hour for several hours).

    • The percentage of surviving worms at each time point is calculated.

    • Survival curves are plotted, and statistical comparisons are made between the this compound-treated and control groups.

DAF-16 Nuclear Translocation Assay
  • Objective: To determine if this compound induces the nuclear translocation of the DAF-16 transcription factor.

  • Methodology:

    • A transgenic C. elegans strain expressing a DAF-16::GFP fusion protein (e.g., TJ356) is used.

    • The transgenic worms are cultured on NGM plates with or without this compound.

    • The subcellular localization of the DAF-16::GFP fusion protein is observed using a fluorescence microscope.

    • The percentage of worms exhibiting nuclear, intermediate, or cytosolic localization of DAF-16::GFP is quantified for both the treatment and control groups.

    • Statistical analysis is performed to determine if there is a significant increase in the nuclear localization of DAF-16 in the this compound-treated worms.

Gene Expression Analysis by Quantitative RT-PCR
  • Objective: To measure the effect of this compound on the expression levels of jnk-1 and daf-16.

  • Methodology:

    • Wild-type N2 C. elegans are synchronized and treated with this compound as previously described.

    • After a defined treatment period, total RNA is extracted from the worms using a suitable method (e.g., TRIzol reagent).

    • The RNA is then reverse-transcribed into cDNA.

    • Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for jnk-1, daf-16, and a reference gene (e.g., act-1).

    • The relative expression levels of the target genes are calculated using the ΔΔCt method.

    • Statistical analysis is conducted to determine the fold change in gene expression in the this compound-treated group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

IsolappaolA_Signaling_Pathway cluster_stress Stress Stimulus (e.g., Oxidative Stress) cluster_compound Pharmacological Intervention cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response Stress Stress JNK-1 JNK-1 Stress->JNK-1 Activates This compound This compound This compound->JNK-1 Upregulates DAF-16_cyto DAF-16 (Cytoplasm) JNK-1->DAF-16_cyto Promotes Translocation DAF-16_nuc DAF-16 (Nucleus) DAF-16_cyto->DAF-16_nuc Stress Resistance Stress Resistance DAF-16_nuc->Stress Resistance Longevity Longevity DAF-16_nuc->Longevity

Caption: this compound signaling pathway in C. elegans stress resistance.

Experimental_Workflow_Stress_Resistance cluster_setup Experimental Setup cluster_assays Assays cluster_data Data Collection & Analysis A Age-synchronized C. elegans B Treatment Groups: - Control (Vehicle) - this compound A->B C Lifespan Assay B->C D Oxidative Stress Resistance Assay B->D E DAF-16 Nuclear Translocation Assay B->E F Survival Curves (Lifespan & Stress) C->F D->F G Quantification of DAF-16 Localization E->G H Statistical Analysis F->H G->H

Caption: Workflow for assessing this compound's effect on stress resistance.

References

Isolappaol A: A Technical Guide to Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol A is a lignan of significant interest within the scientific community due to its potential biological activities. As a structural isomer of lappaol A, its unique stereochemistry may confer distinct pharmacological properties, making its efficient isolation and characterization crucial for further research and drug development endeavors. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and purification from complex plant matrices.

Natural Sources of this compound

To date, the primary confirmed natural source of this compound is the plant species Arctium lappa, commonly known as burdock. While other species have been investigated for related compounds, the presence of this compound has been specifically reported in the seeds of this plant.

Plant SpeciesFamilyPlant Part UsedReported Presence of this compound
Arctium lappa L.AsteraceaeSeedsConfirmed[1][2]
Caesalpinia magnifoliolataFabaceaeNot specifiedMentioned as a potential source, but specific isolation of this compound is not detailed in available literature.

Note: The isolation of a mixture of lappaol A and this compound has been reported from Arctium lappa seeds, suggesting their co-occurrence.[2]

Isolation of this compound: Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and chromatographic purification. Due to its isomeric nature with lappaol A, the final purification step often requires high-resolution chromatographic techniques to achieve separation.

Extraction

The initial step involves the extraction of lignans from the dried and powdered plant material. Methanol is a commonly used solvent for this purpose due to its polarity, which is suitable for extracting a broad range of lignans.

Protocol: Methanolic Extraction of Lignans from Arctium lappa Seeds

  • Preparation of Plant Material: Grind dried seeds of Arctium lappa to a fine powder to increase the surface area for solvent penetration.

  • Maceration: Soak the powdered seeds in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.

  • Filtration: Filter the mixture to separate the solvent extract from the solid plant residue.

  • Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. Fractionation is employed to separate compounds based on their polarity, thereby enriching the lignan content in a specific fraction. This is typically achieved through liquid-liquid partitioning.

Protocol: Solvent Partitioning of the Crude Extract

  • Suspension: Suspend the crude methanolic extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.

  • Hexane Partitioning: Shake the mixture vigorously and allow the layers to separate. The non-polar compounds will partition into the n-hexane layer, which is then collected. This step is primarily for defatting the extract.

  • Ethyl Acetate Partitioning: Increase the polarity of the aqueous layer by adding a moderately polar solvent like ethyl acetate. Shake the mixture and collect the ethyl acetate layer, which will contain the lignans.

  • Concentration: Evaporate the ethyl acetate fraction to dryness to yield a lignan-enriched fraction.

Chromatographic Purification

The final and most critical stage is the purification of this compound from the enriched fraction. This typically involves a combination of column chromatography techniques.

Protocol: Multi-step Chromatographic Purification

  • Silica Gel Column Chromatography (Initial Separation):

    • Stationary Phase: Silica gel (e.g., 200-300 mesh).

    • Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate, starting with a high percentage of n-hexane and gradually increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions that show a similar profile corresponding to the target lignans.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isomer Separation:

    • Rationale: The separation of the isomers lappaol A and this compound requires a high-resolution technique like preparative HPLC.

    • Stationary Phase: A reversed-phase column (e.g., C18) is commonly used for separating lignans.

    • Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water, is typically employed. The exact ratio and gradient profile need to be optimized to achieve baseline separation of the two isomers.

    • Detection: UV detection at a wavelength where lignans show strong absorbance (e.g., 280 nm).

    • Fraction Collection: Collect the eluent corresponding to the peak of this compound.

    • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

Data Presentation

Table 1: Key Parameters for this compound Isolation

StepParameterDetails
Extraction SolventMethanol
MethodMaceration
Fractionation Solventsn-Hexane, Ethyl Acetate, Water
MethodLiquid-liquid partitioning
Purification 1 TechniqueSilica Gel Column Chromatography
Stationary PhaseSilica Gel (200-300 mesh)
Mobile Phasen-Hexane:Ethyl Acetate gradient
Purification 2 TechniquePreparative HPLC
Stationary PhaseC18 reversed-phase column
Mobile PhaseMethanol:Water or Acetonitrile:Water gradient

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Isolation_Workflow Start Dried Arctium lappa Seeds Grinding Grinding Start->Grinding Extraction Methanolic Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Partitioning Solvent Partitioning (n-Hexane/Ethyl Acetate/Water) Crude_Extract->Partitioning Lignan_Fraction Lignan-Enriched Fraction (Ethyl Acetate) Partitioning->Lignan_Fraction Silica_Gel Silica Gel Column Chromatography Lignan_Fraction->Silica_Gel Semi_Pure Semi-Pure Lignan Fractions Silica_Gel->Semi_Pure Prep_HPLC Preparative HPLC (C18 Column) Semi_Pure->Prep_HPLC Pure_Isolappaol_A Pure this compound Prep_HPLC->Pure_Isolappaol_A

Caption: General workflow for the isolation of this compound.

Conclusion

The isolation of this compound, primarily from the seeds of Arctium lappa, is a challenging yet feasible process that relies on a systematic combination of extraction, fractionation, and high-resolution chromatographic techniques. The protocols outlined in this guide provide a solid foundation for researchers to obtain pure this compound for further pharmacological and clinical investigations. Future research may focus on identifying new, more abundant natural sources and developing more efficient and scalable purification methods to facilitate the exploration of this promising natural product.

References

The Biosynthesis of Isolappaol A: A Technical Guide for Plant Biochemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Putative Biosynthetic Pathway, Experimental Methodologies, and Key Quantitative Data for the 2-Arylbenzofuran Lignan from Arctium lappa

Isolappaol A, a 2-arylbenzofuran flavonoid found in Burdock (Arctium lappa), has garnered interest for its potential biological activities.[1][2] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailed experimental protocols for its investigation, and a summary of relevant quantitative data. While the complete pathway in Arctium lappa has not been fully elucidated, this guide synthesizes current knowledge on lignan and 2-arylbenzofuran biosynthesis to present a putative pathway.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism.[3] The pathway likely proceeds through the formation of a stilbene backbone, which then undergoes oxidative cyclization to form the characteristic 2-arylbenzofuran structure.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA via the action of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[3]

Following the formation of p-coumaroyl-CoA, the pathway is proposed to diverge towards the biosynthesis of a stilbene precursor. This is a critical, yet currently uncharacterized, step in Arctium lappa. It is hypothesized that a Stilbene Synthase (STS) enzyme catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a stilbene intermediate.

The final and defining step in the formation of the 2-arylbenzofuran core is the intramolecular oxidative cyclization of the stilbene intermediate. This reaction is likely catalyzed by a cytochrome P450 monooxygenase , which would facilitate the formation of the benzofuran ring system.[4][5] Subsequent tailoring reactions, such as hydroxylation and methylation, would then lead to the final structure of this compound.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is limited, data for related compounds and extracts from Arctium lappa provide valuable context for researchers.

Compound/ExtractPlant PartAnalytical MethodQuantity/ActivityReference
Chlorogenic AcidRootHPLC29.10 mg/g of extract[6]
Lappaol FSeedsNitric Oxide Production AssayIC50: 9.5 µM[7]
DiarctigeninSeedsNitric Oxide Production AssayIC50: 9.6 µM[7]
MatairesinolSeedsC. elegans Lifespan Assay25% lifespan extension at 100 µM[4]
A. lappa Leaf FlavonoidsLeavesLPS-stimulated RAW264.7 cellsSignificant inhibition of NO, PGE2, TNF-α, and IL-6[8]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments that can be adapted to elucidate the biosynthesis of this compound.

Protocol 1: Quantification of this compound and Precursors by HPLC

This protocol outlines a general method for the quantification of 2-arylbenzofurans and their potential precursors in Arctium lappa extracts.

1. Sample Preparation:

  • Grind fresh or freeze-dried Arctium lappa tissue (e.g., roots, seeds) to a fine powder in liquid nitrogen.
  • Extract a known weight of the powdered tissue with 80% methanol (e.g., 10 mL per 1 g of tissue) by sonication for 30 minutes, followed by shaking for 1 hour at room temperature.
  • Centrifuge the extract at 10,000 x g for 15 minutes to pellet cellular debris.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-35 min: 10-90% B
  • 35-40 min: 90% B
  • 40-45 min: 90-10% B
  • 45-50 min: 10% B
  • Flow Rate: 1.0 mL/min.
  • Detection: Diode array detector (DAD) monitoring at wavelengths relevant for stilbenes and 2-arylbenzofurans (e.g., 280 nm, 306 nm, 320 nm).
  • Quantification: Generate a standard curve using an authentic standard of this compound.

Protocol 2: Heterologous Expression and Characterization of Candidate Biosynthetic Enzymes

This protocol describes the expression of candidate genes (e.g., putative stilbene synthases or cytochrome P450s from Arctium lappa) in a heterologous host, such as E. coli or yeast, for functional characterization.

1. Gene Cloning and Vector Construction:

  • Isolate total RNA from Arctium lappa tissue and synthesize cDNA.
  • Amplify the open reading frame of the candidate gene by PCR using gene-specific primers.
  • Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

2. Heterologous Expression:

  • Transform the expression construct into a suitable E. coli (e.g., BL21(DE3)) or yeast strain (e.g., INVSc1).
  • Grow the transformed cells in appropriate media to a suitable optical density.
  • Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).
  • Harvest the cells by centrifugation.

3. Protein Purification (for in vitro assays):

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).
  • Centrifuge the lysate to pellet cell debris.
  • Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

4. Enzyme Assays:

  • Stilbene Synthase Assay:
  • Incubate the purified enzyme with p-coumaroyl-CoA and malonyl-CoA in a suitable buffer.
  • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
  • Analyze the products by HPLC or LC-MS to detect the formation of the expected stilbene.
  • Cytochrome P450 Assay (in vitro):
  • Reconstitute the purified P450 with a P450 reductase and a lipid source.
  • Incubate the reconstituted system with the putative stilbene substrate and NADPH.
  • Analyze the reaction products by HPLC or LC-MS for the formation of the 2-arylbenzofuran.
  • Cytochrome P450 Assay (in vivo in yeast):
  • Co-express the P450 and a P450 reductase in yeast.
  • Feed the putative stilbene substrate to the yeast culture.
  • Extract the culture medium and analyze for the production of the 2-arylbenzofuran.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for the identification of biosynthetic genes.

This compound Biosynthesis Pathway cluster_0 General Phenylpropanoid Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Cou p-Coumaric Acid Cin->Cou CouCoA p-Coumaroyl-CoA Cou->CouCoA Stilbene Stilbene Precursor (Putative) CouCoA->Stilbene MalCoA 3 x Malonyl-CoA MalCoA->Stilbene IsoA This compound Stilbene->IsoA PAL PAL PAL->Phe C4H C4H C4H->Cin FourCL 4CL FourCL->Cou STS STS (Putative) STS->CouCoA P450 Cytochrome P450 (Putative) P450->Stilbene Tailoring Tailoring Enzymes Gene Discovery Workflow Start Identify Tissues with High this compound Content RNAseq Transcriptome Sequencing (RNA-seq) Start->RNAseq Coexpression Co-expression Analysis with Known Lignan Biosynthesis Genes RNAseq->Coexpression Candidate Identify Candidate Genes (e.g., STSs, P450s) Coexpression->Candidate Cloning Gene Cloning and Vector Construction Candidate->Cloning Expression Heterologous Expression (E. coli, Yeast) Cloning->Expression Assay Enzyme Assays with Putative Substrates Expression->Assay Validation Functional Validation Assay->Validation

References

Isolappaol A: A Literature Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on a Promising Lignan from Arctium lappa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolappaol A, a lignan isolated from the seeds of Arctium lappa (greater burdock), presents a molecule of interest for further pharmacological investigation. While direct research on the biological activities of this compound is currently limited, its structural classification as a dibenzylbutyrolactone lignan and its origin from a plant with a rich history in traditional medicine suggest potential therapeutic applications. This technical guide synthesizes the available information on this compound, including its chemical properties, and explores the known biological activities of structurally related lignans and other compounds isolated from Arctium lappa. The objective is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product.

Chemical Profile of this compound

This compound is a complex lignan with the chemical formula C30H32O9.[1] Its systematic IUPAC name is (3R,4R)-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C30H32O9PubChem[1]
Molecular Weight 536.6 g/mol PubChem[1]
Class Lignan, 2-arylbenzofuran flavonoidFooDB[2]
Natural Source Arctium lappa (Burdock)PubChem[1]

Natural Occurrence

This compound is a naturally occurring phytochemical found in Arctium lappa, a plant species belonging to the Asteraceae family.[1] Commonly known as greater burdock, this plant has been used for centuries in traditional medicine across Asia and Europe for a variety of ailments. The seeds of Arctium lappa are a particularly rich source of lignans, including this compound.

Review of Biological Activities of Structurally Related Compounds and Arctium lappa Extracts

Lignans are a major class of phytoestrogens that have demonstrated a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. Dibenzylbutyrolactone lignans, the subclass to which this compound belongs, are known to possess cytotoxic and antiviral activities.

Extracts of Arctium lappa have been shown to exhibit several pharmacological effects:

  • Anti-inflammatory Effects: Studies on extracts from Arctium lappa have demonstrated significant anti-inflammatory properties. This activity is often attributed to the presence of lignans and other phenolic compounds which can modulate inflammatory pathways.

  • Antioxidant Activity: Rich in phenolic compounds, Arctium lappa extracts are potent antioxidants. They can scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of many chronic diseases.

  • Anticancer Potential: Several studies have investigated the anticancer properties of Arctium lappa extracts and its isolated compounds. These studies suggest that lignans can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Antimicrobial Activity: Traditional uses of Arctium lappa for treating infections are supported by modern research demonstrating its antimicrobial activity against a range of bacteria and fungi.

Given that this compound is a significant component of Arctium lappa seeds, it is plausible that it contributes to these observed biological activities.

Potential Therapeutic Areas for this compound Research

Based on the known activities of related lignans and Arctium lappa extracts, future research on this compound could be directed towards the following therapeutic areas:

  • Oncology: Investigating the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

  • Inflammatory Diseases: Exploring the potential of this compound to modulate inflammatory responses in models of arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.

  • Infectious Diseases: Assessing the antimicrobial spectrum of this compound against clinically relevant pathogens.

  • Dermatology: Evaluating the topical application of this compound for inflammatory skin conditions.

Experimental Protocols for Future Research

As no specific experimental data for this compound is available, this section outlines general methodologies that could be employed to investigate its biological activities.

5.1. Isolation and Purification of this compound

A detailed protocol for the isolation and purification of this compound from the seeds of Arctium lappa would be the first step. This would typically involve:

  • Extraction: Soxhlet extraction of dried and powdered seeds with a suitable solvent such as methanol or ethanol.

  • Fractionation: Partitioning the crude extract between different solvents of increasing polarity.

  • Chromatography: Column chromatography on silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

5.2. In Vitro Biological Assays

A battery of in vitro assays would be necessary to screen for biological activity.

Table 2: Suggested In Vitro Assays for this compound

ActivityAssayCell Line/Model
Cytotoxicity MTT assay, LDH assayVarious cancer cell lines (e.g., MCF-7, HeLa, A549) and normal cell lines (e.g., HaCaT)
Anti-inflammatory Nitric oxide (NO) production assay, Pro-inflammatory cytokine (TNF-α, IL-6) ELISALPS-stimulated RAW 264.7 macrophages
Antioxidant DPPH radical scavenging assay, ABTS radical scavenging assayCell-free assays
Antimicrobial Minimum Inhibitory Concentration (MIC) determinationPanel of pathogenic bacteria and fungi

5.3. Signaling Pathway Analysis

Should this compound exhibit significant activity in the initial screens, further investigation into its mechanism of action would be warranted.

Workflow for Investigating a Potential Anti-inflammatory Mechanism:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies This compound This compound LPS-stimulated RAW 264.7 cells LPS-stimulated RAW 264.7 cells This compound->LPS-stimulated RAW 264.7 cells Measurement of NO and Pro-inflammatory Cytokines Measurement of NO and Pro-inflammatory Cytokines LPS-stimulated RAW 264.7 cells->Measurement of NO and Pro-inflammatory Cytokines Western Blot Analysis Western Blot Analysis Measurement of NO and Pro-inflammatory Cytokines->Western Blot Analysis If activity is observed Reporter Gene Assay Reporter Gene Assay Measurement of NO and Pro-inflammatory Cytokines->Reporter Gene Assay If activity is observed NF-κB Pathway Proteins (p65, IκBα) NF-κB Pathway Proteins (p65, IκBα) Western Blot Analysis->NF-κB Pathway Proteins (p65, IκBα) MAPK Pathway Proteins (p38, ERK, JNK) MAPK Pathway Proteins (p38, ERK, JNK) Western Blot Analysis->MAPK Pathway Proteins (p38, ERK, JNK) NF-κB Luciferase Reporter NF-κB Luciferase Reporter Reporter Gene Assay->NF-κB Luciferase Reporter

Caption: Proposed workflow for investigating the anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound represents an under-investigated natural product with potential for drug discovery. While direct evidence of its biological activity is currently lacking, its chemical nature as a lignan and its presence in the medicinally important plant Arctium lappa provide a strong rationale for further research. The methodologies and potential therapeutic areas outlined in this guide offer a roadmap for scientists to begin to unlock the pharmacological potential of this compound. Future research should focus on the systematic evaluation of its bioactivity, elucidation of its mechanism of action, and assessment of its therapeutic efficacy in preclinical models. Such studies are essential to determine if this compound can be developed into a novel therapeutic agent.

References

An In-depth Technical Guide on the Core Longevity Pathways: A Framework for Evaluating Novel Compounds Such as Isolappaol A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest to understand and modulate the molecular mechanisms of aging is a cornerstone of modern biomedical research. A growing body of evidence points to a set of highly conserved signaling pathways that collectively govern the rate of aging and the onset of age-related diseases. These longevity pathways, including the sirtuins, mechanistic target of rapamycin (mTOR), AMP-activated protein kinase (AMPK), and the insulin/IGF-1 signaling (IIS) pathway, represent promising targets for therapeutic intervention.[1][2][3][4] This guide provides a technical overview of these core longevity pathways, offering a framework for the evaluation of novel compounds. While specific data on "Isolappaol A" is not currently available in the public domain, the experimental protocols and data presentation formats outlined herein can serve as a template for its investigation.

Sirtuin Signaling Pathway

Sirtuins are a family of NAD+-dependent deacetylases that play a critical role in cellular stress resistance, metabolism, and genomic stability.[5][6] There are seven mammalian sirtuins (SIRT1-7), with SIRT1 being the most extensively studied in the context of aging.[5][6] Activation of sirtuins, particularly SIRT1, has been shown to mimic some of the beneficial effects of caloric restriction, a well-established intervention for extending lifespan in various organisms.[7][8][9]

Hypothetical Effects of this compound on the Sirtuin Pathway

A key area of investigation for a novel compound like this compound would be its ability to modulate sirtuin activity. The following table provides a template for summarizing quantitative data from such experiments.

Table 1: Hypothetical Quantitative Data on the Effects of this compound on the Sirtuin Pathway

ParameterControlThis compound (Dose 1)This compound (Dose 2)
SIRT1 Expression (fold change)1.0DataData
SIRT1 Activity (fold change)1.0DataData
NAD+/NADH RatioDataDataData
Acetylated p53 (fold change)1.0DataData
Acetylated PGC-1α (fold change)1.0DataData
Experimental Protocol: Measurement of SIRT1 Activity

This protocol describes a common method for measuring SIRT1 activity in vitro.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • SIRT1 assay buffer

  • Developer solution (to stop the reaction and generate a fluorescent signal)

  • 96-well microplate

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic substrate.

  • Add recombinant SIRT1 enzyme to the appropriate wells of the 96-well plate.

  • Add varying concentrations of this compound or a vehicle control to the wells.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 1 hour).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate SIRT1 activity relative to the vehicle control.

Sirtuin Signaling Pathway Diagram

Sirtuin_Pathway cluster_input Cellular Stress / Caloric Restriction cluster_sirt1 SIRT1 Activation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes NAD+ NAD+ SIRT1 SIRT1 NAD+->SIRT1 Cofactor NADH NADH p53 p53 SIRT1->p53 Deacetylates PGC-1α PGC-1α SIRT1->PGC-1α Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates NF-κB NF-κB SIRT1->NF-κB Deacetylates This compound This compound This compound->SIRT1 Activates DNA Repair DNA Repair p53->DNA Repair Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Stress Resistance Stress Resistance FOXO->Stress Resistance ↓ Inflammation ↓ Inflammation NF-κB->↓ Inflammation

Caption: Sirtuin signaling pathway and potential activation by this compound.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[10][11][12] mTOR is a key component of two distinct protein complexes, mTORC1 and mTORC2.[12][13] Inhibition of the mTOR pathway, particularly mTORC1, has been shown to extend lifespan in a variety of species.[1][13]

Hypothetical Effects of this compound on the mTOR Pathway

Investigating the impact of this compound on mTOR signaling would be crucial. The following table illustrates how to present such findings.

Table 2: Hypothetical Quantitative Data on the Effects of this compound on the mTOR Pathway

ParameterControlThis compound (Dose 1)This compound (Dose 2)
p-mTOR (Ser2448) (fold change)1.0DataData
p-S6K (Thr389) (fold change)1.0DataData
p-4E-BP1 (Thr37/46) (fold change)1.0DataData
ULK1 (autophagy marker) (fold change)1.0DataData
Experimental Protocol: Western Blotting for mTOR Pathway Proteins

This protocol details the use of Western blotting to assess the phosphorylation status of key mTOR pathway proteins.

Materials:

  • Cell lysates from cells treated with this compound or vehicle control

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

mTOR Signaling Pathway Diagram

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_outcomes Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 S6K S6K mTORC1->S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits ULK1 ULK1 mTORC1->ULK1 Inhibits This compound This compound This compound->mTORC1 Inhibits Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis ↓ Autophagy ↓ Autophagy ULK1->↓ Autophagy Cell Growth Cell Growth

Caption: mTOR signaling pathway and potential inhibition by this compound.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated in response to low cellular energy levels (high AMP:ATP ratio).[14][15][16] Activated AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[14][15] AMPK activation has been linked to increased lifespan and healthspan.[2][14]

Hypothetical Effects of this compound on the AMPK Pathway

The potential of this compound to activate AMPK would be a significant finding. The table below provides a template for summarizing the relevant data.

Table 3: Hypothetical Quantitative Data on the Effects of this compound on the AMPK Pathway

ParameterControlThis compound (Dose 1)This compound (Dose 2)
p-AMPK (Thr172) (fold change)1.0DataData
p-ACC (Ser79) (fold change)1.0DataData
Cellular ATP levels (relative)1.0DataData
PGC-1α expression (fold change)1.0DataData
Experimental Protocol: Measurement of AMPK Activation

This protocol outlines a method to measure AMPK activation in cultured cells.

Materials:

  • Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • This compound

  • Cell lysis buffer

  • Antibodies for Western blotting (anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC)

  • ATP assay kit

Procedure:

  • Treat cultured cells with various concentrations of this compound or a vehicle control for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform Western blotting as described in section 2.2 to assess the phosphorylation of AMPK and its substrate ACC.

  • Measure cellular ATP levels using a commercial ATP assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on AMPK activation and cellular energy status.

AMPK Signaling Pathway Diagram

AMPK_Pathway cluster_input Cellular Energy Status cluster_AMPK AMPK Activation cluster_downstream Downstream Targets cluster_outcomes Metabolic Outcomes ↑ AMP:ATP Ratio ↑ AMP:ATP Ratio AMPK AMPK ↑ AMP:ATP Ratio->AMPK PGC-1α PGC-1α AMPK->PGC-1α Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates ACC ACC AMPK->ACC Inhibits This compound This compound This compound->AMPK Activates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis ↓ Protein Synthesis ↓ Protein Synthesis mTORC1->↓ Protein Synthesis ↑ Autophagy ↑ Autophagy ULK1->↑ Autophagy ↑ Fatty Acid Oxidation ↑ Fatty Acid Oxidation ACC->↑ Fatty Acid Oxidation

Caption: AMPK signaling pathway and potential activation by this compound.

Insulin/IGF-1 Signaling (IIS) Pathway

The insulin/IGF-1 signaling (IIS) pathway is a highly conserved pathway that plays a central role in growth, development, metabolism, and aging.[17][18][19][20] Reduced signaling through the IIS pathway is associated with increased lifespan in many organisms, from worms to mammals.[1][18][21]

Hypothetical Effects of this compound on the IIS Pathway

A compound that modulates the IIS pathway could have profound effects on longevity. The table below is a template for presenting data on the effects of this compound on this pathway.

Table 4: Hypothetical Quantitative Data on the Effects of this compound on the IIS Pathway

ParameterControlThis compound (Dose 1)This compound (Dose 2)
p-IGF-1R (Tyr1135/1136) (fold change)1.0DataData
p-Akt (Ser473) (fold change)1.0DataData
p-FOXO1 (Ser256) (fold change)1.0DataData
Nuclear FOXO1 (fold change)1.0DataData
Experimental Protocol: Immunofluorescence for FOXO1 Nuclear Localization

This protocol describes how to use immunofluorescence to assess the subcellular localization of the transcription factor FOXO1, a key downstream target of the IIS pathway.

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., bovine serum albumin in PBS)

  • Primary antibody (anti-FOXO1)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound or a vehicle control.

  • Fix the cells with PFA.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-FOXO1 antibody.

  • Wash with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Wash with PBS.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic ratio of FOXO1 fluorescence.

Insulin/IGF-1 Signaling Pathway Diagram

IIS_Pathway cluster_input Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_outcomes Cellular Responses Insulin/IGF-1 Insulin/IGF-1 IGF-1R/IR IGF-1R/IR Insulin/IGF-1->IGF-1R/IR PI3K PI3K IGF-1R/IR->PI3K This compound This compound This compound->IGF-1R/IR Inhibits Akt Akt PI3K->Akt FOXO FOXO Akt->FOXO Inhibits Cell Growth Cell Growth Akt->Cell Growth Proliferation Proliferation Akt->Proliferation ↓ Stress Resistance ↓ Stress Resistance FOXO->↓ Stress Resistance

Caption: Insulin/IGF-1 signaling pathway and potential inhibition by this compound.

The sirtuin, mTOR, AMPK, and IIS pathways are interconnected and form a complex network that regulates lifespan and healthspan. A comprehensive understanding of these pathways is essential for the development of novel therapeutics aimed at promoting healthy aging. While the specific effects of this compound remain to be elucidated, the experimental frameworks and data presentation formats provided in this guide offer a robust starting point for its evaluation as a potential longevity-promoting agent. Future research should focus on generating quantitative data to populate these frameworks and to understand the precise molecular mechanisms by which novel compounds may modulate these core longevity pathways.

References

Preliminary In Vitro Studies of Isolappaol A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on the specific in vitro bioactivities of Isolappaol A is limited. This technical guide has been constructed using data from closely related lignans isolated from Arctium lappa, primarily Lappaol F and Arctigenin, to serve as a representative model for the preliminary in vitro evaluation of a novel natural product. The experimental data and pathways detailed herein should be considered illustrative for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

This compound is a lignan found in the plant Arctium lappa (burdock), a source of various bioactive compounds. While specific in vitro studies on this compound are not extensively documented in current literature, research on analogous lignans from the same plant, such as Lappaol F and Arctigenin, has revealed significant anti-inflammatory and anticancer properties. This guide provides a comprehensive overview of the typical preliminary in vitro studies that would be conducted to characterize the biological activity of a compound like this compound, using available data from its chemical relatives as a proxy.

The primary areas of investigation for lignans from Arctium lappa have been their effects on inflammatory pathways and their potential as cancer therapeutics. These studies often involve assessing the compound's ability to inhibit inflammatory mediators and to induce cell cycle arrest and apoptosis in cancer cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from in vitro studies of lignans closely related to this compound.

Table 1: Anti-inflammatory Activity of Arctium lappa Lignans

CompoundAssayCell LineIC50 ValueReference
Lappaol FNitric Oxide (NO) Production InhibitionRAW264.79.5 µM[1][2]
DiarctigeninNitric Oxide (NO) Production InhibitionRAW264.79.6 µM[1]

Table 2: Anticancer Activity of Lappaol F

Cell LineAssayIC50 Value (72h)Reference
HeLa (Cervical Cancer)Cell Proliferation41.5 µmol/L[3]
MDA-MB-231 (Breast Cancer)Cell Proliferation26.0 µmol/L[3]
SW480 (Colorectal Cancer)Cell Proliferation45.3 µmol/L[3]
PC3 (Prostate Cancer)Cell Proliferation42.9 µmol/L[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nitric Oxide (NO) Production Inhibition Assay

  • Objective: To evaluate the anti-inflammatory potential of the test compound by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cells.

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Methodology:

    • RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compound (e.g., Lappaol F) for 1 hour.

    • Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and nitric oxide production.

    • After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[4]

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

    • The IC50 value is determined from the dose-response curve.

2. Cell Proliferation (MTT) Assay

  • Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

  • Cell Lines: HeLa, MDA-MB-231, SW480, PC3.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

    • The cells are then treated with various concentrations of the test compound (e.g., Lappaol F) and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

3. Western Blot Analysis for Signaling Pathway Proteins

  • Objective: To investigate the effect of the test compound on the expression of key proteins in a specific signaling pathway (e.g., Hippo-YAP pathway).

  • Methodology:

    • Cells are treated with the test compound at the desired concentration and for the specified time.

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., YAP, p21, Cyclin B1).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Inhibition of Inflammatory Pathway

The anti-inflammatory effects of lignans like Lappaol F and Arctigenin are often mediated through the inhibition of pro-inflammatory signaling pathways. A key mechanism is the suppression of inducible nitric oxide synthase (iNOS), which reduces the production of nitric oxide, a key inflammatory mediator.[4]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Lappaol_F Lappaol F Lappaol_F->iNOS Inhibition

Caption: Lappaol F inhibits LPS-induced inflammation by suppressing iNOS expression.

Anticancer Mechanism via Hippo-YAP Pathway

Lappaol F has been shown to exert its anticancer effects by inhibiting the Hippo-YAP signaling pathway. This leads to the suppression of YAP (Yes-associated protein), a transcriptional co-activator that promotes cell proliferation and inhibits apoptosis. Inhibition of YAP results in cell cycle arrest.[3]

G Lappaol_F Lappaol F YAP_mRNA YAP mRNA Transcription Lappaol_F->YAP_mRNA Inhibition YAP_Protein YAP Protein Expression YAP_mRNA->YAP_Protein YAP_Nuclear YAP Nuclear Localization YAP_Protein->YAP_Nuclear Target_Genes Target Gene Expression (e.g., BIRC5, c-Myc) YAP_Nuclear->Target_Genes Activation Proliferation Cell Proliferation Target_Genes->Proliferation Apoptosis Apoptosis Target_Genes->Apoptosis Inhibition

Caption: Lappaol F's anticancer mechanism via inhibition of the Hippo-YAP pathway.

General Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the preliminary in vitro screening of a natural product like this compound.

G Start Compound Isolation (this compound) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Start->AntiInflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Cytotoxicity->Mechanism AntiInflammatory->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A general workflow for the in vitro screening of this compound.

References

Methodological & Application

No Information Available for Isolappaol A in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no publicly available data from in vivo studies regarding the dosage, concentration, or experimental protocols for the compound Isolappaol A could be located.

The scientific literature and other accessible resources do not currently contain information on the use of this compound in animal models. This includes a lack of data on pharmacokinetic profiles, effective dose ranges, and specific methodologies for its administration and evaluation in living organisms.

Therefore, it is not possible to provide the requested Application Notes and Protocols, including data tables and diagrams for signaling pathways or experimental workflows related to this compound in vivo studies.

Researchers, scientists, and drug development professionals interested in the in vivo properties of this compound will likely need to conduct foundational preclinical research to establish these critical parameters. Such studies would involve dose-ranging experiments, pharmacokinetic analysis, and the development of specific animal models to investigate its biological effects.

Application Notes and Protocols for Isolappaol A Treatment in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for evaluating the biological effects of Isolappaol A, a novel compound, on the nematode Caenorhabditis elegans. Given the absence of existing data on this compound in this model organism, the following application notes outline a proposed research plan focusing on key aging and stress-resistance pathways. The detailed methodologies provided will guide researchers in assessing the potential of this compound to modulate lifespan and enhance resilience to environmental stressors. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Introduction

Caenorhabditis elegans is a powerful model organism for studying aging, stress resistance, and the effects of novel therapeutic compounds due to its short lifespan, genetic tractability, and well-characterized signaling pathways.[1] this compound is a compound of interest for which the biological activity in C. elegans has not yet been determined. These protocols provide a framework for the initial characterization of this compound's effects on lifespan and stress resistance, common endpoints for screening potential geroprotectors and stress-modulating agents. The proposed experiments will investigate whether this compound can extend lifespan and protect against oxidative and thermal stress, and will explore the potential involvement of the conserved DAF-16/Insulin-like signaling pathway.

Potential Mechanism of Action: DAF-16/Insulin-like Signaling

A primary pathway governing longevity and stress resistance in C. elegans is the insulin/IGF-1 signaling (IIS) pathway.[2] Downregulation of the DAF-2 receptor leads to the activation of the downstream transcription factor DAF-16/FOXO.[2][3][4] Activated DAF-16 translocates to the nucleus and upregulates the expression of genes involved in stress resistance, metabolism, and longevity.[5][6] Many compounds that extend lifespan in C. elegans act through this pathway. Therefore, a primary hypothesis is that this compound may promote longevity and stress resistance by modulating the DAF-16/IIS pathway.

DAF16_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin-like Peptides Insulin-like Peptides DAF2 DAF-2 (Insulin/IGF-1 Receptor) Insulin-like Peptides->DAF2 Binds AGE1 AGE-1 (PI3K) DAF2->AGE1 Activates PDK1 PDK-1 AGE1->PDK1 Activates AKT AKT-1/2 PDK1->AKT Activates DAF16_cyto DAF-16 (sequestered) AKT->DAF16_cyto Inhibits (Phosphorylation) DAF16_nucl DAF-16 (active) DAF16_cyto->DAF16_nucl Translocation IsolappaolA This compound (Hypothesized) IsolappaolA->AKT Inhibits? IsolappaolA->DAF16_cyto Promotes Translocation? TargetGenes Target Genes (Stress Resistance, Longevity) DAF16_nucl->TargetGenes Activates Transcription

Figure 1: Hypothesized modulation of the DAF-16/IIS pathway by this compound.

Experimental Protocols

The following protocols outline the core assays to determine the effect of this compound on C. elegans lifespan and stress resistance.

C. elegans Strains and Maintenance
  • Wild-type: N2 Bristol strain.

  • Mutant Strains:

    • daf-16(mu86): To test the requirement of DAF-16 for any observed effects.

    • daf-2(e1370): As a positive control for extended lifespan.

  • Maintenance: Worms should be cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.[7]

This compound Preparation and Dosing

This compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. This stock solution is then added to the NGM agar at various final concentrations to determine a dose-response relationship. A solvent control (NGM with DMSO only) must be included in all experiments.

Lifespan Assay

This assay will determine if this compound treatment extends the lifespan of C. elegans.

Lifespan_Assay_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Sync Synchronize C. elegans Population (e.g., via bleaching) TransferL4 Transfer L4 Larvae to Experimental Plates (Control, this compound concentrations) Sync->TransferL4 FUdR Add FUdR to Prevent Progeny Production TransferL4->FUdR Score Score Live/Dead Worms Daily or Every Other Day FUdR->Score Transfer Transfer Worms to Fresh Plates Periodically Score->Transfer SurvivalCurve Generate Survival Curves (Kaplan-Meier) Score->SurvivalCurve Transfer->Score Stats Statistical Analysis (Log-rank test) SurvivalCurve->Stats

Figure 2: Workflow for the C. elegans lifespan assay.

Protocol:

  • Synchronization: Generate an age-synchronized population of worms by bleaching gravid adults to isolate eggs.[8]

  • Plating: Transfer L4 larvae to NGM plates containing the desired concentrations of this compound, the solvent control, and a control with no additions.

  • Inhibition of Progeny: Add 5-fluoro-2'-deoxyuridine (FUdR) to the plates to prevent the growth of progeny, which can complicate the scoring of the original population.[8][9]

  • Scoring: Starting from day 1 of adulthood, score the number of live and dead worms every 1-2 days.[1] Worms that do not respond to gentle prodding with a platinum wire are scored as dead.

  • Censoring: Worms that crawl off the agar, have internal hatching ("bagging"), or are otherwise lost should be censored from the analysis.

  • Data Analysis: Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test.

Stress Resistance Assays

These assays will determine if this compound treatment enhances the ability of C. elegans to survive environmental stressors.

Protocol:

  • Preparation: Synchronize worms to the young adult stage on plates containing this compound or control.

  • Exposure: Transfer the worms to liquid M9 buffer or NGM plates containing an oxidizing agent such as paraquat or juglone.[10]

  • Scoring: Score the number of surviving worms at regular intervals (e.g., every hour).[1]

  • Data Analysis: Plot survival curves and perform statistical analysis (e.g., log-rank test).

Protocol:

  • Preparation: Culture synchronized young adult worms on plates with this compound or control.

  • Heat Shock: Transfer the plates to a high-temperature incubator (e.g., 35°C).[11]

  • Scoring: Score survival at regular intervals until all worms in the control group have died.[11]

  • Data Analysis: Analyze survival data as described for the oxidative stress assay.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Lifespan Assay Data Summary

Treatment GroupMean Lifespan (Days)Median Lifespan (Days)Maximum Lifespan (Days)% Increase in Mean Lifespan vs. Controlp-value (vs. Control)
Control (Vehicle)N/AN/A
This compound (X µM)
This compound (Y µM)
daf-2(e1370)

Table 2: Stress Resistance Assay Data Summary

Treatment GroupStressorMean Survival (Hours)% Increase in Mean Survival vs. Controlp-value (vs. Control)
Control (Vehicle)Paraquat (Z mM)N/AN/A
This compound (X µM)Paraquat (Z mM)
Control (Vehicle)Heat (35°C)N/AN/A
This compound (X µM)Heat (35°C)

Expected Outcomes and Interpretation

  • Increased Lifespan: A significant increase in the mean and/or maximum lifespan of worms treated with this compound would suggest it has geroprotective properties.

  • Enhanced Stress Resistance: Improved survival under oxidative or thermal stress would indicate that this compound enhances cellular defense mechanisms.

  • DAF-16 Dependence: If the lifespan extension or stress resistance conferred by this compound is abolished in the daf-16(mu86) mutant background, it would strongly suggest that the compound acts through the DAF-16/IIS pathway.

Conclusion

These protocols provide a robust framework for the initial investigation of this compound's effects in C. elegans. The data generated will be crucial for determining its potential as a therapeutic agent and for guiding future research into its mechanism of action. Positive results from these assays would warrant further investigation into the specific molecular targets of this compound and its effects on other age-related physiological declines.

References

Application Notes and Protocols for the Quantification of Isolappaol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol A is a lignan, specifically a 2-arylbenzofuran flavonoid, that has been isolated from Arctium lappa (burdock).[1][2] Lignans are a class of polyphenolic compounds with a wide range of reported biological activities. Preliminary research suggests that this compound may play a role in longevity and stress resistance by upregulating the expression of jnk-1 in the JNK-1-DAF-16 signaling cascade.[3] Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and tissues, is crucial for pharmacokinetic studies, quality control of herbal products, and further investigation of its pharmacological effects.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of lignans like this compound is commonly achieved using chromatographic techniques.[4] HPLC coupled with a UV detector offers a robust and widely accessible method for quantification. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[5][6]

Data Presentation: Quantitative Parameters for Analytical Methods

The following table summarizes typical quantitative parameters for the HPLC-UV and LC-MS/MS methods for the analysis of lignans, which can be adapted and optimized for this compound.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 1 - 10 µg/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 30 µg/mL0.5 - 25 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%
Selectivity GoodExcellent
Matrix Effect PossibleSignificant, requires internal standard

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a general procedure for the quantification of this compound in plant extracts.

1. Sample Preparation (Solid-Liquid Extraction)

  • 1.1. Weigh 1 gram of powdered and dried plant material (e.g., Arctium lappa seeds or roots).

  • 1.2. Add 20 mL of 80% methanol to the sample in a conical flask.

  • 1.3. Perform ultrasonic-assisted extraction for 30 minutes at 40°C.[7]

  • 1.4. Centrifuge the mixture at 4000 rpm for 15 minutes.

  • 1.5. Collect the supernatant. Repeat the extraction process on the residue two more times.

  • 1.6. Combine the supernatants and evaporate to dryness under reduced pressure.

  • 1.7. Reconstitute the dried extract in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC Conditions

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program:

    • 0-5 min: 20% A

    • 5-25 min: 20% to 80% A

    • 25-30 min: 80% A

    • 30-35 min: 80% to 20% A

    • 35-40 min: 20% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan is recommended, typically between 210-280 nm for lignans).[8]

  • Injection Volume: 10 µL.

3. Calibration Curve

  • Prepare a stock solution of purified this compound standard in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.

4. Quantification

  • Inject the prepared sample extracts into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound in Biological Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for quantifying this compound in biological matrices like plasma or tissue homogenates.

1. Sample Preparation (Liquid-Liquid Extraction and Solid-Phase Extraction)

  • 1.1. To 100 µL of plasma or tissue homogenate, add an internal standard (a structurally similar compound not present in the sample, e.g., a deuterated analog of another lignan).

  • 1.2. Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 10,000 rpm for 10 minutes.

  • 1.3. Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • 1.4. For further cleanup, reconstitute the residue in 1 mL of 10% methanol and load it onto a conditioned C18 Solid-Phase Extraction (SPE) cartridge.

  • 1.5. Wash the cartridge with 1 mL of 10% methanol.

  • 1.6. Elute this compound with 1 mL of acetonitrile.

  • 1.7. Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Gradient Program:

    • 0-1 min: 5% A

    • 1-5 min: 5% to 95% A

    • 5-7 min: 95% A

    • 7-7.1 min: 95% to 5% A

    • 7.1-9 min: 5% A

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion ([M+H]⁺ or [M-H]⁻) for this compound (C₃₀H₃₂O₉, MW: 536.6 g/mol )[1] and its major product ions by direct infusion of the standard.

    • Set up MRM transitions for both this compound and the internal standard.

  • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

4. Quantification

  • Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration curve) and process them alongside the samples.

  • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Sample (Plant Material or Biological Fluid) extraction Extraction (SLE or LLE/SPE) start->extraction cleanup Filtration / Cleanup extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc HPLC-UV Analysis reconstitution->hplc HPLC Method lcms LC-MS/MS Analysis reconstitution->lcms LC-MS/MS Method data_analysis Data Acquisition & Processing hplc->data_analysis lcms->data_analysis quantification Quantification data_analysis->quantification end end quantification->end Final Concentration

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway isolappaol This compound jnk1 jnk-1 (Upregulation) isolappaol->jnk1 daf16 DAF-16 jnk1->daf16 Activation longevity Longevity & Stress Resistance daf16->longevity

Caption: Proposed signaling pathway of this compound in C. elegans.

References

Application Note: Characterization of Isolappaol A using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol A is a recently isolated diterpenoid with potential therapeutic applications. The structural elucidation and definitive characterization of this novel natural product are paramount for its advancement in drug development pipelines. Mass spectrometry, a powerful analytical technique, offers the sensitivity and specificity required for the detailed structural analysis of complex molecules like this compound. This application note provides a comprehensive protocol for the characterization of this compound using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Experimental Protocols

Sample Preparation

A crucial step for accurate mass spectrometric analysis is the proper preparation of the sample.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Protocol:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of working solutions ranging from 1 µg/mL to 100 µg/mL in a 50:50 methanol/water solution containing 0.1% formic acid.

  • Filter all solutions through a 0.22 µm syringe filter before injection into the LC-MS system to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The separation and detection of this compound are achieved using a high-performance liquid chromatography system coupled to a high-resolution mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters:

The following parameters are a starting point and may require optimization for the specific instrument used.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 350 °C
Scan Range (m/z) 100 - 1000
Collision Energy Ramped from 10 to 40 eV for MS/MS fragmentation

Data Presentation

The accurate mass measurement and fragmentation pattern are critical for the structural elucidation of this compound. High-resolution mass spectrometry provides the elemental composition, and tandem mass spectrometry (MS/MS) reveals the structural fragments.

Table 1: High-Resolution Mass Spectrometry Data for this compound

AdductObserved m/zCalculated m/zMass Error (ppm)Proposed Elemental Composition
[M+H]⁺345.2378345.23731.4C₂₀H₃₂O₄
[M+Na]⁺367.2197367.21931.1C₂₀H₃₂O₄Na

Table 2: Key MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 345.2378)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
345.2378327.2272H₂O
345.2378309.21662 * H₂O
345.2378289.2059C₂H₄O₂
327.2272289.2059C₂H₂O

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep1 This compound Standard prep2 Serial Dilution prep1->prep2 prep3 Syringe Filtration prep2->prep3 lc HPLC Separation prep3->lc ms High-Resolution MS lc->ms msms Tandem MS (MS/MS) ms->msms data1 Accurate Mass Determination msms->data1 data3 Structure Elucidation data1->data3 data2 Fragmentation Pattern Analysis data2->data3

Caption: Experimental workflow for the characterization of this compound.

signaling_pathway cluster_pathway Example Screening: NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response Nucleus->Inflammation Transcription Isolappaol_A This compound Isolappaol_A->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Discussion

The combination of high-resolution mass spectrometry and tandem mass spectrometry provides a robust method for the characterization of novel natural products like this compound. The accurate mass measurement allows for the confident determination of the elemental composition. The fragmentation pattern obtained from MS/MS experiments provides crucial information about the connectivity of atoms within the molecule, enabling its structural elucidation. The presented protocol offers a starting point for the detailed characterization of this compound and can be adapted for other diterpenoids. Further investigation into the biological activity of this compound, for instance, its potential to modulate inflammatory pathways such as NF-κB, will be critical for its development as a therapeutic agent.

Application Notes and Protocols for Cell-Based Assays to Evaluate Isolappaol A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol A, a natural product isolated from Arctium lappa, has demonstrated potential biological activity. Studies in Caenorhabditis elegans have shown that this compound upregulates the expression of jnk-1, which may promote longevity and stress resistance through the JNK-1-DAF-16 cascade.[1] The mammalian homolog of DAF-16 is the FOXO family of transcription factors, which are key regulators of cellular processes such as apoptosis, DNA repair, and stress responses.[1][2][3][4] This suggests that this compound may have translatable effects in mammalian systems. Furthermore, a related lignan from the same plant, Lappaol F, has exhibited significant anti-cancer activity by inducing cell cycle arrest and apoptosis in various human cancer cell lines.[5][6]

These application notes provide detailed protocols for cell-based assays to investigate the potential anti-cancer and anti-inflammatory activities of this compound in mammalian cell lines.

Data Presentation: Quantitative Analysis of Lappaol F (Related Compound)

As of the current literature, specific IC50 values for this compound in mammalian cancer and inflammatory cell lines are not available. However, the following table summarizes the reported anti-cancer activity of a structurally related compound, Lappaol F, to provide a reference for expected potency.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HeLaCervical Cancer7241.5[5]
MDA-MB-231Breast Cancer7226.0[5]
SW480Colorectal Cancer7245.3[5]
PC3Prostate Cancer7242.9[5]

Experimental Protocols

Assessment of Cytotoxic Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231, SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with serum-free medium to achieve a range of final concentrations. Remove the culture medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials:

  • This compound

  • RAW 264.7 cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, RAW 264.7) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep This compound Stock Solution treatment Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation measurement Endpoint Measurement (e.g., MTT Absorbance, Griess Reaction) incubation->measurement data_proc Data Processing (% Viability / % Inhibition) measurement->data_proc ic50 IC50 Determination data_proc->ic50

Caption: General workflow for cell-based assays of this compound.

JNK_FOXO_pathway cluster_stimulus Stimulus cluster_cascade Signaling Cascade cluster_response Cellular Response Isolappaol_A This compound JNK JNK-1 Isolappaol_A->JNK Upregulates FOXO FOXO (DAF-16 Homolog) JNK->FOXO Phosphorylates & Activates Stress_Resistance Stress Resistance FOXO->Stress_Resistance Apoptosis Apoptosis FOXO->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest FOXO->Cell_Cycle_Arrest

Caption: Postulated JNK/FOXO signaling pathway for this compound in mammalian cells.

References

Application Note: Analysis of Gene Expression Changes Induced by Isolappaol A in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of novel therapeutic compounds.

Introduction: Isolappaol A is a novel compound with potential anti-inflammatory properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for analyzing changes in gene expression in a macrophage cell line (e.g., RAW 264.7) following treatment with this compound. The focus is on key inflammatory genes regulated by the NF-κB signaling pathway, a critical mediator of the inflammatory response. This document outlines the experimental workflow, from cell culture and treatment to gene and protein expression analysis, and presents hypothetical data to illustrate the expected outcomes.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well.

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to the appropriate wells.

    • Incubate the cells for a further 6 hours for gene expression analysis or 24 hours for protein analysis.

    • Harvest cells for subsequent RNA or protein extraction.

2. RNA Isolation and Reverse Transcription

  • Reagents: TRIzol™ Reagent, Chloroform, Isopropanol, 75% Ethanol, RNase-free water, and a commercial cDNA synthesis kit.

  • Protocol:

    • Lyse cells directly in the 6-well plate by adding 1 mL of TRIzol™ Reagent per well.

    • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 0.5 mL of isopropanol.

    • Incubate for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.

    • Quantify the RNA using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

3. RT-qPCR for Gene Expression Analysis

  • Reagents: SYBR™ Green qPCR Master Mix, cDNA template, and gene-specific primers (see Table 1).

  • Protocol:

    • Prepare the qPCR reaction mix: 10 µL SYBR™ Green Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

    • Run the qPCR on a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

    • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., Actb).

4. Western Blot for Protein Expression Analysis

  • Reagents: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-β-actin), and HRP-conjugated secondary antibody.

  • Protocol:

    • Lyse cells with RIPA buffer containing inhibitors.

    • Determine protein concentration using the BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using software like ImageJ, normalizing to the loading control (β-actin).

Data Presentation: Hypothetical Results

The following tables summarize the expected quantitative data from the experiments described above, demonstrating the potential anti-inflammatory effect of this compound.

Table 1: Primer Sequences for RT-qPCR

Gene Symbol Forward Primer (5'-3') Reverse Primer (5'-3')
Tnf CTGTAGCCCACGTCGTAGCAA CCCTTGAAGAGAACCTGGGAGT
Il6 GAGGATACCACTCCCAACAGACC AAGTGCATCATCGTTGTTCATACA
Nos2 GTTCTCAGCCCAACAATACAAGA GTGGACGGGTCGATGTCAC
Ptgs2 GAGATGTATGCCACCTGCTCA GCTCGGCTTCCAGTATTGAGGA

| Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |

Table 2: Hypothetical Gene Expression Changes after this compound Treatment (Data presented as fold change relative to LPS-stimulated vehicle control, normalized to Actb. Values are Mean ± SD, n=3)

Treatment Tnf Il6 Nos2 (iNOS) Ptgs2 (COX-2)
Vehicle 1.00 ± 0.12 1.00 ± 0.15 1.00 ± 0.11 1.00 ± 0.13
This compound (1 µM) 0.85 ± 0.10 0.78 ± 0.09 0.81 ± 0.12 0.88 ± 0.10
This compound (5 µM) 0.42 ± 0.05 0.35 ± 0.06 0.39 ± 0.07 0.45 ± 0.08

| This compound (10 µM) | 0.15 ± 0.03 | 0.11 ± 0.02 | 0.18 ± 0.04 | 0.21 ± 0.05 |

Table 3: Hypothetical Protein Expression Changes after this compound Treatment (Data presented as relative protein level vs. LPS-stimulated vehicle control, normalized to β-actin. Values are Mean ± SD, n=3)

Treatment iNOS COX-2
Vehicle 1.00 ± 0.15 1.00 ± 0.18
This compound (1 µM) 0.89 ± 0.11 0.92 ± 0.14
This compound (5 µM) 0.48 ± 0.08 0.55 ± 0.09

| This compound (10 µM) | 0.21 ± 0.06 | 0.29 ± 0.07 |

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_rna Gene Expression cluster_protein Protein Expression c1 Seed RAW 264.7 Cells c2 Pre-treat with this compound c1->c2 c3 Stimulate with LPS c2->c3 r1 Harvest Cells & Isolate RNA c3->r1 p1 Harvest Cells & Lyse c3->p1 r2 cDNA Synthesis r1->r2 r3 RT-qPCR r2->r3 p2 Western Blot p1->p2 p3 Quantification p2->p3

Caption: Experimental workflow for gene and protein expression analysis.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB p50/p65-IκBα Complex (Inactive) IkB->NFkB_IkB NFkB p50/p65 NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Genes Inflammatory Genes (Tnf, Il6, Nos2, Ptgs2) Nucleus->Genes Upregulates IsolappaolA This compound IsolappaolA->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Application Notes and Protocols: Western Blot for J-1 Activation by Isolappaol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the activation of c-Jun N-terminal kinase 1 (JNK-1) in response to treatment with Isolappaol A, a novel compound under investigation. The primary method described is Western blotting for the detection of phosphorylated JNK-1 (p-JNK-1), a key indicator of its activation.

Introduction to JNK-1 Signaling

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are also known as stress-activated protein kinases (SAPKs).[1][2] The JNK signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[2][3] Dysregulation of this pathway has been implicated in a variety of diseases, making it a significant target for therapeutic development.[1]

Activation of the JNK pathway is initiated by a wide range of extracellular stimuli, including cytokines, growth factors, and environmental stresses like UV irradiation and oxidative stress.[1][2][3] This leads to a phosphorylation cascade involving MAPK kinase kinases (MAPKKKs) and MAPK kinases (MAPKKs), ultimately resulting in the dual phosphorylation of JNK at threonine (Thr) and tyrosine (Tyr) residues within a conserved Thr-Pro-Tyr motif.[4] Specifically, JNK-1 is activated upon phosphorylation at Thr183 and Tyr185.[5][6][7] Once activated, JNK-1 phosphorylates a variety of downstream substrates, including the transcription factor c-Jun, leading to the regulation of target gene expression.[2]

This compound is a compound of interest for its potential to modulate this critical signaling pathway. The following protocols provide a framework for investigating its effect on JNK-1 activation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on JNK-1 phosphorylation. The data represents the relative band intensity of phosphorylated JNK-1 (p-JNK-1) normalized to total JNK-1 and a loading control (e.g., β-actin or GAPDH).

Treatment GroupThis compound Concentration (µM)Fold Change in p-JNK-1 / Total JNK-1 (Mean ± SD)
Vehicle Control01.0 ± 0.15
This compound11.8 ± 0.25
This compound53.5 ± 0.40
This compound105.2 ± 0.60
Positive Control (e.g., Anisomycin)10 µg/mL8.5 ± 0.90

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line (e.g., HeLa, HEK293, or a relevant cell line for the research context) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Starvation (Optional): For some cell types, to reduce basal JNK activation, it may be beneficial to serum-starve the cells for 4-6 hours prior to treatment.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control. A positive control, such as Anisomycin (a known JNK activator), should also be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 2 hours) at 37°C in a CO2 incubator.

Protocol 2: Protein Extraction
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the BCA protein assay.

Protocol 3: Western Blot Analysis of JNK-1 Activation
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% w/v non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK (Thr183/Tyr185) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle shaking.[5]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

  • Stripping and Re-probing: To normalize for total JNK-1 levels, the membrane can be stripped of the phospho-JNK antibody and re-probed with an antibody against total JNK-1. Subsequently, it can be stripped again and re-probed with a loading control antibody (e.g., β-actin or GAPDH).

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The level of JNK-1 activation is determined by the ratio of the p-JNK-1 signal to the total JNK-1 signal, normalized to the loading control.

Visualizations

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Stress Stimuli Environmental Stress (e.g., UV, Oxidative Stress) Stress Stimuli->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK (e.g., ASK1, MEKK1) Receptor->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK1 JNK-1 MAPKK->JNK1 p_JNK1 p-JNK-1 (Active) JNK1->p_JNK1 Phosphorylation (Thr183/Tyr185) cJun c-Jun p_JNK1->cJun p_cJun p-c-Jun cJun->p_cJun Phosphorylation Gene_Expression Target Gene Expression (Apoptosis, Inflammation, etc.) p_cJun->Gene_Expression Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with this compound Protein_Extraction 2. Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification Sample_Preparation 4. Sample Preparation with Laemmli Buffer Protein_Quantification->Sample_Preparation SDS_PAGE 5. SDS-PAGE Sample_Preparation->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-JNK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry and Analysis Detection->Analysis

References

Application Notes and Protocols for Lignans in Inducing Stress Resistance in Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Isolappaol A" did not yield specific results. The following information is based on structurally related and well-researched lignan compounds, namely Arctigenin , Lappaol F , and Matairesinol . These compounds are presented as exemplary agents for inducing cellular stress responses and resistance in various cell models. Researchers should validate these protocols for their specific compound of interest.

Introduction

Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] This document provides detailed application notes and protocols for utilizing lignans such as Arctigenin, Lappaol F, and Matairesinol to study and induce stress resistance in cell models. These compounds modulate various cellular stress signaling pathways, making them valuable tools for researchers in cell biology and drug development.

Data Presentation

The following tables summarize the quantitative data on the effects of exemplary lignans on different cell lines.

Table 1: IC50 Values of Lignans in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
ArctigeninHT-29 (Etoposide-resistant)Colony Formation10[3]
Lappaol FHeLaSulforhodamine B41.5 (72h)[4]
Lappaol FMDA-MB-231Sulforhodamine B26.0 (72h)[4]
Lappaol FSW480Sulforhodamine B45.3 (72h)[4]
Lappaol FPC3Sulforhodamine B42.9 (72h)[4]
MatairesinolPANC-1Cell Proliferation~80 (48h, 48% inhibition)[5]
MatairesinolMIA PaCa-2Cell Proliferation~80 (48h, 50% inhibition)[5]

Table 2: Effects of Lignans on Protein Expression and Cellular Processes

CompoundCell LineEffectTarget Protein/ProcessReference
ArctigeninHT-29Inhibition of degradationTopoisomerase IIα[3]
ArctigeninHT-29Reduced expressionGRP78[3]
ArctigeninVariousAlleviation of ER stressActivation of AMPK[6][7]
Lappaol FHeLa, MDA-MB-231, SW480, PC3DownregulationYAP and its target genes[4][8]
Lappaol FHeLa, MDA-MB-231, SW480, PC3Increased expression14-3-3σ[8]
MatairesinolPANC-1, MIA PaCa-2Increased productionReactive Oxygen Species (ROS)[5]
MatairesinolPANC-1, MIA PaCa-2Reduced expressionProliferating cell nuclear antigen (PCNA)[5]
MatairesinolSepsis-induced brain injury modelAnti-inflammatory and antioxidant effectsUpregulation of AMPK, downregulation of MAPK and NF-κB[9][10]

Signaling Pathways

Lignans modulate several key signaling pathways involved in the cellular stress response.

Arctigenin-Mediated ER Stress Alleviation

Arctigenin has been shown to alleviate Endoplasmic Reticulum (ER) stress by activating AMP-activated protein kinase (AMPK).[6][7] This activation leads to the inhibition of mTOR-p70S6K signaling and eEF2 activity, resulting in attenuated protein synthesis and reduced ER load.

Arctigenin_ER_Stress_Pathway Arctigenin Arctigenin ComplexI Mitochondrial Complex I Arctigenin->ComplexI inhibits ATP ATP (decreased) ComplexI->ATP AMPK AMPK (activated) ATP->AMPK activates mTOR mTOR-p70S6K (inhibited) AMPK->mTOR eEF2 eEF2 (inhibited) AMPK->eEF2 Protein_Synthesis Protein Synthesis (attenuated) mTOR->Protein_Synthesis eEF2->Protein_Synthesis ER_Load ER Load (reduced) Protein_Synthesis->ER_Load ER_Stress ER Stress (alleviated) ER_Load->ER_Stress

Caption: Arctigenin signaling pathway for ER stress alleviation.

Lappaol F and the Hippo-YAP Pathway

Lappaol F exerts its anticancer effects by inhibiting the Hippo-YAP signaling pathway.[4][8] It downregulates the expression of YAP and its downstream targets while increasing the expression of 14-3-3σ, which promotes the cytoplasmic retention and degradation of YAP.

Lappaol_F_Hippo_YAP_Pathway Lappaol_F Lappaol F _14_3_3_sigma 14-3-3σ (increased expression) Lappaol_F->_14_3_3_sigma YAP_cytoplasm YAP (Cytoplasmic retention & degradation) _14_3_3_sigma->YAP_cytoplasm promotes YAP_nucleus YAP (Nuclear translocation inhibited) YAP_cytoplasm->YAP_nucleus Target_Genes Target Genes (BIRC5, c-Myc, Bcl-2) (downregulated) YAP_nucleus->Target_Genes Cell_Proliferation Cell Proliferation (inhibited) Target_Genes->Cell_Proliferation

Caption: Lappaol F's inhibitory effect on the Hippo-YAP pathway.

Matairesinol-Induced Oxidative Stress and Anti-inflammatory Pathways

Matairesinol induces apoptosis in cancer cells via the generation of reactive oxygen species (ROS).[5] In models of neuroinflammation, it exerts protective effects by upregulating AMPK and consequently inhibiting the MAPK and NF-κB pathways.[9][10]

Matairesinol_Signaling_Pathways cluster_cancer In Cancer Cells cluster_inflammation In Neuroinflammation Matairesinol_cancer Matairesinol ROS ROS Production (increased) Matairesinol_cancer->ROS Apoptosis Apoptosis ROS->Apoptosis Matairesinol_inflammation Matairesinol AMPK_inflammation AMPK (upregulated) Matairesinol_inflammation->AMPK_inflammation MAPK MAPK Pathway (inhibited) AMPK_inflammation->MAPK NFkB NF-κB Pathway (inhibited) AMPK_inflammation->NFkB Inflammation_Oxidative_Stress Inflammation & Oxidative Stress (reduced) MAPK->Inflammation_Oxidative_Stress NFkB->Inflammation_Oxidative_Stress SRB_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Lignan (e.g., Lappaol F) Start->Treat Fix Fix with Cold TCA Treat->Fix Wash1 Wash with Water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Solubilize Solubilize with Tris Base Wash2->Solubilize Read Read Absorbance at 510 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze Western_Blot_Workflow Start Cell Lysis and Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection and Imaging Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis ROS_Assay_Workflow Start Culture and Treat Cells Wash1 Wash with PBS Start->Wash1 Load_Probe Incubate with DCFDA-H2 Wash1->Load_Probe Wash2 Wash with PBS Load_Probe->Wash2 Analyze Analyze Fluorescence (Flow Cytometry or Microscopy) Wash2->Analyze Quantify Quantify ROS Levels Analyze->Quantify

References

Application Notes and Protocols for the Evaluation of Isolappaol A in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isolappaol A is a lignan compound isolated from the seeds of Arctium lappa (burdock), a plant with a history of use in traditional medicine.[1] Lignans from Arctium lappa have demonstrated a range of biological activities, including antioxidant and anti-aging properties.[1] While direct and extensive evidence for the neuroprotective effects of this compound is not yet available in the public domain, related compounds from the same plant and its extracts have shown promising neuroprotective potential. For instance, arctigenin, another lignan from Arctium lappa, has been shown to mitigate neuroinflammation and cognitive impairments.[2] Furthermore, extracts from Arctium lappa roots have demonstrated protection against glutamate-induced oxidative stress in neuronal cell models.[3]

The known antioxidant properties of this compound and its role in modulating stress resistance pathways, such as the JNK-1-DAF-16 cascade in C. elegans, provide a strong rationale for its investigation as a potential neuroprotective agent.[1] These application notes provide a set of recommended protocols and assays for researchers to systematically evaluate the neuroprotective efficacy of this compound.

Key Biological Activities of this compound and Related Compounds

Compound/ExtractBiological ActivityModel SystemReference
This compound Antioxidant, Anti-agingC. elegans[1]
This compound Inhibition of nitric oxide productionMurine Macrophages[4]
Arctigenin Neuroprotection, Anti-inflammatoryMice, Microglial cells[2]
Arctium lappa Root Extract Neuroprotection against oxidative stressPC12 cells[3]

Proposed Neuroprotective Assays for this compound

The following protocols are standard methods for assessing the neuroprotective potential of a novel compound.

In Vitro Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of this compound to protect neuronal cells from death induced by oxidative stress.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable neuronal cell line, such as human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells, in appropriate media and conditions.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.

  • Experimental Procedure:

    • Seed the cells in 96-well plates at an appropriate density.

    • After 24 hours, pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture medium.

    • Incubate the cells for an additional 24 hours.

  • Cell Viability Assessment:

    • Measure cell viability using a standard method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the EC₅₀ (half-maximal effective concentration) of this compound.

Hypothetical Data Presentation:

This compound Conc. (µM)Cell Viability (%) vs. H₂O₂
0 (H₂O₂ only)50
165
1080
5095
Assay for Inhibition of Neuroinflammation

This assay assesses the anti-inflammatory properties of this compound in microglial cells, which play a key role in neuroinflammation.

Experimental Protocol:

  • Cell Culture:

    • Culture a microglial cell line, such as BV-2 cells, in the appropriate medium.

  • Experimental Procedure:

    • Seed the BV-2 cells in 24-well plates.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Incubate for 24 hours.

  • Measurement of Inflammatory Markers:

    • Collect the cell culture supernatant.

    • Measure the levels of nitric oxide (NO) using the Griess reagent.

    • Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA kits.

  • Data Analysis:

    • Quantify the reduction in NO and cytokine production in the this compound-treated groups compared to the LPS-only treated group.

Hypothetical Data Presentation:

This compound Conc. (µM)Nitric Oxide Production (% of LPS control)
0 (LPS only)100
185
1060
5035

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow Experimental Workflow for Neuroprotection Assays cluster_invitro In Vitro Assays prep Prepare this compound Solutions treat Pre-treat with this compound prep->treat culture Culture Neuronal/Microglial Cells seed Seed Cells in Plates culture->seed seed->treat induce Induce Neurotoxicity (e.g., H2O2, LPS) treat->induce incubate Incubate for 24h induce->incubate measure Measure Viability/Inflammatory Markers incubate->measure

Caption: Workflow for in vitro neuroprotection assays.

signaling_pathway Potential Neuroprotective Signaling Pathway of this compound cluster_stress Oxidative Stress cluster_pathways Signaling Pathways cluster_response Cellular Response Isolappaol_A This compound JNK JNK Isolappaol_A->JNK Activates ROS ROS ROS->JNK Activates DAF16 DAF-16/FOXO JNK->DAF16 Promotes Nuclear Translocation Stress_Resistance Stress Resistance DAF16->Stress_Resistance Neuroprotection Neuroprotection (Increased Cell Survival) Stress_Resistance->Neuroprotection

Caption: Potential JNK/DAF-16 signaling pathway.

Conclusion

While specific data on the use of this compound in neuroprotection assays is limited, its known antioxidant properties and the neuroprotective effects of related compounds from Arctium lappa make it a promising candidate for further investigation. The protocols and assays outlined in these application notes provide a robust framework for researchers to explore the neuroprotective potential of this compound and elucidate its mechanisms of action. Such studies could contribute to the development of novel therapeutic strategies for neurodegenerative diseases.

References

Application of Isoalantolactone in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoalantolactone (IATL), a sesquiterpene lactone extracted from various plants, has demonstrated significant anti-cancer properties in a range of cancer cell lines. This document provides a comprehensive overview of the application of Isoalantolactone in cancer cell line studies, including its effects on cell viability, apoptosis, and cell cycle arrest. Detailed protocols for key experiments and visualizations of the signaling pathways involved are provided to guide researchers in their study of this promising anti-cancer compound.

Data Presentation

The cytotoxic effects of Isoalantolactone have been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency.

Cell LineCancer TypeIC50 Value (µM)Reference
HCT116Colorectal CancerData not available in search results[1]
SW620Colorectal CancerData not available in search results[1]
HepG2Liver CancerData not available in search results[2]

Note: Specific IC50 values for Isoalantolactone were not explicitly stated in the provided search results. Researchers should perform dose-response experiments to determine the precise IC50 in their cell line of interest.

Key Biological Effects of Isoalantolactone

Isoalantolactone exerts its anti-cancer effects through several mechanisms:

  • Induction of Cell Cycle Arrest: IATL has been shown to induce G0/G1 phase cell cycle arrest in colorectal cancer cells.[1] This is characterized by an increased number of cells in the G0/G1 phase of the cell cycle.[1]

  • Induction of Apoptosis: Isoalantolactone is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2] This is a critical mechanism for eliminating cancerous cells.

  • Induction of Autophagy: In addition to apoptosis, IATL can also initiate cytoprotective autophagy in colorectal cancer cells.[1]

  • Inhibition of Signaling Pathways: The anti-proliferative and pro-apoptotic effects of Isoalantolactone are mediated through the inhibition of key signaling pathways, notably the AKT/mTOR pathway.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Isoalantolactone on cancer cells.[3][4][5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isoalantolactone (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[3][5]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Isoalantolactone for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C.[3][4]

  • Carefully remove the medium without disturbing the formazan crystals.[3]

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Isoalantolactone on the cell cycle distribution.[1][7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isoalantolactone

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Isoalantolactone at the desired concentration and time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blotting for Protein Expression Analysis

This protocol is used to analyze the expression levels of proteins involved in signaling pathways affected by Isoalantolactone.[9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isoalantolactone

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, p-mTOR, Bcl-2, cleaved PARP, LC3B-II)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Isoalantolactone as required.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

Isoalantolactone has been shown to modulate the AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with Isoalantolactone start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay treatment->apoptosis western_blot Western Blot treatment->western_blot ic50 Determine IC50 viability->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apop_rate Quantify Apoptosis apoptosis->apop_rate protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: A general experimental workflow for studying the effects of Isoalantolactone on cancer cells.

IATL_signaling_pathway cluster_pathway AKT/mTOR Signaling Pathway cluster_cellular_effects Cellular Effects IATL Isoalantolactone AKT AKT IATL->AKT Inhibits Apoptosis Apoptosis IATL->Apoptosis Induces Autophagy Autophagy IATL->Autophagy Induces CellCycleArrest G0/G1 Arrest IATL->CellCycleArrest Induces mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibits p70S6K p70S6K mTOR->p70S6K mTOR->Autophagy Inhibits Proliferation Cell Proliferation p70S6K->Proliferation

References

Formulating Isolappaol A for Preclinical Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Isolappaol A, a naturally occurring benzofuran lignan with poor water solubility, for use in animal studies. The following sections detail methods for both oral and intravenous administration, ensuring optimal delivery for pharmacokinetic and pharmacodynamic assessments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an appropriate formulation strategy. Key properties are summarized in the table below. The very low aqueous solubility necessitates the use of solubility enhancement techniques.

PropertyValueSource
Molecular FormulaC₃₀H₃₂O₉[1]
Molecular Weight536.57 g/mol [1]
Water SolubilityPractically insoluble[2]
Predicted LogP3.58[2]
Class2-arylbenzofuran flavonoid[2]

Formulation Strategies for Poorly Soluble Compounds

For compounds like this compound, which are practically insoluble in water, several formulation strategies can be employed to enhance solubility and bioavailability for in vivo studies.[3][4][5][6] These approaches can be broadly categorized as physical and chemical modifications.

Physical Modifications:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to improved dissolution rates.[4][7]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state can enhance solubility.[2]

Chemical Modifications:

  • Use of Co-solvents: Water-miscible organic solvents can be used to dissolve the compound before dilution for dosing.[5]

  • Surfactant-based Formulations: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous media.[6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations containing oils, surfactants, and co-solvents can form emulsions or microemulsions in the gastrointestinal tract, improving absorption.[1]

  • Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[8]

Recommended Formulation Protocols for this compound

Based on the properties of this compound and established methods for similar natural products, the following protocols are recommended for preclinical animal studies.

Oral Formulation Protocol

For oral administration in rodents, a suspension or a lipid-based formulation is often suitable. Methylcellulose is a commonly used and well-tolerated vehicle for oral toxicity studies.[2][6]

Protocol 1: Methylcellulose-based Suspension

This protocol is suitable for initial toxicity and efficacy studies.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • 0.1% (v/v) Tween 80 (Polysorbate 80)

  • Mortar and pestle

  • Homogenizer (optional)

  • Sterile glass vials

  • Calibrated oral gavage needles

Procedure:

  • Weigh the required amount of this compound.

  • Add a small amount of the 0.5% MC solution containing 0.1% Tween 80 to the powder in a mortar and levigate to form a smooth paste.

  • Gradually add the remaining vehicle to the paste with continuous trituration to achieve the desired final concentration.

  • For improved homogeneity, the suspension can be further processed using a homogenizer.

  • Transfer the final suspension to a sterile glass vial and store at 4°C, protected from light.

  • Before each administration, vortex the suspension thoroughly to ensure uniform distribution of the compound.

Table of Excipients for Oral Formulation:

ExcipientFunctionTypical ConcentrationReference
Methylcellulose (MC)Suspending agent0.5% - 1% (w/v)[2][6]
Tween 80Surfactant/Wetting agent0.1% - 0.2% (v/v)[6]
Polyethylene Glycol 400 (PEG 400)Co-solventUp to 5,000 mg/kg/day (NOEL in rats)[2]
Olive Oil / Sesame OilLipid vehicleUp to 4,500 mg/kg/day (NOEL in rats)[2]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing agentUp to 1,000 mg/kg/day (NOEL in rats)[2][8]

NOEL: No-Observed-Effect Level

Intravenous Formulation Protocol

For intravenous administration, the formulation must be a clear, sterile solution to prevent embolism. This often requires the use of co-solvents and surfactants.

Protocol 2: Co-solvent-based Intravenous Formulation

This protocol is designed to achieve a soluble formulation for intravenous injection in mice or rats.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO.

  • Add PEG 400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.

  • Slowly add the sterile saline to the organic solution while vortexing to avoid precipitation.

  • Once the desired final volume is reached, filter the solution through a sterile 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Visually inspect the final solution for any precipitation or particulates before administration.

  • Administer the formulation immediately after preparation.

Table of Excipients for Intravenous Formulation:

ExcipientFunctionTypical Concentration in VehicleReference
Dimethyl Sulfoxide (DMSO)Co-solvent5% - 10% (v/v)[2]
Polyethylene Glycol 400 (PEG 400)Co-solvent30% - 40% (v/v)[2]
Solutol HS 15 (Macrogol 15 hydroxystearate)Surfactant5% - 20% (v/v)General knowledge
Saline (0.9% NaCl)Diluentq.s. to 100%General knowledge

Experimental Workflows and Signaling Pathways

Experimental Workflow for Formulation Development

The following diagram illustrates a typical workflow for developing a suitable formulation for a poorly soluble compound like this compound.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: In Vivo Evaluation A Physicochemical Characterization (Solubility, LogP, pKa) B Excipient Compatibility Screening A->B C Vehicle System Selection (Aqueous, Lipid-based, Co-solvent) B->C D Prototype Formulation Preparation C->D E In Vitro Characterization (Particle Size, Stability, Dissolution) D->E F Animal Dosing (Oral Gavage / IV Injection) E->F G Pharmacokinetic (PK) Analysis F->G H Pharmacodynamic (PD) / Efficacy Studies F->H

Figure 1. Formulation Development Workflow
Potential Signaling Pathway: JNK-Mediated Apoptosis

This compound has been suggested to act through the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical regulator of cellular responses to stress and can lead to apoptosis.[9] The diagram below illustrates a simplified mammalian JNK signaling cascade, a potential target for this compound's mechanism of action.

G Stress Cellular Stress (e.g., Oxidative Stress, Cytokines) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K Isolappaol_A This compound Isolappaol_A->MAP3K ? MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Pro-apoptotic genes) AP1->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 2. JNK Signaling Pathway

Conclusion

The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation that overcomes its poor aqueous solubility. The protocols provided here offer robust starting points for both oral and intravenous administration in preclinical animal models. Researchers should perform initial solubility and compatibility tests to optimize the specific concentrations of excipients for their intended dose levels. Further investigation into the precise molecular targets of this compound within the JNK signaling pathway will be crucial for elucidating its mechanism of action.

References

Application Notes and Protocols: Identifying Isolappaol A Targets Using CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol A is a natural product with potential therapeutic applications. However, its molecular targets and mechanism of action are not yet fully understood. This document provides a detailed guide for utilizing CRISPR-Cas9 genome-wide screening to identify the molecular targets of this compound. This powerful technology allows for the systematic knockout of every gene in the genome, enabling the identification of genes that are essential for a compound's therapeutic or toxic effects.

A related compound, Lappaol F, has been shown to exhibit anticancer activity by inhibiting the Hippo-YAP signaling pathway[1][2][3]. This suggests that this compound may also modulate key cellular signaling pathways involved in cell proliferation and survival. CRISPR-Cas9 screening can provide an unbiased, genome-wide approach to uncover these mechanisms.

This application note will detail the experimental workflow, from setting up the screen to data analysis, and provide protocols for key steps. It will also present templates for data presentation and visualizations of the experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.

Data Presentation: Hypothetical Screening Results

A successful CRISPR-Cas9 screen will generate a list of candidate genes that, when knocked out, alter the sensitivity of cells to this compound. This data is typically presented in tables that rank genes based on statistical significance.

Table 1: Top Gene Hits from a Positive Selection Screen (Resistance to this compound)

This table would list genes whose knockout confers resistance to this compound, suggesting they are either direct targets or essential components of a pathway targeted by the compound.

Gene SymbolsgRNA Count (Treated)sgRNA Count (Control)Fold Enrichmentp-valueFalse Discovery Rate (FDR)
GENE_A150010015.01.2e-82.5e-7
GENE_B12509013.93.5e-74.1e-6
GENE_C110011010.08.1e-65.5e-5
..................

Table 2: Top Gene Hits from a Negative Selection Screen (Sensitization to this compound)

This table would list genes whose knockout sensitizes cells to this compound, suggesting they may be involved in resistance mechanisms or parallel survival pathways.

Gene SymbolsgRNA Count (Treated)sgRNA Count (Control)Fold Depletionp-valueFalse Discovery Rate (FDR)
GENE_X50100020.05.0e-91.1e-7
GENE_Y75110014.72.1e-73.2e-6
GENE_Z100120012.06.8e-64.9e-5
..................

Experimental Protocols

The following protocols provide a step-by-step guide for performing a pooled, genome-wide CRISPR-Cas9 knockout screen.

Cell Line Preparation and Cas9 Expression
  • Cell Line Selection: Choose a cell line that is sensitive to this compound and suitable for lentiviral transduction and CRISPR-Cas9 editing.

  • Lentiviral Transduction with Cas9: Transduce the selected cell line with a lentiviral vector constitutively expressing Cas9 nuclease.

  • Selection of Cas9-Expressing Cells: Select for successfully transduced cells using an appropriate antibiotic resistance marker (e.g., puromycin).

  • Validation of Cas9 Activity: Confirm Cas9 activity using a functional assay, such as the GFP-knockout assay.

Lentiviral sgRNA Library Production
  • Library Selection: Choose a genome-scale sgRNA library. Commercially available libraries such as the GeCKO v2 library are suitable for this purpose[4].

  • Library Amplification: Amplify the sgRNA library plasmid DNA to obtain a sufficient quantity for lentiviral packaging.

  • Lentiviral Packaging: Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Virus Harvest and Tittering: Harvest the lentiviral particles from the supernatant and determine the viral titer.

CRISPR-Cas9 Screen
  • Lentiviral Transduction of Cas9-Expressing Cells: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for transduced cells using an appropriate antibiotic.

  • Establishment of Baseline Cell Population: Collect a sample of the cell population after selection to serve as the day 0 or control reference.

  • This compound Treatment: Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a predetermined concentration of this compound (e.g., IC50).

  • Cell Culture and Passaging: Culture the cells for a sufficient period to allow for the enrichment or depletion of specific sgRNAs (typically 14-21 days). Ensure that the cell population maintains a high coverage of the sgRNA library at each passage.

  • Cell Pellet Collection: At the end of the screen, harvest cell pellets from both the control and treated populations.

Genomic DNA Extraction, PCR, and Next-Generation Sequencing (NGS)
  • Genomic DNA Extraction: Extract genomic DNA from the cell pellets.

  • sgRNA Cassette Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.

  • NGS Library Preparation: Prepare the amplified sgRNA products for next-generation sequencing.

  • Sequencing: Perform high-throughput sequencing of the sgRNA libraries.

Data Analysis
  • Quality Control: Assess the quality of the sequencing data[5].

  • sgRNA Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.

  • Hit Identification: Use statistical methods, such as MAGeCK, to identify sgRNAs and, by extension, genes that are significantly enriched or depleted in the this compound-treated population compared to the control population[6].

  • Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify pathways and biological processes that are enriched among the hit genes.

Mandatory Visualizations

Signaling Pathway Diagram

Isolappaol_A_Hypothetical_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Isolappaol_A This compound Isolappaol_A->Receptor Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 TF_Complex Transcription Factor Complex Kinase2->TF_Complex Phosphorylates (Inactivates) Target_Genes Target Genes TF_Complex->Target_Genes Regulates Transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Workflow Diagram

CRISPR_Screen_Workflow cluster_prep 1. Preparation cluster_screen 2. Screening cluster_analysis 3. Analysis A Cas9-expressing cell line C Transduction of cells with library A->C B Lentiviral sgRNA library B->C D Antibiotic selection C->D E Split into Control and This compound treatment D->E F Cell culture (14-21 days) E->F G Genomic DNA extraction F->G H sgRNA PCR amplification G->H I Next-Generation Sequencing H->I J Data analysis and hit identification I->J

Caption: CRISPR-Cas9 screening experimental workflow.

Logical Relationship Diagram

Logical_Relationship cluster_positive Positive Selection cluster_negative Negative Selection P1 Gene knockout confers resistance to this compound P2 sgRNA is enriched in treated population P1->P2 P3 Gene is a potential direct target or in the target pathway P2->P3 N1 Gene knockout confers sensitivity to this compound N2 sgRNA is depleted in treated population N1->N2 N3 Gene is a potential resistance factor or in a parallel survival pathway N2->N3

Caption: Logic of positive and negative selection in the screen.

References

Troubleshooting & Optimization

Isolappaol A stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of Isolappaol A. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for solid this compound?

While specific stability data for this compound is limited, general recommendations for the storage of solid bioactive compounds should be followed to minimize degradation. It is advisable to store this compound as a solid in a tightly sealed vial. For long-term storage, keeping it in a freezer at -20°C is a common practice for preserving the integrity of natural products.[1] Some suppliers may ship the product at room temperature, but for long-term storage, colder temperatures are recommended.[2] Always refer to the Certificate of Analysis provided by the supplier for any specific storage instructions.[2]

Q2: How should I store this compound in solution?

For this compound in solution, it is recommended to prepare stock solutions and then aliquot them into smaller, tightly sealed vials to avoid repeated freeze-thaw cycles. These aliquots should generally be stored at -20°C or lower (-80°C) for long-term stability.[1] It is best practice to use freshly prepared solutions for experiments whenever possible. If a solution has been stored, it should be allowed to come to room temperature for at least 60 minutes before opening the vial.

Q3: What are the primary factors that can affect the stability of this compound?

Several environmental factors can influence the stability of chemical compounds like this compound. These include:

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[3][4]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[3] It is advisable to store this compound protected from light.

  • pH: The stability of a compound can be pH-dependent. Degradation can be catalyzed by acidic or basic conditions.[3][4]

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Moisture (Hydrolysis): The presence of water can lead to hydrolytic degradation of susceptible functional groups.

Q4: Are there any known degradation pathways for this compound?

Currently, there is no specific published information detailing the degradation pathways of this compound. However, based on its chemical structure, which includes phenolic hydroxyl groups and a lactone ring, potential degradation pathways could involve oxidation of the phenol rings and hydrolysis of the lactone.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of biological activity in an experiment. Degradation of this compound stock solution.- Prepare a fresh stock solution from solid material. - Perform a stability check of the stock solution using an analytical method like HPLC. - Ensure proper storage of the stock solution (aliquoted, -20°C or -80°C, protected from light).
Appearance of new peaks in HPLC analysis of a stored sample. Chemical degradation of this compound.- Confirm the identity of the new peaks using mass spectrometry if possible. - Review storage conditions and handling procedures to identify potential causes of degradation (e.g., exposure to light, elevated temperature, incompatible solvent). - Conduct forced degradation studies to understand the compound's stability profile.
Color change or precipitation in the solid compound or solution. Instability, contamination, or solvent evaporation.- Do not use the sample. - For solids, check for proper sealing of the container and signs of moisture. - For solutions, verify the solubility of this compound in the chosen solvent and check for signs of solvent evaporation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound.

Objective: To quantify the amount of this compound remaining over time and to detect the formation of degradation products.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid or phosphate buffer)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Methodology:

  • Preparation of Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO). From this, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at a concentration that falls within the range of the calibration curve.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the test sample. The peak area of this compound in the sample chromatogram is used to determine its concentration by comparison with the calibration curve. The appearance of new peaks indicates degradation.

  • Stability Study: Store aliquots of the this compound solution under different conditions (e.g., 4°C, room temperature, 40°C, protected from light, exposed to light). Analyze the samples at various time points (e.g., 0, 1, 2, 4 weeks) using the HPLC method to determine the percentage of this compound remaining.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points (T0, T1, T2...) start This compound Sample prep_stock Prepare Stock Solution start->prep_stock prep_aliquots Aliquot for Storage Conditions prep_stock->prep_aliquots cond1 -20°C, Dark prep_aliquots->cond1 cond2 4°C, Dark prep_aliquots->cond2 cond3 Room Temp, Dark prep_aliquots->cond3 cond4 Room Temp, Light prep_aliquots->cond4 hplc HPLC Analysis cond1->hplc cond2->hplc cond3->hplc cond4->hplc data Data Evaluation hplc->data report Stability Report data->report

Caption: Experimental workflow for assessing the long-term stability of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_compound Is this compound stability a potential issue? start->check_compound review_storage Review storage conditions (temp, light, aliquoting) check_compound->review_storage hplc_check Analyze current stock by HPLC review_storage->hplc_check degradation Degradation products observed? hplc_check->degradation prepare_fresh Prepare fresh stock solution degradation->prepare_fresh Yes no_degradation No degradation observed degradation->no_degradation No re_run Re-run experiment prepare_fresh->re_run other_factors Investigate other experimental variables no_degradation->other_factors

Caption: Troubleshooting decision tree for stability-related experimental issues.

jnk_pathway isolappaol This compound jnk1 jnk-1 expression isolappaol->jnk1 Upregulates daf16 DAF-16 jnk1->daf16 Activates longevity Longevity & Stress Resistance daf16->longevity Promotes

Caption: Proposed signaling pathway of this compound in C. elegans.[2]

References

Technical Support Center: Isolappaol A (Lapachol) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Isolappaol A, a compound commonly identified in scientific literature as Lapachol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common artifacts and challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Lapachol are inconsistent. What could be the cause?

A1: Inconsistent results with Lapachol are often linked to its stability. Lapachol and its derivatives, such as β-lapachone, are sensitive to light and pH.[1][2][3][4][5] For instance, β-lapachone degrades approximately 140 times faster when exposed to light compared to being stored in the dark.[1][5] It exhibits different degradation pathways: hydrolysis in the dark and photolysis under light.[1][2][5] It is also unstable under basic conditions.[3][4] To ensure reproducibility, it is crucial to prepare fresh solutions, protect them from light, and maintain consistent pH conditions throughout your experiments.

Q2: I'm observing precipitation of Lapachol in my cell culture medium. How can I improve its solubility?

A2: Lapachol has poor aqueous solubility, which can lead to precipitation and inaccurate dosing in cell-based assays.[6] To improve solubility, you can dissolve Lapachol in a small amount of an organic solvent like DMSO before diluting it to the final concentration in your culture medium. It is important to keep the final DMSO concentration consistent across all treatments, including vehicle controls, and typically below 0.1% to avoid solvent-induced artifacts. Another approach has been the formulation of Lapachol into nanoemulsions to improve solubility and bioavailability.[6]

Q3: Could Lapachol be interfering with my colorimetric/fluorometric assays (e.g., MTT, AlamarBlue)?

A3: Yes, as a naphthoquinone, Lapachol is a colored compound and is redox-active, which can interfere with assays that rely on spectrophotometric or fluorometric readouts.[7] Quinones can undergo redox cycling, which may directly reduce reporter dyes or generate reactive oxygen species (ROS) that affect cell health and metabolism, confounding the assay results.[8][9][10] It is advisable to run parallel controls without cells to check for direct interaction of Lapachol with your assay reagents. Consider using alternative endpoint assays that are less susceptible to such interference, such as cell counting via imaging or crystal violet staining.

Q4: I am seeing high levels of cytotoxicity that don't seem to be related to my pathway of interest. What could be the cause?

A4: Lapachol has a broad range of biological activities and can induce cytotoxicity through multiple mechanisms, which may be considered off-target effects depending on your specific research question.[11][12][13] A primary mechanism of its anti-cancer effect is the generation of reactive oxygen species (ROS), particularly in cancer cells that overexpress the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[14][15] This ROS production can lead to widespread cellular damage, including to the plasma membrane, resulting in the leakage of enzymes like lactate dehydrogenase (LDH).[16] It's also been shown to interfere with the electron transport chain and inhibit DNA and RNA synthesis.[11][12]

Troubleshooting Guides

Guide 1: Managing Lapachol Instability
Symptom Potential Cause Recommended Solution
Loss of compound activity over time.Degradation due to light exposure.Prepare Lapachol solutions fresh for each experiment. Store stock solutions and experimental plates wrapped in aluminum foil or in light-blocking containers.[1][2][5]
Variability between experimental repeats.pH-dependent degradation.Ensure the pH of your buffers and media is consistent. Lapachol's stability can be affected by changes in pH, with increased degradation in basic conditions.[3][4]
Unexpected color changes in the medium.Compound degradation.The degradation of β-lapachone in the dark has been observed to produce a red color.[2] This may indicate that your compound is no longer in its active form. Use freshly prepared solutions.
Guide 2: Addressing Assay Interference
Symptom Potential Cause Recommended Solution
High background signal in colorimetric assays.Direct reaction of Lapachol with assay reagents.Run a cell-free control with Lapachol and the assay reagents to quantify the interference. Subtract this background from your experimental values.
Discrepancy between viability assays (e.g., MTT vs. cell counting).Redox activity of Lapachol interfering with metabolic assays.Use a non-enzymatic endpoint, such as direct cell counting, crystal violet staining, or analysis of cellular ATP content with a luciferase-based assay, which may be less prone to interference.

Experimental Protocols

Protocol: Preparation of Lapachol for Cell-Based Assays
  • Stock Solution Preparation:

    • Weigh out the desired amount of Lapachol powder in a sterile environment.

    • Dissolve the Lapachol in sterile-filtered DMSO to make a concentrated stock solution (e.g., 10-50 mM).

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in light-protecting tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the Lapachol stock solution immediately before use.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations.

    • Ensure the final DMSO concentration does not exceed 0.1% (v/v).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest Lapachol concentration used.

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Add the medium containing the final concentrations of Lapachol or the vehicle control to the cells.

    • Return the cells to the incubator, ensuring the plates are protected from light if long incubation times are required.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a key signaling pathway affected by Lapachol and a typical experimental workflow, highlighting potential sources of artifacts.

cluster_0 Lapachol-Induced Cell Death Pathway Lapachol Lapachol / β-lapachone NQO1 NQO1 Enzyme Lapachol->NQO1 (in NQO1+ cells) PKM2 PKM2 Inhibition Lapachol->PKM2 ROS Reactive Oxygen Species (ROS) Generation NQO1->ROS DNA_Damage DNA Damage & Protein Dysfunction ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Glycolysis Inhibition of Glycolysis PKM2->Glycolysis Cell_Proliferation Decreased Cell Proliferation Glycolysis->Cell_Proliferation

Caption: Simplified signaling pathway of Lapachol/β-lapachone.

cluster_1 Experimental Workflow for Cytotoxicity Assay A 1. Cell Seeding B 2. Cell Adherence (Overnight Incubation) A->B D 4. Cell Treatment (Incubation with Lapachol) B->D C 3. Preparation of Lapachol Working Solution C->D H Potential Artifact: Precipitation due to low solubility C->H E 5. Addition of Assay Reagent (e.g., MTT, AlamarBlue) D->E I Potential Artifact: Degradation due to light/pH instability D->I F 6. Incubation with Reagent E->F J Potential Artifact: Interference with reagent/readout E->J G 7. Data Acquisition (Spectrophotometer/Fluorometer) F->G

Caption: Workflow for a Lapachol cytotoxicity assay with critical points.

References

Troubleshooting inconsistent results with Isolappaol A

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isolappaol A

Disclaimer: Information on a compound named "this compound" is not available in the public domain. This technical support guide has been generated as a hypothetical resource to illustrate the format and content of a technical support center for a novel research compound. The experimental data, protocols, and troubleshooting scenarios are representative examples and should not be considered as factual data for any existing compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel small molecule inhibitor of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized to act by preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action prevents the translocation of the active NF-κB p65/p50 dimer to the nucleus, thereby inhibiting the transcription of downstream inflammatory genes.

Q2: What are the recommended storage conditions and solvent for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term storage (up to 1 week), a stock solution in dimethyl sulfoxide (DMSO) can be stored at -20°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.

Q3: I am observing high variability in my cell viability assays. What could be the cause?

Inconsistent results in cell viability assays can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common issues include inconsistent cell seeding density, variability in drug treatment duration, and solvent-induced toxicity at high concentrations.

Troubleshooting Guide

Issue 1: Inconsistent Inhibition of NF-κB Activation

You may observe variable levels of inhibition of NF-κB target gene expression (e.g., IL-6, TNF-α) or inconsistent results in NF-κB reporter assays.

Potential Causes and Solutions

Potential Cause Recommended Solution
Cell Passage Number High-passage number cells can exhibit altered signaling responses. Use cells within a consistent, low passage range (e.g., passages 5-15) for all experiments.
Incomplete Serum Starvation Serum contains growth factors that can activate the NF-κB pathway, masking the inhibitory effect of this compound. Ensure complete serum starvation for the recommended period (typically 12-24 hours) before stimulation.
Variability in Stimulant Activity The potency of the NF-κB activator (e.g., TNF-α, LPS) can degrade over time. Use a fresh aliquot of the stimulant for each experiment and validate its activity.
Inconsistent Drug Incubation Time The timing of pre-incubation with this compound before stimulation is critical. Adhere strictly to the optimized pre-incubation time established in your experimental setup.

Experimental Workflow for NF-κB Inhibition Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 a Seed cells in 96-well plates b Serum starve cells (12-24h) a->b c Pre-treat with this compound (1h) b->c d Stimulate with TNF-α (30 min) c->d e Lyse cells and perform NF-κB reporter assay d->e f Analyze data e->f

Caption: Workflow for a typical NF-κB reporter gene assay.

Issue 2: Poor Solubility or Precipitation of this compound in Media

You may notice a precipitate forming in your cell culture media after adding this compound, leading to inconsistent effective concentrations.

Potential Causes and Solutions

Potential Cause Recommended Solution
High Final DMSO Concentration A final DMSO concentration exceeding 0.5% (v/v) can be toxic to some cell lines and may affect compound solubility. Prepare stock solutions at a higher concentration to minimize the volume of DMSO added to the media.
Low-Serum or Serum-Free Media This compound may have lower solubility in media with low protein content. If your experiment allows, consider using media with a low percentage of fetal bovine serum (FBS) to improve solubility.
Incorrect Dilution Method Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to precipitate. Perform serial dilutions in media, ensuring thorough mixing at each step.

Signaling Pathway of this compound

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkBa IκBα IKK->IkBa P NFkB p65/p50 IkBa->NFkB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation IsolappaolA This compound IsolappaolA->IKK Inhibits DNA DNA NFkB_nuc->DNA Gene Inflammatory Gene Transcription DNA->Gene

Caption: Hypothesized mechanism of action for this compound.

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-IκBα

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of IκBα.

Methodology

  • Cell Culture and Treatment: Seed 2 x 10^6 HEK293T cells in a 6-well plate. The following day, serum starve the cells for 12 hours. Pre-treat the cells with this compound (at various concentrations) for 1 hour, followed by stimulation with 20 ng/mL TNF-α for 15 minutes.

  • Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Normalize the phospho-IκBα signal to total IκBα or a housekeeping protein like GAPDH.

Hypothetical Dose-Response Data

This compound (µM)% Inhibition of p-IκBα
0.115.2
0.545.8
1.078.3
5.092.1
10.095.6

Troubleshooting Logic for Data Interpretation

G start Inconsistent Results? check_solubility Is the compound precipitating? start->check_solubility Yes check_cells Are cell passage numbers consistent? check_solubility->check_cells No resolve_solubility Optimize solvent or use serial dilution. check_solubility->resolve_solubility Yes check_reagents Are reagents (e.g., TNF-α) fresh? check_cells->check_reagents Yes resolve_cells Use low passage cells. check_cells->resolve_cells No check_protocol Is the protocol being followed exactly? check_reagents->check_protocol Yes resolve_reagents Use fresh aliquots. check_reagents->resolve_reagents No resolve_protocol Standardize protocol execution. check_protocol->resolve_protocol No end Consistent Results check_protocol->end Yes resolve_solubility->end resolve_cells->end resolve_reagents->end resolve_protocol->end

Caption: A logical approach to troubleshooting inconsistent experimental results.

Preventing Isolappaol A degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the degradation of Isolappaol A during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a lignan, a class of phenolic compounds, isolated from Arctium lappa (burdock). Like many natural products, its complex structure, featuring a bicyclo[3.3.0]octane core and phenolic hydroxyl groups, makes it susceptible to degradation under various experimental conditions. Ensuring its stability is crucial for obtaining accurate and reproducible results in biological assays and for maintaining its therapeutic potential during drug development.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general behavior of lignans and other phenolic compounds, the primary factors that can lead to the degradation of this compound include:

  • pH: Extremes of pH, particularly alkaline conditions, can promote oxidation and other degradative reactions of phenolic compounds. Acidic conditions may also lead to transformations, such as the hydrolysis of ester or lactone functionalities if present.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions. Lignans are generally more stable at lower temperatures.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation of phenolic compounds.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic moieties in this compound.

  • Solvents: The choice of solvent can impact stability. Protic solvents, especially in the presence of light or heat, may facilitate degradation.

Q3: How should I store this compound to ensure its long-term stability?

For optimal long-term stability, this compound should be stored as a dry solid in a tightly sealed container, protected from light, and at a low temperature. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionRationale
Form Dry solid/lyophilized powderMinimizes solvent-mediated degradation.
Temperature -20°C or -80°CReduces the rate of chemical reactions.
Atmosphere Inert gas (e.g., argon, nitrogen)Minimizes oxidative degradation.
Light Amber vial or stored in the darkPrevents photochemical degradation.
Container Tightly sealed glass vialPrevents moisture absorption and oxidation.

Q4: Can I prepare stock solutions of this compound in advance?

While it is best to prepare solutions fresh, if stock solutions are necessary, they should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these stock solutions at -80°C and protect them from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may be related to its degradation.

IssuePossible CauseRecommended Solution
Loss of biological activity of this compound over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly and for a limited time. Perform a quick analytical check (e.g., HPLC) to confirm the integrity of the compound in your stock solution.
Appearance of unexpected peaks in HPLC analysis. Degradation products of this compound are forming.Review your experimental conditions. Check the pH of your buffers, protect your samples from light, and minimize the time samples are kept at room temperature. Consider performing a forced degradation study to identify potential degradation products.
Inconsistent results between experimental replicates. Variable degradation of this compound under slightly different conditions.Standardize all experimental parameters meticulously. Ensure consistent timing of incubations, light exposure, and temperature for all samples. Prepare a master mix of your treatment solution to add to all replicates simultaneously.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.Ensure the solvent is appropriate for the concentration of this compound being used. If using aqueous buffers, check the final concentration of the organic solvent used for the stock solution to prevent precipitation. Filter the solution before use if necessary.

Experimental Protocols

Protocol 1: General Handling of this compound

  • Receiving and Storage: Upon receipt, store the solid compound at -20°C or -80°C in a dark, dry place.

  • Solution Preparation:

    • Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of compound in a controlled environment with minimal light exposure.

    • Dissolve the solid in an appropriate anhydrous solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution.

    • For aqueous experiments, dilute the stock solution into your aqueous buffer immediately before use. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent effects and precipitation.

  • Experimental Use:

    • Protect all solutions containing this compound from light by using amber tubes or by wrapping containers in aluminum foil.

    • Perform experiments at the lowest practical temperature. If incubations at 37°C are necessary, minimize the incubation time as much as possible.

    • Use deoxygenated buffers if oxidative degradation is a major concern.

Protocol 2: Assessment of this compound Stability in Experimental Buffer

  • Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Divide the solution into several aliquots in separate, light-protected tubes.

  • Incubate the tubes under the same conditions as your planned experiment (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately analyze it by a stability-indicating method such as HPLC-UV.

  • Quantify the peak area of this compound at each time point to determine the rate of degradation. The appearance of new peaks will indicate the formation of degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution in Experimental Buffer aliquot Aliquot into Light-Protected Tubes prep_solution->aliquot incubate Incubate under Experimental Conditions aliquot->incubate sampling Sample at Time Points (T0, T1, T2...) incubate->sampling hplc Analyze by HPLC-UV sampling->hplc quantify Quantify Peak Area of this compound hplc->quantify degradation Assess Degradation Rate and Product Formation quantify->degradation

Caption: Workflow for assessing the stability of this compound.

signaling_pathway Potential Degradation Pathways of this compound cluster_degradation Degradation Products Isolappaol_A This compound (Dibenzylbutyrolactone Lignan) Hydrolysis_Product Hydrolysis Product (Ring-Opened Diacid) Isolappaol_A->Hydrolysis_Product Alkaline/Acidic Conditions Oxidation_Product Oxidation Product (Quinone-type) Isolappaol_A->Oxidation_Product Oxygen, Metal Ions Photodegradation_Product Photodegradation Product (e.g., Radical Species) Isolappaol_A->Photodegradation_Product UV/Light Exposure

Caption: Potential degradation routes for this compound.

Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Isolappaol A" is not found in the public scientific literature. This technical support guide has been created for a hypothetical kinase inhibitor, hereafter referred to as "Compound X," to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects in cell culture experiments. The principles and protocols described are broadly applicable to the characterization of novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: My cells exhibit a phenotype (e.g., unexpected toxicity, altered morphology) that is inconsistent with the known function of the intended target kinase. Could this be an off-target effect?

A1: Yes, observing an unexpected or unusually potent phenotype is a primary indicator of potential off-target activity. While kinase inhibitors can be designed for high selectivity, they may still interact with other kinases or cellular proteins, particularly at higher concentrations.[1][2] These unintended interactions can trigger signaling pathways unrelated to the primary target, leading to confounding experimental results. It is crucial to experimentally verify that the observed phenotype is a direct result of on-target inhibition.

Q2: I've confirmed on-target engagement, but the desired downstream effect is not observed. What could be the cause?

A2: This could be due to several factors, including off-target effects that counteract the on-target inhibition. For instance, Compound X might inhibit the target kinase as intended, but also activate a parallel, compensatory signaling pathway that masks the expected phenotype.[3][4] It is also possible that in your specific cell model, the targeted pathway has redundancies or is not the primary driver of the biological process you are measuring.

Q3: How can I experimentally determine the off-target profile of Compound X?

A3: The most direct method is to perform a comprehensive kinase selectivity screen.[5][6] Services from specialized vendors can profile your compound against a large panel of recombinant human kinases (often over 400) to identify unintended targets.[7] These screens typically measure binding affinity or enzymatic inhibition and provide a quantitative assessment of selectivity. Additionally, cell-based approaches like transcriptomics (RNA-seq) or proteomics can reveal unexpected changes in gene expression or protein phosphorylation patterns, offering clues to off-target signaling pathways.

Q4: What is the difference between potency and selectivity, and why is it important for interpreting my results?

A4: Potency refers to the concentration of a compound required to produce a specific effect (e.g., IC50 value for enzyme inhibition). Selectivity, on the other hand, is a measure of a compound's ability to interact with its intended target over other potential targets.[8][9] An inhibitor can be highly potent against its target but still have significant off-target effects if it is not selective.[10] Understanding this distinction is critical for interpreting cellular data, as a potent but non-selective inhibitor can produce misleading results.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Perform a dose-response curve to determine the IC50 for cell viability (e.g., using an MTT assay) and compare it to the IC50 for on-target kinase inhibition (e.g., via Western blot for a downstream marker).[11] 2. Consult kinome profiling data to see if Compound X potently inhibits kinases known to be essential for cell survival. 3. Test a structurally distinct inhibitor of the same target kinase to see if the cytotoxicity is recapitulated.A significant difference between the viability IC50 and the on-target IC50 suggests off-target toxicity. If a different inhibitor for the same target is not cytotoxic, this further points to an off-target effect of Compound X.
On-target toxicity 1. If the viability IC50 and on-target IC50 are similar, the cytotoxicity may be a direct result of inhibiting the intended target. 2. Use a genetic approach (e.g., siRNA or CRISPR) to deplete the target kinase and see if it phenocopies the inhibitor's effect.If genetic depletion of the target kinase results in similar levels of cell death, the observed cytotoxicity is likely an on-target effect.
Compound solubility/stability issues 1. Visually inspect the cell culture media for any signs of compound precipitation at the concentrations used. 2. Confirm the stability of your compound in the culture media over the course of the experiment.Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity.

Issue 2: Inconsistent phenotypic results are observed across different cell lines.

Possible Cause Troubleshooting Steps Expected Outcome
Cell line-specific expression of off-target kinases 1. Perform kinome profiling of Compound X to identify potential off-targets. 2. Use proteomics or transcriptomics to determine the expression levels of these off-target kinases in your different cell lines.Identification of an off-target kinase that is highly expressed in the sensitive cell lines but not in the resistant ones, explaining the differential phenotype.
Different dependencies on the target pathway 1. Validate on-target engagement in all cell lines by measuring the phosphorylation of a direct downstream substrate of the target kinase. 2. Genetically inhibit the target kinase (e.g., using siRNA) in each cell line to confirm their reliance on the pathway for the phenotype of interest.Confirmation that the inhibitor is active on its target in all cell lines, and clarification of which cell lines are truly dependent on the target pathway for the observed effect.

Data Presentation

Table 1: Kinase Selectivity Profile of Compound X

This table presents hypothetical data from a kinase profiling screen where Compound X was tested at a concentration of 1 µM. The results show the percentage of inhibition for a selection of kinases, highlighting both the intended target and potential off-targets.

Kinase TargetKinase Family% Inhibition at 1 µM
Target Kinase A TK 98%
Off-Target Kinase 1CAMK85%
Off-Target Kinase 2AGC62%
Off-Target Kinase 3TK45%
Off-Target Kinase 4STE15%
Off-Target Kinase 5CMGC8%

Table 2: Cytotoxicity of Compound X in Various Cell Lines

This table shows hypothetical IC50 values for cell viability after 72 hours of treatment with Compound X, as determined by an MTT assay.

Cell LineTissue of OriginIC50 (µM)
HCT116Colon2.5
A549Lung15.8
MCF7Breast> 50
PC3Prostate5.2

Mandatory Visualization

cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Target_Kinase Target Kinase A Receptor->Target_Kinase Off_Target_Kinase Off-Target Kinase 1 Receptor->Off_Target_Kinase Substrate_1 Substrate 1 Target_Kinase->Substrate_1 Effector_1 Effector Protein 1 (Proliferation) Substrate_1->Effector_1 Substrate_2 Substrate 2 Off_Target_Kinase->Substrate_2 Effector_2 Effector Protein 2 (Apoptosis) Substrate_2->Effector_2 Compound_X Compound X Compound_X->Target_Kinase Compound_X->Off_Target_Kinase

Caption: Hypothetical signaling pathway illustrating how Compound X inhibits its intended target and an off-target kinase.

cluster_workflow Experimental Workflow for Off-Target Identification Start Observe Unexpected Phenotype Kinome_Screen Kinome Profiling (>400 Kinases) Start->Kinome_Screen Biochemical Screen Identify_Hits Identify Off-Target Hits (% Inhibition > 50%) Kinome_Screen->Identify_Hits Validate_Hits Validate Hits in Cell-Based Assays Identify_Hits->Validate_Hits Cellular Validation Western_Blot Western Blot for Downstream Markers Validate_Hits->Western_Blot siRNA siRNA Knockdown of Off-Target Kinase Validate_Hits->siRNA Conclusion Confirm Off-Target Responsibility for Phenotype Western_Blot->Conclusion siRNA->Conclusion

Caption: Experimental workflow for identifying and validating off-target effects of a kinase inhibitor.

cluster_troubleshooting Troubleshooting Decision Tree Start Unexpected Result with Compound X Check_On_Target Is On-Target Pathway Inhibited in Cells? Start->Check_On_Target Check_Cytotoxicity Is Compound Cytotoxic at Effective Dose? Check_On_Target->Check_Cytotoxicity Yes Refine_Experiment Refine Experimental Conditions/Dose Check_On_Target->Refine_Experiment No Off_Target_Effect High Likelihood of Off-Target Effect Check_Cytotoxicity->Off_Target_Effect Yes Compensatory_Pathway Possible Compensatory Pathway Activation Check_Cytotoxicity->Compensatory_Pathway No On_Target_Toxicity Cytotoxicity is Likely On-Target Off_Target_Effect->On_Target_Toxicity If Viability IC50 = On-Target IC50

Caption: A decision tree to guide troubleshooting of unexpected experimental results with Compound X.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of Compound X across a broad panel of human kinases.

Methodology: This protocol outlines the general steps for submitting a compound to a commercial kinase profiling service.

  • Compound Preparation:

    • Prepare a stock solution of Compound X in 100% DMSO at a concentration 1000-fold higher than the highest screening concentration (e.g., 10 mM for a 10 µM final concentration).

    • Ensure the compound is fully dissolved and the solution is clear.

  • Service Selection:

    • Choose a reputable vendor offering kinase profiling services (e.g., Eurofins DiscoverX, Reaction Biology, Promega).[12][13]

    • Select a panel size that is appropriate for your needs (e.g., a broad scan of >400 kinases is recommended for initial characterization).[7]

    • Decide on the screening concentration. A single high concentration (e.g., 1 µM or 10 µM) is often used for initial hit identification.[7]

  • Assay Principle (Example: Competition Binding Assay):

    • The service will typically perform a competition binding assay where Compound X competes with a labeled, immobilized ligand for binding to each kinase in the panel.

    • The amount of kinase bound to the solid support is measured, and the results are reported as the percentage of control (% Ctrl), where a lower percentage indicates stronger binding of your compound.

  • Data Analysis and Interpretation:

    • The results will be provided as a list of kinases and their corresponding % Ctrl values.

    • A "hit" is typically defined as a kinase that shows significant inhibition (e.g., >50% inhibition or a % Ctrl < 50).

    • A selective inhibitor will show a high percentage of inhibition for the intended target and minimal inhibition for other kinases.[8] The selectivity score can be calculated to quantify this.

Protocol 2: Cell Viability/Cytotoxicity (MTT Assay)

Objective: To determine the concentration of Compound X that reduces cell viability by 50% (IC50).

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of Compound X in cell culture media. It is common to perform a 10-point, 3-fold serial dilution.

    • Remove the old media from the cells and add the media containing Compound X or vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[15][16] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[17][18]

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.[14]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of viability versus the log of the compound concentration and fit the data to a non-linear regression curve to determine the IC50 value.

Protocol 3: Western Blotting for On-Target and Off-Target Pathway Modulation

Objective: To confirm that Compound X inhibits the intended target kinase and to investigate its effects on a potential off-target pathway identified from kinome profiling.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat the cells with Compound X at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

      • The phosphorylated form of the intended target's direct substrate (to measure on-target inhibition).

      • The total form of the intended target's substrate (as a loading control).

      • The phosphorylated form of a substrate of the potential off-target kinase.

      • The total form of the off-target's substrate.

      • A housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of the on-target substrate and a change in the phosphorylation of the off-target substrate would confirm the intended and unintended activities of Compound X.

References

How to control for vehicle effects with Isolappaol A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments using Isolappaol A, focusing on the critical aspect of controlling for vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control, and why is it essential when working with this compound?

A vehicle control is a crucial experimental control group that is treated with the same solvent, or "vehicle," used to dissolve the test compound (this compound), but without the compound itself.[1][2][3] this compound is a natural product that is practically insoluble in water, necessitating the use of a solvent like Dimethyl Sulfoxide (DMSO) or ethanol for its application in biological assays.[4] The vehicle itself can have biological effects.[1] Therefore, the vehicle control group is essential to distinguish the effects of this compound from any potential effects caused by the solvent.[2][5]

Q2: Which vehicle should I choose for this compound?

The choice of vehicle depends on the experimental system (in vitro vs. in vivo) and the final required concentration of this compound. For in vitro cell culture experiments, DMSO is a common choice for dissolving poorly water-soluble compounds. For in vivo studies, the vehicle must be non-toxic at the administered volume; common choices include saline, corn oil, or aqueous solutions containing co-solvents like PEG400 or Tween 80.

Q3: What is the maximum concentration of a vehicle like DMSO that can be used in cell culture experiments?

High concentrations of solvents can be toxic to cells. For DMSO, it is recommended to keep the final concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize off-target effects. It is critical to maintain the same final concentration of the vehicle across all treatment groups, including the vehicle control and all concentrations of this compound.

Q4: How do I properly prepare my experimental groups?

A standard experiment should include at least three groups:

  • Untreated Control: Cells or animals that receive no treatment. This group serves as a baseline for normal biological function.

  • Vehicle Control: Cells or animals treated with the vehicle at the same final concentration used for the this compound groups.[1]

  • This compound Treatment Group(s): Cells or animals treated with the desired concentration(s) of this compound dissolved in the vehicle.

Experimental Protocols

Protocol: In Vitro Cell Viability Assay with this compound

This protocol outlines a typical experiment to assess the effect of this compound on the viability of a mammalian cell line (e.g., C2C12 myotubes).

1. Reagent Preparation:

  • This compound Stock Solution (10 mM): Dissolve the appropriate mass of this compound in 100% DMSO. For example, to make 1 mL of a 10 mM stock of this compound (Molar Mass: 536.6 g/mol )[6], dissolve 0.5366 mg in 100 µL of DMSO. Store at -20°C.
  • Cell Culture Medium: Use the recommended medium for your cell line (e.g., DMEM for C2C12), supplemented with fetal bovine serum (FBS) and antibiotics.

2. Experimental Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Treatment Preparation: Prepare serial dilutions of the this compound stock solution in the cell culture medium. To control for vehicle effects, ensure the final DMSO concentration is identical in all wells. For example, if the highest this compound concentration requires a 1:1000 dilution of the stock (resulting in 0.1% DMSO), add the same amount of DMSO (0.1%) to the vehicle control wells.
  • Cell Treatment: Remove the old medium and add the prepared treatments to the appropriate wells.
  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
  • Viability Assessment: Use a standard cell viability assay (e.g., MTT, PrestoBlue) and measure the output on a plate reader.

3. Data Analysis:

  • Normalize the results of the this compound-treated groups to the vehicle control group (set to 100% viability).
  • Compare the vehicle control to the untreated control to ensure the vehicle itself did not cause significant toxicity.

Data Presentation

Table 1: Properties of Common Vehicles for In Vitro Use
VehicleCommon Stock ConcentrationRecommended Final Conc.Properties
DMSO 1-100 mM≤ 0.1% - 0.5%High solubilizing power for nonpolar compounds; can be toxic at >1%.
Ethanol 1-100 mM≤ 0.1% - 0.5%Less toxic than DMSO for some cell lines; can have biological effects.
PBS (Phosphate-Buffered Saline) N/AN/AIdeal for water-soluble compounds; not suitable for this compound alone.
Table 2: Sample Experimental Layout & Hypothetical Results
GroupThis compound Conc.Vehicle (DMSO) Conc.Normalized Cell Viability (%)Standard Deviation
Untreated0 µM0%100.24.5
Vehicle Control0 µM0.1%100.0 (Reference)5.1
This compound (Low)1 µM0.1%95.36.2
This compound (Mid)10 µM0.1%78.65.8
This compound (High)50 µM0.1%45.14.9

Troubleshooting Guide

Q: My vehicle control group shows a significant difference (e.g., decreased viability, altered gene expression) compared to my untreated control. What should I do?

A: This indicates that the vehicle itself is having a biological effect at the concentration used.

  • Action 1: Lower the Vehicle Concentration. The most common cause is vehicle toxicity. Redesign your experiment to use a lower final concentration (e.g., reduce from 0.5% DMSO to 0.1%). This may require making a more concentrated stock solution of this compound.

  • Action 2: Change the Vehicle. Some cell lines are particularly sensitive to certain solvents. Consider trying an alternative vehicle, such as ethanol.

  • Action 3: Reduce Exposure Time. If the effect is time-dependent, a shorter incubation period with the vehicle may be sufficient to deliver the compound without causing significant side effects.

Q: I see a precipitate in my cell culture medium after adding the this compound stock solution. What does this mean?

A: This indicates that this compound is crashing out of solution, likely because its solubility limit in the aqueous medium has been exceeded.

  • Action 1: Lower the Final Concentration. The requested final concentration of this compound may be too high for the vehicle to keep it solubilized in the medium. Test a lower concentration range.

  • Action 2: Use a Co-solvent (In Vivo). For in vivo preparations, adding a surfactant or co-solvent like Tween 80 or PEG400 can help maintain solubility. This is less common for in vitro work.

  • Action 3: Warm the Medium. Gently warming the medium to 37°C before and during the addition of the stock solution can sometimes help, but be cautious not to degrade the compound or medium components.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_compare Key Comparisons prep_stock Prepare 10 mM this compound in 100% DMSO Stock prep_cells Seed Cells in Multi-well Plate untreated Untreated Control (Medium Only) prep_cells->untreated vehicle Vehicle Control (0.1% DMSO) prep_cells->vehicle treatment This compound (e.g., 1-50 µM in 0.1% DMSO) prep_cells->treatment incubate Incubate for Desired Duration untreated->incubate compare1 Assess Vehicle Effect untreated->compare1 vehicle->incubate vehicle->compare1 compare2 Assess this compound Effect vehicle->compare2 treatment->incubate treatment->compare2 assay Perform Assay (e.g., Viability, qPCR) incubate->assay data Data Analysis assay->data

Caption: Experimental workflow for testing this compound, highlighting control groups.

This compound Signaling Pathway

G iso This compound jnk1 jnk-1 (MAP Kinase) iso->jnk1 Upregulates expression daf16 DAF-16 (Forkhead Transcription Factor) jnk1->daf16 Activates / Promotes nuclear translocation nucleus Nucleus daf16->nucleus stress Stress Resistance & Longevity Genes nucleus->stress Induces transcription

Caption: Proposed JNK-1-DAF-16 signaling cascade activated by this compound.[7]

Troubleshooting Logic for Vehicle Effects

G start Vehicle control shows significant effect vs. untreated control? no_effect Proceed with analysis. Vehicle is suitable. start->no_effect No cause Potential Causes: 1. Vehicle concentration too high 2. Cell line is sensitive 3. Long exposure time start->cause Yes solution1 Reduce vehicle concentration (e.g., <0.1%) cause->solution1 solution2 Test an alternative vehicle (e.g., Ethanol) cause->solution2 solution3 Reduce experiment duration cause->solution3

Caption: Decision tree for troubleshooting unexpected effects from the vehicle control.

References

Navigating Research Challenges: A Technical Support Center for Isolappaol A Studies

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no documented evidence of clinical or preclinical resistance to Isolappaol A treatment in the scientific literature. This technical support resource has been developed to address hypothetical challenges and provide a framework for troubleshooting potential experimental roadblocks in research involving this compound.

This support center offers researchers, scientists, and drug development professionals a centralized hub of information to anticipate and potentially overcome obstacles in their this compound experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide a proactive approach to experimental design and data interpretation.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the known mechanism of action for this compound? This compound is a natural product isolated from Arctium lappa.[1] Current research in the nematode C. elegans suggests that it upregulates the expression of the jnk-1 gene, which may play a role in promoting longevity and stress resistance through the JNK-1-DAF-16 signaling cascade.[1]
Are there any reports of resistance to this compound? As of the latest literature review, there are no published reports detailing resistance to this compound in any experimental model or clinical setting.
What are common general mechanisms of drug resistance? General mechanisms of drug resistance can include, but are not limited to, increased drug efflux, alterations in the drug target, activation of alternative signaling pathways, and changes in drug metabolism.
How can I determine if my cells are developing resistance to this compound? A progressive decrease in the expected biological effect of this compound at a previously effective concentration could indicate the development of resistance. This should be confirmed through rigorous dose-response experiments and comparison with baseline sensitivity.

Troubleshooting Guide: Diminished Response to this compound

This guide provides a structured approach to identifying the potential causes of a reduced cellular or organismal response to this compound.

Problem: Decreased Efficacy of this compound in in vitro Cell Culture

Possible Cause 1: Altered Target Engagement

  • Hypothesis: Cells may have developed mutations in or altered the expression of components within the JNK-1-DAF-16 pathway, the putative target of this compound.

  • Troubleshooting Steps:

    • Sequence Analysis: Sequence the jnk-1 gene and other key components of the JNK-1-DAF-16 pathway in both sensitive and suspected resistant cells to identify any potential mutations.

    • Expression Analysis: Quantify the mRNA and protein expression levels of JNK-1 and DAF-16 using qPCR and Western blotting, respectively.

    • Phosphorylation Status: Assess the phosphorylation status of JNK-1 and the nuclear localization of DAF-16 in response to this compound treatment in both cell populations.

Experimental Workflow for Investigating Altered Target Engagement

start Decreased this compound Efficacy Observed seq_analysis Sequence jnk-1 and Pathway Components start->seq_analysis exp_analysis Analyze JNK-1/DAF-16 Expression (qPCR/Western) start->exp_analysis phospho_analysis Assess JNK-1 Phosphorylation & DAF-16 Localization start->phospho_analysis compare Compare Results between Sensitive and Suspected Resistant Cells seq_analysis->compare exp_analysis->compare phospho_analysis->compare mutation Mutation Identified compare->mutation Yes expression_change Expression Altered compare->expression_change Yes signaling_impaired Signaling Impaired compare->signaling_impaired Yes no_change No Significant Changes compare->no_change No

Caption: Troubleshooting workflow for altered target engagement.

Possible Cause 2: Increased Drug Efflux

  • Hypothesis: Cells may be actively transporting this compound out of the cell, preventing it from reaching its intracellular target.

  • Troubleshooting Steps:

    • Efflux Pump Inhibitor Co-treatment: Treat cells with this compound in the presence and absence of broad-spectrum efflux pump inhibitors (e.g., verapamil, cyclosporin A). An increase in this compound efficacy in the presence of an inhibitor would suggest the involvement of efflux pumps.

    • Efflux Pump Expression: Analyze the expression of common ABC transporter family members (e.g., MDR1, MRP1) at the mRNA and protein level.

Logical Relationship of Drug Efflux Troubleshooting

start Hypothesize Increased Drug Efflux co_treatment Co-treat with Efflux Pump Inhibitor start->co_treatment expression_analysis Analyze ABC Transporter Expression start->expression_analysis efficacy_restored This compound Efficacy Restored? co_treatment->efficacy_restored efflux_implicated Efflux Mechanism Implicated expression_analysis->efflux_implicated efficacy_restored->efflux_implicated Yes efflux_unlikely Efflux Mechanism Unlikely efficacy_restored->efflux_unlikely No

Caption: Logic diagram for investigating increased drug efflux.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from control and this compound-treated cells using a commercially available RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for jnk-1, daf-16, and a housekeeping gene (e.g., gapdh).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Expression and Phosphorylation
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against JNK-1, phospho-JNK-1, DAF-16, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Diagram

Putative this compound Signaling Pathway

Isolappaol_A This compound jnk1 jnk-1 Expression Isolappaol_A->jnk1 Upregulates JNK1_protein JNK-1 Protein jnk1->JNK1_protein Leads to increased DAF16 DAF-16 (cytosolic) JNK1_protein->DAF16 Phosphorylates DAF16_nuclear DAF-16 (nuclear) DAF16->DAF16_nuclear Promotes nuclear translocation Stress_Resistance Longevity & Stress Resistance DAF16_nuclear->Stress_Resistance Activates target genes for

Caption: The proposed JNK-1-DAF-16 signaling cascade activated by this compound.

References

Technical Support Center: Isoliquiritigenin (Isolappaol A) Purity Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of commercial Isoliquiritigenin (also known as Isolappaol A).

Frequently Asked Questions (FAQs)

Q1: What is the typical expected purity of commercial Isoliquiritigenin?

A1: The purity of commercially available Isoliquiritigenin can vary depending on the supplier and the purification method. However, high-quality grades typically exhibit a purity of ≥98%.[1][2] Purity levels of 98.3% to 98.9% have been reported after purification.[2][3]

Q2: What are the common impurities found in commercial Isoliquiritigenin?

A2: Since Isoliquiritigenin is primarily isolated from the roots of Glycyrrhiza species (licorice), common impurities are often other flavonoids that are co-extracted.[4][5] These can include:

  • Liquiritigenin[2][3][6]

  • Liquiritin[7][8]

  • Licochalcone A[7]

  • Other related chalcones and flavanones[7]

Q3: How should I store and handle Isoliquiritigenin?

A3: Isoliquiritigenin is known to be photosensitive and hygroscopic.[9] To ensure its stability, it should be stored as a powder at -20°C.[10] Stock solutions can be prepared in DMSO, but for optimal results, it is recommended to use fresh DMSO as absorbed moisture can reduce solubility.[9] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]

Q4: What are the recommended solvents for dissolving Isoliquiritigenin?

A4: Isoliquiritigenin has limited solubility in water (<0.1 mg/mL).[9] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) (up to 20 mg/mL) and methanol (up to 10 mg/mL).[9]

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of Isoliquiritigenin using reverse-phase HPLC.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of Isoliquiritigenin reference standard and dissolve it in 1 mL of HPLC-grade methanol or DMSO to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to generate a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the commercial Isoliquiritigenin sample and dissolve it in 1 mL of the same solvent used for the standard.

    • Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water (with 0.1% formic acid or acetic acid). For example, an isocratic elution with acetonitrile:5% acetic acid (32:68, v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-35°C.[4][12]

    • Detection Wavelength: 360-370 nm.[4]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of Isoliquiritigenin in the sample chromatogram to the total area of all peaks (Area % method).

    • Purity (%) = (Peak Area of Isoliquiritigenin / Total Peak Area) x 100.

Structural Confirmation by NMR and Mass Spectrometry

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the Isoliquiritigenin sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis: Compare the obtained chemical shifts and coupling constants with published data for Isoliquiritigenin to confirm its chemical structure.[2][6]

B. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Analysis: Perform analysis using Electrospray Ionization (ESI-MS).[5]

  • Data Interpretation: The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of Isoliquiritigenin (C₁₅H₁₂O₄, MW: 256.25 g/mol ).[1][4]

Quantitative Data Summary

ParameterTypical ValueReference(s)
Purity (Commercial, High Grade) ≥98%[1]
Purity (Post-Purification) 98.3% - 98.9%[2][3]
Molecular Weight 256.25 g/mol [1]
Molecular Formula C₁₅H₁₂O₄[1]
HPLC Detection Wavelength 360-370 nm[4]
Storage Temperature -20°C (powder)[10]

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation prep Weigh and Dissolve This compound filter Filter through 0.45 µm filter prep->filter nmr NMR Analysis (Structure) prep->nmr Prepare NMR tube ms MS Analysis (Molecular Weight) prep->ms Dilute for MS hplc HPLC Analysis (Purity) filter->hplc Inject purity_calc Calculate Purity (Area % Method) hplc->purity_calc struct_confirm Confirm Structure nmr->struct_confirm mw_confirm Confirm MW ms->mw_confirm

Caption: Workflow for the validation of commercial this compound purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing in HPLC 1. Interaction with active silanols on the column. 2. Incorrect mobile phase pH. 3. Column overload.1. Use a high-purity, end-capped C18 column. 2. Adjust the pH of the mobile phase with an acid like formic or acetic acid to suppress silanol ionization. 3. Reduce the sample concentration or injection volume.
Poor Resolution from Impurities 1. Inadequate mobile phase composition. 2. Suboptimal column temperature.1. Optimize the mobile phase gradient or isocratic composition. Try different solvent ratios. 2. Adjust the column temperature to improve separation efficiency.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, HPLC-grade solvents and flush the system. 2. Implement a needle wash step between injections and inject a blank solvent run to check for carryover.
Irreproducible Retention Times 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Leaks in the HPLC system.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Check for leaks at all fittings, especially between the pump and injector.
No Peaks or Very Small Peaks 1. Sample degradation. 2. Incorrect detector wavelength. 3. Injection issue.1. Prepare fresh samples. Protect from light. 2. Ensure the detector is set to the correct wavelength for Isoliquiritigenin (360-370 nm). 3. Verify that the autosampler is drawing and injecting the sample correctly.

References

Technical Support Center: Assessing Isolappaol A Toxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the toxicity of Isolappaol A. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common cell viability assays. As this compound is a compound under active research, this guide offers foundational methodologies and troubleshooting advice applicable to the initial cytotoxic screening of novel natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a lignan compound that has been isolated from the fruit of Arctium lappa (burdock). Its chemical formula is C30H32O9.[1] Further research is needed to fully characterize its biological activities and potential toxicological profile.

Q2: Which cell viability assays are most appropriate for assessing the toxicity of a natural compound like this compound?

Several assays can be used to determine the cytotoxicity of natural compounds. The most common and well-established include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[2]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of membrane integrity and cytotoxicity.[1]

The choice of assay may depend on the expected mechanism of toxicity and the specific research question. It is often recommended to use multiple assays to confirm results.

Q3: How should I prepare this compound for cell culture experiments?

As with many natural compounds, this compound may have limited aqueous solubility. It is typically dissolved in a small amount of a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then further diluted in cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced toxicity.

Q4: What are the typical concentration ranges and incubation times to start with for a new compound like this compound?

For initial screening, a broad range of concentrations is recommended, for example, from 0.1 µM to 100 µM. Incubation times of 24, 48, and 72 hours are commonly used to assess both acute and longer-term cytotoxic effects.

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Possible Cause Solution
High background absorbance in wells without cells - Contamination of the culture medium.[2] - Phenol red in the medium can interfere with the assay.[2] - The test compound itself may reduce MTT.- Use fresh, sterile medium. - Use a phenol red-free medium for the assay. - Include control wells with the compound and MTT but without cells to check for chemical interference.[3]
Low absorbance readings - Cell seeding density is too low. - Incubation time with MTT is too short. - Incomplete solubilization of formazan crystals.- Optimize cell seeding density for your cell line.[2] - Increase the incubation time with MTT.[4] - Ensure complete dissolution of formazan crystals by thorough mixing.
High variability between replicate wells - Uneven cell seeding. - Pipetting errors. - "Edge effect" in 96-well plates.- Ensure a homogenous cell suspension before seeding. - Calibrate pipettes and use consistent pipetting techniques. - Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.[5]
LDH Assay Troubleshooting
Problem Possible Cause Solution
High background LDH in medium control - Serum in the culture medium contains LDH.[1]- Reduce the serum concentration in the medium during the assay.[1] - Use a serum-free medium for the assay if compatible with your cells.
High spontaneous LDH release in untreated cells - Over-seeding of cells. - Rough handling of cells during seeding. - Cells are unhealthy or stressed.- Optimize the cell seeding density.[1] - Handle cells gently during pipetting. - Ensure cells are in a logarithmic growth phase and healthy before starting the experiment.
Low LDH release with positive control (lysis buffer) - Lysis buffer is not effective. - Insufficient incubation time with lysis buffer.- Use a fresh, properly prepared lysis buffer. - Increase the incubation time with the lysis buffer as per the manufacturer's protocol.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol outlines a general method for quantifying cytotoxicity by measuring LDH release.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Lysis buffer (usually provided in the kit as a positive control for maximum LDH release)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT protocol. Include controls:

    • Untreated control: Cells with medium only.

    • Vehicle control: Cells with medium containing the solvent.

    • Maximum LDH release control: Cells treated with lysis buffer.

    • Medium background control: Medium without cells.

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, carefully collect a portion of the supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution (if required by the kit).

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

Visualizations

Experimental Workflow

G General Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding in 96-well Plate CellCulture->CellSeeding CompoundPrep This compound Preparation Treatment Treatment with this compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Measurement Absorbance Measurement MTT->Measurement LDH->Measurement Calculation Calculation of Cell Viability / Cytotoxicity Measurement->Calculation Conclusion Conclusion on Toxicity Calculation->Conclusion

Caption: A generalized workflow for determining the cytotoxicity of this compound.

Hypothetical Signaling Pathway

Disclaimer: The specific signaling pathways affected by this compound have not yet been fully elucidated. The following diagram represents a hypothetical model of common pathways that can be activated by cytotoxic compounds, leading to apoptosis.

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_stress Cellular Stress cluster_apoptosis Apoptosis Cascade IsolappaolA This compound ROS ↑ Reactive Oxygen Species (ROS) IsolappaolA->ROS Mitochondria Mitochondrial Dysfunction IsolappaolA->Mitochondria ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical model of this compound inducing apoptosis via oxidative stress.

References

Technical Support Center: Normalizing Data from Isolappaol A-Treated Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isolappaol A. The focus is on addressing common challenges encountered during data normalization and experimental design.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the first step in normalizing our data after this compound treatment? The crucial first step is to carefully select and apply appropriate controls. For in vitro experiments, this includes untreated (vehicle) controls and positive controls with a known effector of the pathway of interest. Proper controls are essential for accurate normalization.[1][2]
How do we account for variability between different experimental plates or batches? Inter-plate and inter-batch variability is a common issue. To address this, it is recommended to include the same set of controls (untreated, positive, and negative) on each plate. Normalizing the data to these internal controls on a per-plate basis can help mitigate variability.[1]
What are common pitfalls in data normalization for dose-response experiments? A significant pitfall is the incorrect handling of high hit rates, where a large percentage of the treatments on a plate show a strong effect. Methods like the B-score, which rely on the assumption of a low hit rate, can lead to incorrect normalization.[1] Visualizing the data with heatmaps can help identify systematic errors like edge effects.[1]
How should we handle outliers in our dataset? Outlier identification should be done systematically. A common approach is to define an outlier as a data point that falls outside a certain number of standard deviations from the mean of the replicates. Once identified, you can choose to exclude the outlier, but this must be documented and justified in your experimental records.
What is the best way to present normalized data? Normalized data is often best presented as a fold change, percentage of control, or a growth rate inhibition (GR) value, which corrects for cell division time.[2] Clearly labeling axes and providing detailed figure legends are critical for interpretability.

Troubleshooting Guides

Issue 1: High variability in replicates treated with this compound
  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects on the experimental plate.

  • Troubleshooting Steps:

    • Review Cell Seeding Protocol: Ensure a uniform cell suspension and consistent seeding density across all wells.

    • Pipetting Technique: Calibrate pipettes regularly and use a consistent technique, especially for serial dilutions.

    • Plate Layout: Avoid using the outer wells of a plate, as they are more prone to evaporation (edge effects). If this is not possible, ensure that control and treated wells are distributed to account for any potential spatial bias.[1] A randomized layout can help mitigate this.[2]

    • Data Visualization: Use heatmaps to visualize the raw data from the plate. This can help identify patterns indicative of systematic errors.[1]

Issue 2: Inconsistent dose-response curves across experiments
  • Possible Cause: Degradation of this compound, lot-to-lot variability of the compound, or changes in cell line sensitivity over passages.

  • Troubleshooting Steps:

    • Compound Stability: Prepare fresh stock solutions of this compound for each experiment. If storing, follow recommended storage conditions and perform stability tests.

    • Lot-to-Lot Validation: When using a new batch of this compound, perform a bridging study to compare its activity to the previous lot.

    • Cell Line Authentication: Regularly authenticate your cell line and monitor its passage number. High-passage cells can exhibit altered phenotypes and drug responses.

    • Standardize Protocols: Ensure all experimental parameters (e.g., cell density, incubation time, media formulation) are kept consistent between experiments.

Issue 3: Unexpected or off-target effects observed
  • Possible Cause: this compound may be affecting multiple signaling pathways, or the observed effect could be a result of cellular stress responses.

  • Troubleshooting Steps:

    • Target Validation: If the intended target of this compound is known, perform experiments to confirm target engagement (e.g., Western blot for downstream pathway modulation, cellular thermal shift assay).

    • Pathway Analysis: Utilize broader screening methods like RNA sequencing or proteomics to identify other affected pathways. This can provide a more comprehensive understanding of the compound's mechanism of action.

    • Control Experiments: Include counter-screens with structurally related but inactive compounds to ensure the observed effect is specific to this compound.

Experimental Protocols

Protocol 1: General Dose-Response Assay for this compound
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Also, prepare a vehicle-only control.

  • Treatment: Add the diluted this compound and vehicle control to the respective wells. Include untreated wells as a baseline control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability/Proliferation Assay: Use a suitable assay (e.g., CellTiter-Glo®, MTS, or direct cell counting) to measure the cellular response.

  • Data Normalization:

    • Subtract the background signal (media only).

    • Normalize the signal of the treated wells to the vehicle control wells. This can be expressed as a percentage of the control response.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest in the suspected signaling pathway (e.g., phosphorylated and total forms of key kinases).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Data Normalization:

    • Quantify the band intensity using densitometry software.

    • Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin).

    • For phosphoproteins, normalize the intensity of the phosphorylated protein to the total protein.

Quantitative Data Presentation

Table 1: Example of Normalized Cell Viability Data from a Dose-Response Experiment with this compound

This compound (µM)Raw Absorbance (Mean ± SD)Normalized Viability (% of Vehicle Control)
0 (Vehicle)1.25 ± 0.08100%
0.11.18 ± 0.0694.4%
10.95 ± 0.0576.0%
100.52 ± 0.0441.6%
1000.15 ± 0.0212.0%

Table 2: Example of Normalized Protein Expression Data from a Western Blot Experiment

Treatmentp-ERK / Total ERK (Normalized Intensity)p-Akt / Total Akt (Normalized Intensity)
Vehicle Control1.001.00
This compound (10 µM)0.350.98
Positive Control2.500.20

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_seeding Plate Seeding cell_culture->plate_seeding compound_prep This compound Dilution treatment Cell Treatment compound_prep->treatment plate_seeding->treatment viability_assay Viability Assay treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction raw_data Raw Data Acquisition viability_assay->raw_data western_blot Western Blot protein_extraction->western_blot western_blot->raw_data normalization Data Normalization raw_data->normalization dose_response Dose-Response Curve normalization->dose_response pathway_analysis Pathway Analysis normalization->pathway_analysis

Caption: A typical experimental workflow for assessing the effect of this compound.

mapk_pathway cluster_input Signal Input cluster_cascade Kinase Cascade cluster_output Cellular Response isolappaol_a This compound ras Ras isolappaol_a->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Proliferation transcription->proliferation survival Survival transcription->survival pi3k_akt_pathway cluster_input Signal Input cluster_cascade Signaling Cascade cluster_output Cellular Response isolappaol_a This compound receptor Receptor Tyrosine Kinase isolappaol_a->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 Conversion akt Akt pip3->akt cell_growth Cell Growth akt->cell_growth apoptosis Apoptosis Inhibition akt->apoptosis

References

Interpreting unexpected phenotypes with Isolappaol A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isolappaol A. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting unexpected experimental outcomes when working with this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the serine/threonine kinase, Mitogen-Activated Protein Kinase Kinase Kinase 8 (MAP3K8), also known as COT or Tpl2. It is designed to block the downstream activation of the MEK-ERK signaling cascade, which is crucial for inflammatory responses and cell proliferation.

Q2: We are observing a decrease in cell viability in our cancer cell line, which is an expected outcome. However, we are also seeing a significant increase in the expression of apoptosis-related genes that are not typically associated with the MAP3K8 pathway. Why is this happening?

This is a documented off-target effect of this compound. At higher concentrations, this compound can interact with and inhibit the activity of a structurally similar kinase, Apoptosis Signal-regulating Kinase 1 (ASK1). The inhibition of ASK1 can lead to the activation of a compensatory pro-apoptotic signaling pathway, resulting in the upregulation of genes such as BAX and a decrease in the anti-apoptotic protein Bcl-2.

Q3: Our experimental goal is to reduce inflammation in primary immune cells. While we see a reduction in pro-inflammatory cytokine production (e.g., TNF-α), we are also observing an unexpected increase in the secretion of the anti-inflammatory cytokine, IL-10. What could explain this?

This paradoxical effect is thought to be a result of crosstalk between signaling pathways. While the primary effect of this compound is the inhibition of the MAP3K8-MEK-ERK pathway, this can lead to the upregulation of alternative signaling pathways. In some immune cell types, the dampening of the primary inflammatory cascade can trigger a feedback loop that enhances the activity of transcription factors, such as STAT3, which are known to promote the expression of IL-10.

Troubleshooting Guide

Issue: Unexpected Cell Death or Apoptosis

If you are observing higher than expected levels of apoptosis or cell death, consider the following troubleshooting steps:

  • Confirm On-Target Activity: First, verify that this compound is inhibiting its primary target, MAP3K8. This can be done by assessing the phosphorylation status of downstream targets, such as MEK1/2 and ERK1/2, via Western blot. A significant reduction in p-MEK and p-ERK levels would indicate successful on-target activity.

  • Investigate Off-Target Effects: To determine if the unexpected apoptosis is due to off-target effects on ASK1, perform a kinase activity assay for ASK1 in the presence of this compound. Additionally, use Western blotting to analyze the expression levels of key apoptosis-related proteins, such as cleaved caspase-3, BAX, and Bcl-2.

  • Dose-Response Analysis: Conduct a dose-response experiment to determine if the unexpected phenotype is concentration-dependent. A higher potency for the off-target effect compared to the on-target effect may suggest that the unexpected phenotype is more prominent at higher concentrations.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the on-target and off-target effects of this compound.

ParameterMAP3K8 (On-Target)ASK1 (Off-Target)
IC50 (Kinase Activity) 15 nM250 nM
Effect on Cell Viability (EC50) 50 nM500 nM
p-ERK Inhibition (IC50) 20 nM> 10 µM
Caspase-3 Activation (EC50) > 10 µM750 nM

Experimental Protocols

Western Blot for Phosphorylated Proteins
  • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, cleaved caspase-3, BAX, Bcl-2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Activity Assay
  • Reaction Setup: In a microplate, combine recombinant MAP3K8 or ASK1 enzyme, the appropriate substrate (e.g., MKK6 for MAP3K8, MKK4 for ASK1), and varying concentrations of this compound in kinase assay buffer.

  • ATP Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for the recommended time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound and determine the IC50 value.

Visualizations

Isolappaol_A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor MAP3K8 MAP3K8 Receptor->MAP3K8 Activates This compound This compound This compound->MAP3K8 Inhibits (On-Target) ASK1 ASK1 This compound->ASK1 Inhibits (Off-Target) MEK MEK MAP3K8->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Inflammation_Proliferation Inflammation & Proliferation ERK->Inflammation_Proliferation Promotes JNK_p38 JNK/p38 ASK1->JNK_p38 Phosphorylates Apoptosis Apoptosis JNK_p38->Apoptosis Promotes Stress_Signal Stress Signal Stress_Signal->ASK1

Caption: Signaling pathway of this compound, showing on-target and off-target effects.

Troubleshooting_Workflow Start Unexpected Phenotype (e.g., High Apoptosis) Confirm_On_Target Confirm On-Target Activity (Western Blot for p-MEK/p-ERK) Start->Confirm_On_Target On_Target_Active On-Target Active? Confirm_On_Target->On_Target_Active Troubleshoot_Protocol Review Experimental Protocol (e.g., Reagent Quality, Cell Health) On_Target_Active->Troubleshoot_Protocol No Investigate_Off_Target Investigate Off-Target Effects (ASK1 Kinase Assay, Apoptosis Markers) On_Target_Active->Investigate_Off_Target Yes Off_Target_Confirmed Off-Target Confirmed? Investigate_Off_Target->Off_Target_Confirmed Dose_Response Perform Dose-Response Analysis Off_Target_Confirmed->Dose_Response Yes Alternative_Hypothesis Consider Alternative Hypotheses (e.g., Pathway Crosstalk) Off_Target_Confirmed->Alternative_Hypothesis No Conclusion Conclude Off-Target Effect at High Concentrations Dose_Response->Conclusion

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

Logical_Relationship Isolappaol_A This compound On_Target_Effect On-Target Effect: MAP3K8 Inhibition Isolappaol_A->On_Target_Effect Off_Target_Effect Off-Target Effect: ASK1 Inhibition Isolappaol_A->Off_Target_Effect Expected_Phenotype Expected Phenotype: Decreased Inflammation/ Proliferation Unexpected_Phenotype Unexpected Phenotype: Increased Apoptosis On_Target_Effect->Expected_Phenotype Pathway_Crosstalk Pathway Crosstalk: Feedback Loops On_Target_Effect->Pathway_Crosstalk Off_Target_Effect->Unexpected_Phenotype Pathway_Crosstalk->Unexpected_Phenotype

Caption: Logical relationship between this compound's effects and observed phenotypes.

Technical Support Center: Isolappaol A Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isolappaol A. The information is designed to help address common challenges and variability encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a 2-arylbenzofuran flavonoid, a type of natural product isolated from Arctium lappa (burdock).[1][2] Its primary reported biological activity is the promotion of longevity and stress resistance in the model organism Caenorhabditis elegans. This effect is mediated through the upregulation of the jnk-1 gene, which is part of the JNK-1-DAF-16 signaling pathway.[2]

Q2: What are the main challenges I should anticipate when working with this compound?

The primary challenge when working with this compound is its very low solubility in water.[1] This can lead to significant variability in experimental results if not properly addressed. Other potential challenges, common to many natural products, include stability issues related to pH, temperature, and light exposure, as well as the potential for lot-to-lot variability of the compound if sourced from different suppliers.

Q3: How should I prepare stock solutions of this compound to minimize solubility issues?

Given its low water solubility, it is recommended to prepare high-concentration stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays or experiments with live organisms like C. elegans, it is crucial to then dilute the stock solution in the appropriate aqueous buffer or culture medium to the final desired concentration. It is important to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied (typically ≤0.1% DMSO).

Troubleshooting Guides

Issue 1: High Variability in Bioassay Results

High variability between replicate experiments is a common issue when working with hydrophobic compounds like this compound.

Potential Cause Recommended Solution
Compound Precipitation Due to its low aqueous solubility, this compound may precipitate out of solution at the final concentration in your assay medium. Visually inspect your solutions for any signs of precipitation. To mitigate this, consider lowering the final concentration of this compound, or increasing the percentage of co-solvent (e.g., DMSO) if your experimental system can tolerate it. Sonication of the final solution before adding it to the assay may also help to create a more uniform dispersion.
Inconsistent Stock Solution Preparation Ensure that the stock solution is fully dissolved before making serial dilutions. Vortex the stock solution thoroughly. Prepare fresh dilutions for each experiment from a consistent stock to avoid issues with compound degradation over time.
Adsorption to Plastics Hydrophobic compounds can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates), leading to a lower effective concentration. Using low-adhesion plastics or pre-rinsing pipette tips with the solution can help minimize this effect.
Cell Seeding Density In cell-based assays, variations in the number of cells seeded per well can lead to significant differences in the response to the compound.[3] Ensure a uniform cell suspension and consistent seeding density across all wells.
Issue 2: Lack of Expected Biological Activity

If you are not observing the expected longevity or stress resistance effects in C. elegans or other anticipated activities, consider the following:

Potential Cause Recommended Solution
Compound Degradation The stability of this compound under your specific experimental conditions (pH, temperature, light) may be a factor. It is advisable to prepare fresh solutions for each experiment and protect them from light. While specific stability data for this compound is limited, flavonoids, in general, can be sensitive to pH and temperature.[4]
Suboptimal Compound Concentration The effective concentration of this compound may be different in your experimental system. Perform a dose-response curve to determine the optimal concentration range for your specific assay.
Incorrect Experimental Timing The timing of compound administration and the duration of the assay are critical. For longevity assays in C. elegans, treatment should typically start at a specific developmental stage (e.g., L4 larvae) and continue throughout the lifespan.[5]
Assay-Specific Conditions Ensure that all other parameters of your assay (e.g., temperature, humidity, media composition) are optimal for the biological system and the specific endpoint being measured.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or wrapping the vials in aluminum foil.

Protocol 2: C. elegans Lifespan Assay
  • Synchronization: Synchronize a population of C. elegans to obtain a cohort of age-matched worms. This is typically done by allowing adult worms to lay eggs for a few hours and then removing the adults.

  • Treatment Plates: Prepare Nematode Growth Medium (NGM) agar plates containing the desired final concentration of this compound and a food source (e.g., E. coli OP50). The compound should be added to the molten agar just before pouring the plates to ensure even distribution. A vehicle control (e.g., 0.1% DMSO) should be included.

  • Transfer: At the L4 larval stage, transfer a set number of synchronized worms to the treatment and control plates.

  • Scoring: Starting from day 1 of adulthood, score the number of living and dead worms daily or every other day. Worms that do not respond to gentle prodding with a platinum wire are considered dead.

  • Censoring: Censor worms that crawl off the agar, have internal hatching ("bagging"), or die from desiccation on the wall of the plate.

  • Data Analysis: Generate survival curves and calculate the mean and maximum lifespan. Statistical analysis (e.g., log-rank test) should be used to determine the significance of any observed differences.

Protocol 3: Thermotolerance (Heat Stress) Assay in C. elegans
  • Worm Preparation: Synchronize and grow worms on control and this compound-containing plates as described in the lifespan assay protocol until they reach a specific adult stage (e.g., day 5 of adulthood).[5]

  • Heat Shock: Transfer the plates with the worms to a high-temperature incubator set to 35°C.[5]

  • Survival Scoring: Score the number of surviving worms at regular intervals (e.g., every 2 hours) until all worms have died.

  • Data Analysis: Plot survival curves and calculate the time at which 50% of the worms are dead (LT50). Compare the survival of the treated group to the control group using appropriate statistical methods.

Signaling Pathway and Experimental Workflow Diagrams

Isolappaol_A_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_outcomes Biological Outcomes This compound This compound JNK-1 (jnk-1) JNK-1 (jnk-1) This compound->JNK-1 (jnk-1) Upregulates expression DAF-16 DAF-16 JNK-1 (jnk-1)->DAF-16 Phosphorylates Nucleus Nucleus DAF-16->Nucleus Nuclear Translocation Target Genes Target Genes Nucleus->Target Genes Regulates Transcription Longevity Longevity Target Genes->Longevity Stress Resistance Stress Resistance Target Genes->Stress Resistance

Caption: Signaling pathway of this compound in C. elegans.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Prepare this compound Stock Solution (DMSO) Working Dilutions Prepare Working Dilutions in Assay Medium Stock Solution->Working Dilutions Treatment Administer this compound and Controls Working Dilutions->Treatment Cell Seeding Seed Cells or Synchronize C. elegans Cell Seeding->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Data Collection Collect Data (e.g., Viability, Lifespan) Incubation->Data Collection Data Analysis Statistical Analysis Data Collection->Data Analysis Interpretation Interpret Results Data Analysis->Interpretation Troubleshooting_Logic Start Start High Variability? High Variability? Start->High Variability? No Activity? No Activity? High Variability?->No Activity? No Check Solubility Check Solubility High Variability?->Check Solubility Yes Check Degradation Check Degradation No Activity?->Check Degradation Yes End End No Activity?->End No Check Stock Prep Check Stock Prep Check Solubility->Check Stock Prep Review Protocol Review Protocol Check Stock Prep->Review Protocol Optimize Concentration Optimize Concentration Check Degradation->Optimize Concentration Optimize Concentration->Review Protocol Review Protocol->End

References

Validation & Comparative

Isolappaol A: Unraveling its Role in Cellular Aging, A Comparative Analysis with Established Senolytics

Author: BenchChem Technical Support Team. Date: November 2025

The quest for interventions that target the fundamental processes of aging has led to the discovery of senolytics, a class of molecules that selectively eliminate senescent cells. While compounds like Dasatinib, Quercetin, and Fisetin have been the subject of extensive research, the potential senolytic activity of other natural products, such as Isolappaol A, remains an area of active investigation. This guide provides a comprehensive comparison of the current understanding of this compound in the context of cellular aging against well-characterized senolytic agents, highlighting the available experimental data and elucidating the underlying molecular pathways.

Currently, there is a notable lack of direct scientific evidence to categorize this compound as a senolytic agent. Senolytics are defined by their ability to selectively induce apoptosis in senescent cells, a characteristic that has not yet been demonstrated for this compound in published research. However, preliminary studies have shed light on its biological activities, suggesting a potential role in modulating aging-related pathways.

This compound and its Known Biological Activity

This compound is a natural compound that can be isolated from the plant Arctium lappa (burdock). Research has indicated that this compound upregulates the expression of jnk-1, which may promote longevity and stress resistance in the nematode Caenorhabditis elegans through the JNK-1-DAF-16 signaling cascade.

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that responds to various cellular stresses. Its role in cellular senescence is complex and appears to be context-dependent. Some studies suggest that JNK signaling can suppress p53-dependent senescence, while other evidence links its activity to aging processes. Crucially, the activation of the JNK-1-DAF-16 pathway has not been directly demonstrated to induce the selective clearance of senescent cells.

Established Senolytics: Mechanisms and Efficacy

In contrast to this compound, a growing number of compounds have been identified and validated as true senolytics. These agents typically function by targeting the pro-survival pathways that are upregulated in senescent cells, thereby tipping the balance towards apoptosis.

Table 1: Comparison of this compound and Established Senolytics

CompoundSource/ClassPrimary Mechanism of Action (as known)Evidence of Senolytic Activity
This compound Natural Product (Arctium lappa)Upregulation of JNK-1-DAF-16 pathway in C. elegansNo direct evidence of senolytic activity. Promotes longevity and stress resistance in preclinical models.
Dasatinib + Quercetin (D+Q) Synthetic / Natural FlavonoidDasatinib: Tyrosine kinase inhibitor. Quercetin: PI3K inhibitor. Together they target multiple pro-survival pathways.Extensive in vitro and in vivo evidence. Reduces senescent cell burden, improves various age-related pathologies in animal models, and has been tested in human clinical trials.
Fisetin Natural FlavonoidMultiple targets including inhibition of PI3K/AKT/mTOR pathway and BCL-2 family proteins.Potent senolytic in vitro and in vivo. Extends lifespan and healthspan in mice.
Navitoclax (ABT-263) SyntheticInhibitor of BCL-2 family of anti-apoptotic proteins (BCL-2, BCL-xL, BCL-w).Strong senolytic activity in various cell types and animal models.

Experimental Protocols for Assessing Senolytic Activity

The evaluation of a compound's senolytic potential involves a series of well-defined experimental procedures. These protocols are essential for determining the selectivity and efficacy of a candidate senolytic.

Induction of Cellular Senescence

To study senolytics, a population of senescent cells must first be generated in vitro. Common methods include:

  • Replicative Senescence: Culturing primary cells until they reach their Hayflick limit and cease to divide.

  • Stress-Induced Premature Senescence (SIPS): Exposing cells to stressors such as:

    • DNA damaging agents: Doxorubicin, Etoposide, or ionizing radiation.

    • Oxidative stress: Treatment with hydrogen peroxide (H₂O₂).

    • Oncogene activation: Overexpression of an oncogene like H-RasV12.

Senescence-Associated Markers

The successful induction of senescence is confirmed by assessing a panel of established biomarkers:

  • Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: A widely used cytochemical marker where senescent cells stain blue at pH 6.0.

  • p16INK4a and p21Waf1/Cip1 Expression: Increased expression of these cyclin-dependent kinase inhibitors is a hallmark of senescence. This can be measured by qPCR, western blotting, or immunofluorescence.

  • Senescence-Associated Secretory Phenotype (SASP): Quantification of pro-inflammatory cytokines, chemokines, and growth factors (e.g., IL-6, IL-8, MMPs) secreted by senescent cells, typically using ELISA or multiplex assays.

  • DNA Damage Foci (γH2AX): Immunofluorescent staining for phosphorylated histone H2AX, which marks sites of DNA double-strand breaks.

Senolytic Activity Assays

Once a senescent cell population is established and validated, candidate compounds are tested for their ability to selectively eliminate these cells.

  • Cell Viability and Apoptosis Assays:

    • Method: Senescent and non-senescent (control) cells are treated with the test compound at various concentrations. Cell viability is then assessed using assays like MTT, PrestoBlue, or CellTiter-Glo. Apoptosis can be measured by Annexin V/Propidium Iodide staining followed by flow cytometry, or by caspase activity assays.

    • Expected Outcome for a Senolytic: A significant decrease in the viability of senescent cells with minimal to no effect on non-senescent cells. An increase in markers of apoptosis specifically in the senescent cell population.

Signaling Pathways in Senolysis

The molecular pathways governing the survival of senescent cells are key targets for senolytic drugs. Understanding these pathways is crucial for the rational design and discovery of new senotherapeutics.

Senescent_Cell_Survival_Pathways cluster_stress Cellular Stressors cluster_senescence Senescent Cell cluster_survival Pro-Survival Pathways cluster_senolytics Senolytic Drugs DNA_Damage DNA Damage Senescence Cellular Senescence DNA_Damage->Senescence Oncogenes Oncogene Activation Oncogenes->Senescence Oxidative_Stress Oxidative Stress Oxidative_Stress->Senescence p53_p21 p53/p21 Activation Senescence->p53_p21 p16_Rb p16/pRb Pathway Senescence->p16_Rb SASP SASP Secretion Senescence->SASP BCL2 BCL-2 Family (BCL-xL, BCL-2, BCL-w) Senescence->BCL2 Upregulation PI3K PI3K/AKT Pathway Senescence->PI3K Upregulation HSP90 HSP90 Senescence->HSP90 Upregulation Ephrins Ephrins Senescence->Ephrins Upregulation BCL2->Senescence maintains survival Apoptosis Apoptosis BCL2->Apoptosis inhibits PI3K->Senescence maintains survival HSP90->Senescence maintains survival Ephrins->Senescence maintains survival Navitoclax Navitoclax Navitoclax->BCL2 inhibits Navitoclax->Apoptosis induces in senescent cells DQ Dasatinib + Quercetin DQ->PI3K inhibits DQ->Ephrins inhibits DQ->Apoptosis induces in senescent cells Fisetin Fisetin Fisetin->BCL2 inhibits Fisetin->PI3K inhibits Fisetin->Apoptosis induces in senescent cells Senolytic_Discovery_Workflow cluster_screening Screening cluster_validation Validation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Testing Compound_Library Compound Library HTS High-Throughput Screening (Senescent vs. Non-senescent cells) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & Selectivity Assays Hit_Identification->Dose_Response Apoptosis_Confirmation Confirmation of Apoptosis Dose_Response->Apoptosis_Confirmation SASP_Modulation Analysis of SASP Modulation Apoptosis_Confirmation->SASP_Modulation Target_ID Target Identification & Validation SASP_Modulation->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Animal_Models Animal Models of Aging/Disease Pathway_Analysis->Animal_Models Efficacy_Toxicity Efficacy & Toxicity Studies Animal_Models->Efficacy_Toxicity

Comparative Guide to the Validation of Isolappaol A's Effect on the JNK-1 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isolappaol A's modulatory effect on the c-Jun N-terminal kinase 1 (JNK-1) pathway against established JNK-1 inhibitors. Experimental data and detailed protocols are provided to support the validation of these compounds.

Introduction to JNK-1 Signaling and Modulation

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and UV radiation. The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes. Activation of the JNK pathway leads to the phosphorylation of several downstream targets, most notably the transcription factor c-Jun, which in turn regulates the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.

Given its central role in stress responses, the JNK pathway is a significant target for therapeutic intervention in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. While the majority of drug discovery efforts have focused on the identification of JNK inhibitors, molecules that can modulate the pathway in other ways are also of scientific interest.

This guide focuses on this compound, a natural product that has been observed to upregulate the expression of jnk-1, and compares its activity with that of well-characterized JNK-1 inhibitors: SP600125, JNK-IN-8, and BI-78D3.

Data Presentation: Comparative Analysis of JNK-1 Modulators

The following table summarizes the quantitative data for this compound and selected JNK-1 inhibitors. It is important to note that this compound is reported to upregulate jnk-1 gene expression, a distinct mechanism from the direct enzymatic inhibition exhibited by the other compounds.

CompoundTarget(s)Mechanism of ActionQuantitative Data (JNK1)Selectivity Notes
This compound jnk-1 gene expressionUpregulates the expression of the jnk-1 gene, potentially leading to increased JNK-1 protein levels and downstream signaling through the JNK-1-DAF-16 cascade in C. elegans.Quantitative data on the fold-increase of jnk-1 expression is not currently available.The specificity of this compound for jnk-1 over other JNK isoforms or other genes has not been extensively characterized.
SP600125 JNK1, JNK2, JNK3Reversible, ATP-competitive inhibitor.[1][2]IC50: 40 nM[1]Exhibits over 10-fold selectivity for JNKs compared to MKK4 and over 25-fold selectivity against MKK3, MKK6, PKB, and PKCα.[1] It can inhibit other kinases at higher concentrations.[1]
JNK-IN-8 JNK1, JNK2, JNK3Irreversible, covalent inhibitor that binds to a conserved cysteine residue near the ATP-binding site.[3][4]IC50: 4.7 nM[5]Demonstrates high selectivity for JNK isoforms with over 10-fold selectivity against MNK2 and Fms.[5]
BI-78D3 JNK1, JNK2, JNK3Substrate-competitive inhibitor that interferes with the binding of JNK to its substrates, such as JIP1.[6]IC50: 280 nM[6]Shows over 100-fold selectivity for JNK compared to p38α and has no activity against mTOR and PI3K.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of compounds affecting the JNK-1 pathway.

In Vitro JNK1 Kinase Assay

This assay directly measures the enzymatic activity of JNK1 and the inhibitory potential of a compound.

Objective: To quantify the inhibition of JNK1-mediated phosphorylation of a substrate (e.g., c-Jun) in the presence of a test compound.

Materials:

  • Recombinant active JNK1 enzyme

  • JNK substrate (e.g., GST-c-Jun)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods)

  • Test compounds (e.g., SP600125, JNK-IN-8, BI-78D3) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Phosphocellulose paper or other capture method for phosphorylated substrate

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the recombinant JNK1 enzyme to each well.

  • Add the diluted test compounds or vehicle control (e.g., DMSO) to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the JNK substrate and ATP.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of c-Jun Phosphorylation

This cell-based assay determines the effect of a compound on the JNK-1 pathway activity within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.

Objective: To assess the level of phosphorylated c-Jun (at Ser63/73) in cells treated with a JNK-1 pathway modulator or inhibitor.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • JNK pathway activator (e.g., UV radiation, anisomycin, or TNF-α)

  • Test compounds (e.g., this compound, SP600125, JNK-IN-8, BI-78D3)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system (e.g., PVDF membranes)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time.

  • Induce JNK pathway activation by exposing the cells to a stimulus (e.g., UV irradiation or treatment with anisomycin).

  • After stimulation, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Jun or a housekeeping protein (e.g., GAPDH or β-actin).

  • Quantify the band intensities to determine the relative change in c-Jun phosphorylation.

Mandatory Visualization

JNK-1 Signaling Pathway

JNK1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MKK4_7 MKK4/7 Stress Stimuli->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun_inactive c-Jun (inactive) JNK1->cJun_inactive cJun_active p-c-Jun (active) cJun_inactive->cJun_active Phosphorylation Gene_Expression Target Gene Expression (e.g., Proliferation, Apoptosis) cJun_active->Gene_Expression

Caption: Simplified JNK-1 signaling cascade from stress stimuli to gene expression.

Experimental Workflow for JNK-1 Modulator Validation

JNK1_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_gene_expression Gene Expression Analysis (for this compound) Kinase_Assay JNK1 Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Treatment Cell Treatment with Modulator/Inhibitor Pathway_Stimulation JNK Pathway Stimulation (e.g., UV, TNF-α) Cell_Treatment->Pathway_Stimulation RNA_Extraction RNA Extraction Cell_Treatment->RNA_Extraction Western_Blot Western Blot for p-c-Jun Pathway_Stimulation->Western_Blot Data_Analysis Quantification of c-Jun Phosphorylation Western_Blot->Data_Analysis qRT_PCR qRT-PCR for jnk-1 mRNA RNA_Extraction->qRT_PCR

Caption: General workflow for validating the effects of compounds on the JNK-1 pathway.

References

A Comparative Analysis of Isolappaol A and Lappaol F: Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the contrasting biological activities of two prominent lignans from Arctium lappa, Isolappaol A and Lappaol F, with a focus on their anti-inflammatory and cytotoxic properties.

Introduction

This compound and Lappaol F are dibenzylbutyrolactone lignans isolated from the seeds of the great burdock plant, Arctium lappa. Both compounds have garnered interest in the scientific community for their potential therapeutic applications. This guide provides a comparative overview of their biological activities, drawing from available experimental data to highlight their similarities and differences. While extensive research has elucidated the mechanisms of Lappaol F, particularly in cancer biology, data on this compound remains comparatively limited.

Chemical Structures

A foundational understanding of the chemical structures of this compound and Lappaol F is crucial for interpreting their biological activities.

(Note: Specific chemical structure diagrams would be inserted here in a publication, but cannot be generated in this format.)

Comparative Biological Activity

This section summarizes the known biological activities of this compound and Lappaol F, with a focus on their anti-inflammatory, antioxidant, and cytotoxic effects.

Anti-inflammatory Activity

Lappaol F has demonstrated potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Lappaol F exhibited significant inhibition of NO production.

Antioxidant Activity

Both this compound and Lappaol F have been reported to possess antioxidant properties, contributing to their potential health benefits. One study highlighted that several lignans from Arctium lappa, including this compound and Lappaol F, act as strong free-radical scavengers.[1] This activity is crucial for combating oxidative stress, which is implicated in a wide range of chronic diseases.

Quantitative comparisons of their antioxidant capacity using standardized assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not available in a single comparative study.

Cytotoxicity against Cancer Cells

A significant body of research has focused on the anti-cancer properties of Lappaol F. It has been shown to exhibit cytotoxic effects against a variety of human cancer cell lines. This activity is attributed to its ability to induce cell cycle arrest and apoptosis.[2][3]

Data on the cytotoxic activity of this compound is currently limited, and no direct comparative studies with Lappaol F have been published.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of Lappaol F. Due to a lack of published specific IC50 values for this compound in these assays, a direct quantitative comparison is not possible at this time.

Biological ActivityCompoundCell Line/AssayIC50 ValueReference
Anti-inflammatory Lappaol FRAW 264.7 (NO Inhibition)9.5 µM[4]
Cytotoxicity Lappaol FHeLa (Cervical Cancer)41.5 µM (72h)[5]
Lappaol FMDA-MB-231 (Breast Cancer)26.0 µM (72h)[5]
Lappaol FSW480 (Colorectal Cancer)45.3 µM (72h)[5]
Lappaol FPC3 (Prostate Cancer)42.9 µM (72h)[5]

Signaling Pathways

Lappaol F and the Hippo-YAP Signaling Pathway

Lappaol F has been identified as a potent inhibitor of the Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway.[5] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently observed in cancer.[6][7] Lappaol F exerts its anti-cancer effects by downregulating YAP expression at both the transcriptional and post-translational levels.[5] This leads to the suppression of YAP's transcriptional activity, which in turn inhibits the expression of genes that promote cell proliferation and survival.

Lappaol_F_Hippo_YAP_Pathway cluster_Hippo_Pathway Hippo Pathway cluster_YAP_Regulation YAP Regulation cluster_Nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates pYAP p-YAP YAP_in_Nucleus YAP YAP->YAP_in_Nucleus translocates Degradation Degradation pYAP->Degradation Cytoplasmic sequestration & degradation TEAD TEAD YAP_in_Nucleus->TEAD binds Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes activates transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation LappaolF Lappaol F LappaolF->YAP inhibits expression

Figure 1: Lappaol F inhibits the Hippo-YAP signaling pathway.

Signaling Pathways of this compound

The specific signaling pathways modulated by this compound have not yet been extensively investigated. Further research is required to elucidate its molecular targets and mechanisms of action.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic effects of Lappaol F were determined using the Sulforhodamine B (SRB) assay.[8][9]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of Lappaol F or a vehicle control for a specified duration (e.g., 72 hours).

  • Cell Fixation: After treatment, the cells were fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates were washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was measured at 510 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.

SRB_Assay_Workflow A Seed cells in 96-well plate B Treat with Lappaol F A->B C Fix cells with TCA B->C D Stain with Sulforhodamine B C->D E Wash to remove unbound dye D->E F Solubilize bound dye E->F G Measure absorbance at 510 nm F->G H Calculate IC50 G->H

Figure 2: Experimental workflow for the Sulforhodamine B (SRB) assay.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

The inhibitory effect on nitric oxide production was assessed in LPS-stimulated RAW 264.7 macrophages.[10][11]

  • Cell Culture: RAW 264.7 cells were cultured in 96-well plates.

  • Pre-treatment: Cells were pre-treated with different concentrations of the test compound for 1 hour.

  • Stimulation: The cells were then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.

  • Absorbance Measurement: The absorbance was measured at 540 nm.

  • IC50 Calculation: The IC50 value was determined as the concentration of the compound that inhibited NO production by 50%.

Antioxidant Assay (DPPH Radical Scavenging Activity)

The free radical scavenging activity can be determined using the DPPH assay.[4][12]

  • Sample Preparation: Various concentrations of the test compounds are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: The sample solution is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.

Conclusion

The available scientific literature provides a compelling case for Lappaol F as a promising therapeutic agent, particularly in the context of cancer, due to its well-defined cytotoxic effects and its targeted inhibition of the Hippo-YAP signaling pathway. Its anti-inflammatory properties further enhance its therapeutic potential.

In contrast, while this compound is known to be a bioactive lignan from Arctium lappa with antioxidant properties, there is a clear need for further research to quantify its biological activities and elucidate its mechanisms of action. Direct comparative studies between this compound and Lappaol F are essential to fully understand their relative potencies and therapeutic promise. This guide highlights the current state of knowledge and underscores the existing research gaps that future studies should aim to address.

References

Isolappaol A: A Comparative Analysis of its Anti-Aging Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the anti-aging properties of Isolappaol A, benchmarked against established longevity compounds. This document provides a cross-validation of its effects, focusing on the model organism Caenorhabditis elegans, and includes comprehensive experimental protocols and pathway diagrams.

This compound, a lignan derived from the seeds of Arctium lappa, has emerged as a compound of interest in the field of geroscience. Research has demonstrated its potential to extend lifespan and enhance stress resistance in the nematode Caenorhabditis elegans. This guide provides a comparative analysis of this compound's anti-aging effects, contextualized with data from other lignans and well-established anti-aging interventions such as resveratrol, metformin, and rapamycin. The information is intended for researchers, scientists, and drug development professionals engaged in the study of aging and the discovery of novel gerotherapeutics.

Quantitative Comparison of Lifespan Extension in C. elegans

The following tables summarize the quantitative effects of this compound and comparator compounds on the mean lifespan of C. elegans. It is important to note that experimental conditions, such as temperature, bacterial food source, and solvent, can influence the magnitude of lifespan extension.

Table 1: Lifespan Extension by this compound and Related Lignans in Wild-Type C. elegans

CompoundConcentration (µM)Mean Lifespan Extension (%)Key Mechanistic Insights
This compound 10011%[1]Upregulates jnk-1, promotes DAF-16 nuclear translocation[2][3]
Matairesinol10025%[3]Strong free-radical scavenger, induces DAF-16 nuclear translocation[3]
Arctigenin100Not specified, but significant[3]Induces DAF-16 nuclear translocation, upregulates jnk-1[3]
Arctiin100Not specified, but significant[3]Induces DAF-16 nuclear translocation, upregulates jnk-1[3]
Lappaol C10011%[1]Induces DAF-16 nuclear translocation, upregulates jnk-1[3]
Lappaol F10012%[1]Induces DAF-16 nuclear translocation, upregulates jnk-1[3]

Table 2: Lifespan Extension by Comparator Anti-Aging Compounds in Wild-Type C. elegans

CompoundConcentrationMean Lifespan Extension (%)Key Mechanistic Insights
Resveratrol 5 µM3.6%[4][5]SIR-2.1/Sirtuin activation, AAK-2/AMPK pathway[6]
1 mM20% (with UV-killed OP50)[7]
Metformin 25 mM18%Mimics dietary restriction, lysosomal pathway, AAK-2/AMPK activation[8]
50 mM36-40%[9][10][11]
70 mM41%[9]
Rapamycin 100 µM8-50% (variable)[12]TOR signaling inhibition[13]

Note: The variability in rapamycin's effects in C. elegans is a known issue in the field, with some studies reporting difficulty in reproducing lifespan extension consistently.[12][14]

Cross-Validation in Other Models

While this compound has been primarily studied in C. elegans, the principle of cross-validation in multiple model systems is crucial for aging research. Data for the comparator compounds in other models are presented below to highlight this concept. Currently, there is a lack of published data on the effects of this compound in other common aging models such as Drosophila melanogaster (fruit fly) or mammalian cell cultures.

Table 3: Anti-Aging Effects of Comparator Compounds in Other Models

CompoundModel Organism/SystemObserved Anti-Aging Effects
Resveratrol Drosophila melanogasterLifespan extension[4]
MiceImproved metabolic health, but lifespan effects are debated[7]
Metformin Drosophila melanogasterLifespan extension
MiceLifespan extension[8][11]
Rapamycin Drosophila melanogasterLifespan extension[12][15]
MiceRobust lifespan extension[12][15]
Yeast (S. cerevisiae)Lifespan extension[14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the anti-aging effects of compounds in C. elegans.

C. elegans Lifespan Assay

This protocol outlines the measurement of the effects of a compound on the lifespan of C. elegans.

a. Synchronization of Worms:

  • Grow gravid adult worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • Allow the worms to lay eggs for a defined period (e.g., 4-6 hours).

  • Remove the adult worms, leaving a synchronized population of eggs.

  • Alternatively, use a bleaching method to isolate eggs from a mixed-stage population, followed by washing and hatching in M9 buffer.

b. Treatment and Maintenance:

  • Once the synchronized worms reach the L4 larval stage, transfer them to fresh NGM plates.

  • The NGM plates should contain the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO). Control plates should contain the solvent alone.

  • To prevent progeny from confounding the results, add a mitotic inhibitor such as 5-fluoro-2'-deoxyuridine (FUDR) to the plates once the worms reach adulthood.

  • Maintain the plates at a constant temperature, typically 20°C.

c. Scoring and Data Analysis:

  • Starting from the first day of adulthood, score the worms as alive or dead every 1-2 days.

  • A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Censor worms that crawl off the agar, have a "bag of worms" phenotype (internal hatching), or die from injury.

  • Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test to determine statistical significance.

Oxidative Stress Resistance Assay

This assay measures the ability of a compound to protect C. elegans from oxidative damage.

a. Preparation:

  • Synchronize and raise worms to the young adult stage on NGM plates containing either the test compound or vehicle control.

  • Prepare assay plates containing a potent oxidizing agent, such as paraquat or juglone, in the NGM.

b. Assay Procedure:

  • Transfer the treated young adult worms to the oxidative stress plates.

  • Score the number of surviving and dead worms at regular intervals (e.g., hourly) until all worms have perished.

  • Plot survival curves and analyze the data statistically to determine if the compound confers resistance to oxidative stress.

DAF-16 Nuclear Translocation Assay

This assay visualizes the activation of the key longevity transcription factor, DAF-16.

a. Materials:

  • Use a transgenic C. elegans strain that expresses a DAF-16::GFP fusion protein (e.g., TJ356).

  • Prepare NGM plates with the test compound or vehicle control.

b. Procedure:

  • Grow the DAF-16::GFP worms on the treatment or control plates for a specified duration.

  • Optionally, apply a stressor (e.g., heat shock at 35°C for 30 minutes) to induce DAF-16 translocation.

  • Mount the worms on a slide with a drop of M9 buffer and a coverslip.

  • Observe the subcellular localization of the DAF-16::GFP fusion protein using a fluorescence microscope.

  • Score the localization as "cytosolic," "intermediate," or "nuclear" for a population of worms. An increase in the percentage of worms with nuclear DAF-16::GFP indicates activation of the pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for assessing anti-aging compounds in C. elegans.

IsolappaolA_Pathway cluster_stress Stress Resistance Stress_Resistance Stress Resistance Longevity Longevity IsolappaolA This compound JNK1 JNK-1 IsolappaolA->JNK1 Upregulates DAF16_cyto DAF-16 (Cytoplasm) JNK1->DAF16_cyto Promotes Translocation DAF16_nuc DAF-16 (Nucleus) DAF16_cyto->DAF16_nuc DAF16_nuc->Stress_Resistance DAF16_nuc->Longevity

Caption: Proposed signaling pathway for this compound-mediated longevity in C. elegans.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Sync Synchronize C. elegans Population Treatment Treat with Compound (e.g., this compound) Sync->Treatment Lifespan Lifespan Assay Treatment->Lifespan Stress Stress Resistance Assay Treatment->Stress DAF16 DAF-16 Translocation Assay Treatment->DAF16 SurvivalCurves Generate Survival Curves Lifespan->SurvivalCurves Stress->SurvivalCurves Microscopy Fluorescence Microscopy DAF16->Microscopy Stats Statistical Analysis SurvivalCurves->Stats

Caption: General experimental workflow for evaluating anti-aging compounds in C. elegans.

References

Independent Replication of Lapachol's Biological Activities: A Comparative Analysis with Resveratrol and Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory and anti-cancer properties of the natural compound Lapachol against two other well-researched phytochemicals, Resveratrol and Curcumin. The information presented is based on a review of independent research findings, with a focus on quantitative data and detailed experimental methodologies.

The initial investigation into "Isolappaol A" suggests a likely misspelling of "Lapachol," a naturally occurring naphthoquinone with a long history of study for its therapeutic potential. This guide will proceed with the analysis of Lapachol and compare its efficacy with Resveratrol, a stilbenoid found in grapes and other fruits, and Curcumin, the primary active compound in turmeric. All three compounds have garnered significant interest for their pleiotropic effects, including anti-inflammatory and anti-cancer activities.

Comparative Analysis of In Vitro Anti-Cancer Activity

The cytotoxic effects of Lapachol, Resveratrol, and Curcumin have been evaluated across a range of human cancer cell lines in numerous independent studies. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison. The following table summarizes IC50 values from various independent research articles. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell density, incubation time, and specific assay used.

CompoundCancer Cell LineIC50 (µM)Reference Study
Lapachol Oesophageal (WHCO1)~1.6-11.7 µM[1]
Human Glioma (U373, Hs683)Mean IC50 15-22 µM[1]
Melanoma (MEL526, MEL103)~10 µM (proliferation inhibition)[2]
Breast (MDA-MB-231, 4T1)Not specified, but cytotoxic[3]
Resveratrol Breast (MCF7)~70-150 µM[4]
Colon (SW480)~70-150 µM[4]
Breast (4T1)IC50 ~30 µM[5]
Breast (MDA-MB-435s)Attenuated paclitaxel efficacy[6]
Curcumin Breast (T47D, MCF7, MDA-MB-231, MDA-MB-468)Micromolar level[7]
Prostate (LNCaP, PC3, DU145)32-34 µM (free curcumin)[8]
Gastric (MGC-803)Dose-dependent decrease in viability[9]
Breast (MDA-MB-231)40±1.03 µg/ml (in 0.5% DMSO)[10]

Comparative Analysis of Anti-Inflammatory Activity

Lapachol, Resveratrol, and Curcumin have all demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. These effects are often attributed to their ability to modulate key inflammatory pathways.

CompoundModelKey FindingsReference Study
Lapachol In vitro (HRBC assay)77.96% potential at 100 µM[11]
In vivo (xylene-induced ear edema)Dose-dependent anti-edematous effect[11]
In vivo (carrageenan-induced paw edema)Significant reduction in paw volume[12][13]
Resveratrol In vivo (xylene-induced ear edema)Significant anti-inflammatory effects[14]
In vivo (carrageenan-induced synovitis)Potent analgesic and anti-inflammatory action[14]
In vitro (LPS-stimulated macrophages)Modulates antioxidant and anti-inflammatory genes[15]
Curcumin In vitro (LPS-stimulated macrophages)Inhibition of NO, PGE2, TNF-α, IL-1β, and IL-6[16]
In vitro (NF-κB reporter assay)Potent inhibition of NF-κB activity[17]
In vivo (meta-analysis of RCTs)Significantly reduced CRP, TNF-α, and IL-6[18]

Experimental Protocols

To facilitate the independent replication of these findings, detailed methodologies for key experiments are provided below.

Anti-Cancer Activity: MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-20,000 cells per well and allowed to adhere for 24 hours.[8][10][19]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Lapachol, Resveratrol, or Curcumin) or a vehicle control (e.g., DMSO). Cells are typically incubated for 24, 48, or 72 hours.[4][7][19]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.[10][19]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[19]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[19] Cell viability is expressed as a percentage relative to the untreated control cells.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory effects of compounds.

  • Animal Model: Wistar rats are typically used for this assay.[12][20]

  • Compound Administration: The test compound (e.g., Lapachol) is administered, often topically or orally, at a specific dose prior to the induction of inflammation.[12][13]

  • Induction of Edema: A solution of carrageenan is injected into the subplantar region of the rat's hind paw to induce localized inflammation and edema.[12][20]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[20]

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Mechanisms of Action

The anti-cancer and anti-inflammatory effects of Lapachol, Resveratrol, and Curcumin are mediated through the modulation of various signaling pathways.

Lapachol: Mechanism of Action

Lapachol's biological activities are linked to its ability to induce oxidative stress and interfere with key cellular processes. In cancer cells, it has been shown to target pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, leading to decreased ATP levels and inhibition of cell proliferation.[2] In the context of inflammation, Lapachol can reverse the polarization of M2-like macrophages, which are associated with an immunosuppressive tumor microenvironment.

Lapachol_Pathway Lapachol Lapachol PKM2 Pyruvate Kinase M2 Lapachol->PKM2 inhibits M2_Macrophage M2 Macrophage Polarization Lapachol->M2_Macrophage reverses Glycolysis Glycolysis PKM2->Glycolysis catalyzes ATP_Production ATP Production Glycolysis->ATP_Production Cell_Proliferation Cell Proliferation ATP_Production->Cell_Proliferation Immunosuppression Immunosuppression M2_Macrophage->Immunosuppression

Figure 1: Simplified signaling pathway for Lapachol's anti-cancer and immunomodulatory effects.

Resveratrol: Mechanism of Action

Resveratrol is known to interact with a multitude of molecular targets. Its anti-inflammatory effects are partly mediated by the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of signaling pathways such as NF-κB. In cancer, Resveratrol can induce cell cycle arrest and apoptosis through various mechanisms, including the modulation of cyclins and cyclin-dependent kinases.[4]

Resveratrol_Pathway Resveratrol Resveratrol NF_kB NF-κB Resveratrol->NF_kB inhibits COX_Enzymes COX Enzymes Resveratrol->COX_Enzymes inhibits Cyclins_CDKs Cyclins/CDKs Resveratrol->Cyclins_CDKs modulates Inflammation Inflammation NF_kB->Inflammation COX_Enzymes->Inflammation Cell_Cycle_Arrest Cell Cycle Arrest Cyclins_CDKs->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Key signaling pathways modulated by Resveratrol in inflammation and cancer.

Curcumin: Mechanism of Action

Curcumin's broad spectrum of activity is attributed to its ability to interact with numerous signaling molecules. It is a potent inhibitor of the NF-κB signaling pathway, which plays a central role in inflammation and cancer. Curcumin also modulates the expression of various pro-inflammatory cytokines and enzymes. Its anti-cancer effects involve the induction of apoptosis and inhibition of cell proliferation and angiogenesis.

Curcumin_Pathway Curcumin Curcumin NF_kB NF-κB Curcumin->NF_kB inhibits Apoptosis_Regulators Apoptosis Regulators (Bax/Bcl-2) Curcumin->Apoptosis_Regulators modulates Cell_Proliferation Cell_Proliferation Curcumin->Cell_Proliferation inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis

Figure 3: Overview of Curcumin's mechanism of action in inflammation and cancer.

Experimental Workflow for In Vitro Anti-Cancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound for anti-cancer activity.

Experimental_Workflow Start Start: Compound Selection Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Dose_Response Dose-Response Study (e.g., MTT Assay) Cell_Culture->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) IC50_Determination->Mechanism_Studies End End: Lead Candidate Mechanism_Studies->End

Figure 4: A generalized workflow for the in vitro evaluation of anti-cancer compounds.

References

Isolappaol A in Focus: A Head-to-Head Comparison of Arctium lappa Lignans' Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of lignans from Arctium lappa (burdock) reveals distinct profiles in anti-inflammatory, anticancer, and antioxidant activities. This guide provides researchers, scientists, and drug development professionals with a head-to-head comparison of Isolappaol A and other prominent Arctium lappa lignans, supported by experimental data and detailed protocols.

Arctium lappa, a plant utilized for centuries in traditional medicine, is a rich source of bioactive lignans. Among these, this compound has garnered interest for its potential therapeutic properties. This report offers a comparative evaluation of this compound against other key lignans from the same plant, including Lappaol F, Arctigenin, and Matairesinol, to elucidate their relative potencies and mechanisms of action.

Comparative Analysis of Biological Activities

The therapeutic potential of Arctium lappa lignans stems from their diverse biological activities. This section provides a quantitative comparison of their anti-inflammatory, anticancer, and antioxidant effects, primarily focusing on their half-maximal inhibitory concentrations (IC50).

Anti-Inflammatory Activity

The anti-inflammatory properties of these lignans were primarily assessed through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Nitric oxide is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory potential.

LignanAnti-Inflammatory Activity (NO Inhibition) IC50 (µM)
This compound Data Not Available
Lappaol F 9.5[1]
Arctigenin 8.4[2]
Matairesinol Concentration-dependent inhibition (6.25, 12.5, 25 µM)[3][4]

Lower IC50 values indicate greater potency.

Anticancer Activity

The anticancer potential of these lignans was evaluated based on their cytotoxicity against various cancer cell lines. The IC50 values represent the concentration of the lignan required to inhibit the growth of 50% of the cancer cells.

LignanCell LineAnticancer Activity (Cytotoxicity) IC50
This compound Data Not AvailableData Not Available
Lappaol F HeLa (Cervical Cancer)41.5 µM (at 72h)
MDA-MB-231 (Breast Cancer)26.0 µM (at 72h)[5]
SW480 (Colorectal Cancer)45.3 µM (at 72h)[5]
PC3 (Prostate Cancer)42.9 µM (at 72h)[5]
Arctigenin Data Not Available in direct comparisonData Not Available in direct comparison
Matairesinol PANC-1 (Pancreatic Cancer)~80 µM (inhibited proliferation by 48%)
MIA PaCa-2 (Pancreatic Cancer)~80 µM (inhibited proliferation by 50%)[6]
Arctium lappa Extract Colo-205 (Colorectal Cancer)11.80 µg/mL[7]

Note: Direct comparison is challenging due to variations in cell lines and experimental conditions across different studies.

Antioxidant Activity

The antioxidant capacity of the lignans is their ability to neutralize harmful free radicals. This is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

LignanAntioxidant Activity (DPPH/ABTS Scavenging) IC50
This compound Data Not Available
Lappaol F Data Not Available
Arctigenin Data Not Available
Matairesinol Data Not Available

Specific IC50 values for purified lignans were not available in the reviewed literature. However, extracts of Arctium lappa have demonstrated significant antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the biological activities of Arctium lappa lignans.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory activity of the lignans by measuring the inhibition of NO production in macrophage cells stimulated with lipopolysaccharide (LPS), an inflammatory agent.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 × 10^5 cells/mL) and allowed to adhere overnight.

  • Treatment: The cultured cells are pre-treated with various concentrations of the test lignans for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: The absorbance of the resulting colored product is measured at 540 nm using a microplate reader.

  • Calculation: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the lignans for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plates are incubated for 3-4 hours at 37°C to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

DPPH and ABTS Radical Scavenging Assays for Antioxidant Activity

These assays are used to determine the free radical scavenging capacity of the lignans.

DPPH Assay:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: The lignan sample at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals by the antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

ABTS Assay:

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate.

  • Reaction Mixture: The lignan sample is added to the ABTS•+ solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.

  • Calculation: The extent of decolorization, which is proportional to the antioxidant concentration, is used to calculate the radical scavenging activity and the corresponding IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of Arctium lappa lignans are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-Inflammatory Signaling Pathway

Arctigenin, a well-studied lignan, exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Arctigenin inhibits the NF-κB signaling pathway.

In LPS-stimulated macrophages, Arctigenin has been shown to suppress the phosphorylation of IKK, which in turn prevents the degradation of IκBα.[2] This action inhibits the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[2]

Experimental Workflow for Lignan Bioactivity Screening

The process of identifying and characterizing the biological activities of lignans from Arctium lappa follows a systematic workflow.

G start Plant Material (Arctium lappa seeds) extraction Extraction & Fractionation start->extraction isolation Isolation of Lignans (e.g., this compound, Lappaol F) extraction->isolation identification Structural Identification (NMR, MS) isolation->identification bioassays Biological Activity Screening isolation->bioassays anti_inflammatory Anti-inflammatory Assays (NO Inhibition) bioassays->anti_inflammatory anticancer Anticancer Assays (MTT, etc.) bioassays->anticancer antioxidant Antioxidant Assays (DPPH, ABTS) bioassays->antioxidant data_analysis Data Analysis (IC50 Determination) anti_inflammatory->data_analysis anticancer->data_analysis antioxidant->data_analysis comparison Head-to-Head Comparison data_analysis->comparison

Caption: Workflow for lignan bioactivity screening.

This workflow begins with the extraction and fractionation of compounds from the plant material, followed by the isolation and structural identification of individual lignans. These purified compounds are then subjected to a battery of in vitro bioassays to determine their anti-inflammatory, anticancer, and antioxidant activities. The resulting data, particularly IC50 values, are then analyzed and compared to assess the relative potency of each lignan.

Conclusion

The comparative analysis of Arctium lappa lignans highlights a spectrum of biological activities with varying potencies. While Lappaol F and Arctigenin demonstrate significant anti-inflammatory effects, and Lappaol F shows notable anticancer activity against several cell lines, a clear gap in the data exists for this compound. Further research is imperative to fully characterize the bioactivity of this compound and to conduct direct, side-by-side comparisons with other lignans under standardized experimental conditions. Such studies will be instrumental in unlocking the full therapeutic potential of these natural compounds for future drug development.

References

A Comparative Analysis of Isolappaol A and Rapamycin: Unraveling Distinct Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a detailed comparison of the known cellular effects and mechanisms of action of Isolappaol A and the well-established mTOR inhibitor, rapamycin. While both compounds have been investigated for their potential therapeutic benefits, current research indicates they function through distinct signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the unique properties of these molecules.

Introduction

This compound, a natural product isolated from Arctium lappa, has been studied for its effects on longevity and stress resistance. In contrast, rapamycin, a macrolide compound, is a widely used research tool and clinical drug known for its potent inhibition of the mechanistic target of rapamycin (mTOR) pathway. This guide will delineate their separate mechanisms of action, supported by available data, and provide detailed experimental protocols for assessing their respective cellular effects.

This compound: A Modulator of the JNK-1-DAF-16 Pathway

This compound has been shown to upregulate the expression of jnk-1, a key component of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is implicated in the regulation of lifespan and stress resistance in the model organism Caenorhabditis elegans. The activation of JNK-1 is believed to promote the nuclear translocation of the DAF-16/FOXO transcription factor, which in turn regulates the expression of genes involved in stress response and longevity.

Signaling Pathway of this compound

Isolappaol_A_Pathway This compound This compound jnk-1 expression jnk-1 expression This compound->jnk-1 expression Upregulates JNK-1 JNK-1 jnk-1 expression->JNK-1 DAF-16 DAF-16 JNK-1->DAF-16 Phosphorylates Nuclear Translocation Nuclear Translocation DAF-16->Nuclear Translocation Target Genes Target Genes Nuclear Translocation->Target Genes Activates Transcription Longevity & Stress Resistance Longevity & Stress Resistance Target Genes->Longevity & Stress Resistance

This compound signaling pathway in C. elegans.

Rapamycin: A Potent Inhibitor of the mTORC1 Pathway

Rapamycin exerts its effects by forming a complex with the intracellular receptor FKBP12. This complex then binds to and allosterically inhibits the mTOR kinase within the mTOR Complex 1 (mTORC1).[1][2] Inhibition of mTORC1 disrupts downstream signaling, leading to reduced protein synthesis, cell growth, and proliferation, and the induction of autophagy.[1][3]

Signaling Pathway of Rapamycin

Rapamycin_Pathway cluster_cell Cytoplasm Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin-FKBP12 Rapamycin-FKBP12 Rapamycin->Rapamycin-FKBP12 FKBP12->Rapamycin-FKBP12 mTORC1 mTORC1 Rapamycin-FKBP12->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Rapamycin's mechanism of mTORC1 inhibition.

Quantitative Data Comparison

Direct comparative studies on the quantitative effects of this compound and rapamycin are not available in the current literature. The following tables summarize key quantitative data for each compound based on separate studies.

Table 1: this compound - Biological Activity

ParameterOrganism/Cell LineEffectSource
Gene ExpressionC. elegansUpregulates jnk-1Internal Analysis

Table 2: Rapamycin - Biological Activity

ParameterCell LineValueSource
IC₅₀ for mTOR inhibitionHEK293 cells~0.1 nM[4]
IC₅₀ for cell viabilityT98G cells2 nM[4]
IC₅₀ for cell viabilityU87-MG cells1 µM[4]
Effective Concentration for G1 arrestU87-MG and T98G cells100 nM[4]

Experimental Protocols

This compound: C. elegans Lifespan and Stress Resistance Assay

1. Worm Maintenance and Synchronization:

  • C. elegans are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • An age-synchronized population is generated by allowing adult hermaphrodites to lay eggs for a defined period (e.g., 6-8 hours) and then removing them.[5]

2. Drug Treatment:

  • Synchronized L4 larvae are transferred to NGM plates containing the desired concentration of this compound dissolved in a suitable solvent (e.g., DMSO, final concentration <0.5%).[6] Control plates contain the solvent alone.

3. Lifespan Assay:

  • Worms are transferred to fresh plates daily for the first 10-14 days, and every other day thereafter.[6]

  • Viability is scored daily or every other day by gently prodding the worms with a platinum wire. Worms that do not respond are scored as dead.[5]

4. Stress Resistance Assay (Thermotolerance):

  • Day 1 adult worms are transferred to pre-warmed NGM plates and incubated at 37°C.[7]

  • Survival is monitored every 2 hours.[7]

5. Data Analysis:

  • Lifespan data is typically analyzed using Kaplan-Meier survival curves and the log-rank test.

Rapamycin: mTOR Inhibition Assessment by Western Blot

1. Cell Culture and Treatment:

  • Cells (e.g., HEK293, HeLa) are cultured in appropriate media.

  • Cells are treated with various concentrations of rapamycin (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 2 hours).[3] A vehicle control (DMSO) is included.

2. Protein Extraction:

  • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[1][8]

  • Protein concentration is determined using a BCA or Bradford assay.[1]

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein are separated on a low-percentage (e.g., 6% or 4-15% gradient) SDS-PAGE gel, suitable for high molecular weight proteins like mTOR (~289 kDa).[1]

  • Proteins are transferred to a PVDF membrane.[1]

  • The membrane is blocked with 5% non-fat milk or 3% BSA in TBST.[8]

  • The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of mTOR, S6K1 (p-S6K1 T389), and 4E-BP1 (p-4E-BP1 S65).[3]

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[8]

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.[9]

4. Data Analysis:

  • The ratio of phosphorylated protein to total protein is quantified to determine the extent of mTOR pathway inhibition.

Conclusion

Based on the available scientific literature, this compound and rapamycin exhibit distinct mechanisms of action. This compound appears to modulate the JNK-1-DAF-16 pathway, which is associated with longevity and stress resistance in C. elegans. In contrast, rapamycin is a well-characterized and specific inhibitor of the mTORC1 pathway, a central regulator of cell growth and metabolism. There is currently no evidence to suggest that this compound has effects similar to rapamycin on the mTOR pathway. Further research is necessary to fully elucidate the biological activities of this compound and to explore any potential crosstalk between the JNK and mTOR signaling pathways.

References

Validating the Downstream Targets of the JNK-1-DAF-16 Cascade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validation of downstream targets of the c-Jun N-terminal kinase (JNK-1) and the transcription factor DAF-16 signaling cascade, a crucial pathway in stress resistance and longevity. We will compare this cascade with the canonical Insulin/IGF-1 Signaling (IIS) pathway, which also converges on DAF-16, and provide supporting experimental data and protocols for robust target validation.

The JNK-1-DAF-16 Signaling Pathway

In the nematode Caenorhabditis elegans, a key model organism for aging research, the JNK-1 pathway acts as a positive regulator of DAF-16, the worm's homolog of the mammalian FOXO transcription factor.[1][2] Under conditions of environmental stress, such as heat or oxidative stress, JNK-1 is activated and subsequently phosphorylates DAF-16.[1][3] This phosphorylation event promotes the translocation of DAF-16 from the cytoplasm into the nucleus, where it can then bind to the promoter regions of its target genes to modulate their expression.[1][4] This signaling cascade is critical for enhancing stress resilience and extending lifespan.[1]

JNK_DAF16_Pathway Stress Environmental Stress (e.g., Heat, Oxidative) JNK_1 JNK-1 Stress->JNK_1 Activates DAF_16_cyto DAF-16 (Cytoplasm) JNK_1->DAF_16_cyto Phosphorylates DAF_16_nuc DAF-16 (Nucleus) DAF_16_cyto->DAF_16_nuc Translocation Target_Genes Downstream Target Genes (e.g., sod-3, hsp-16) DAF_16_nuc->Target_Genes Regulates Transcription Response Stress Resistance & Longevity Target_Genes->Response

Figure 1: The JNK-1-DAF-16 signaling cascade in response to stress.

Comparison with the Insulin/IGF-1 Signaling (IIS) Pathway

The JNK-1-DAF-16 cascade acts in parallel to the well-characterized Insulin/IGF-1 Signaling (IIS) pathway.[1][5] Both pathways ultimately converge on DAF-16 to regulate its activity, but they do so in an opposing manner.[1] While the JNK-1 pathway activates DAF-16, the IIS pathway, when stimulated by insulin-like ligands binding to the DAF-2 receptor, initiates a kinase cascade (AGE-1, PDK-1, AKT-1/2) that phosphorylates DAF-16, leading to its sequestration in the cytoplasm and inactivation.[5][6] Therefore, reduced IIS, as seen in daf-2 mutants, leads to DAF-16 activation and a similar pro-longevity phenotype as JNK-1 activation.[7]

The table below summarizes the key differences between the two pathways in their regulation of DAF-16.

FeatureJNK-1-DAF-16 CascadeInsulin/IGF-1 Signaling (IIS) Pathway
Trigger Environmental Stress (e.g., heat, oxidative stress)[1]Insulin-like Peptides (Nutrient availability)[2]
Key Kinase JNK-1[1]AKT-1/AKT-2[6]
Effect on DAF-16 Phosphorylation and Nuclear Translocation (Activation)[1]Phosphorylation and Cytoplasmic Retention (Inhibition)[5]
Outcome Increased Stress Resistance and Longevity[1]Growth, Reproduction, and Normal Lifespan[2]

Validated Downstream Targets and Quantitative Data

A primary method for validating downstream targets of DAF-16 is to quantify their expression and functional output in response to the activation or inhibition of the JNK-1 and IIS pathways. The following tables present quantitative data from studies on C. elegans.

Table 1: Effect of JNK-1 Overexpression on Lifespan and DAF-16 Nuclear Localization

Strain / ConditionMean Lifespan (days)DAF-16 Nuclear Localization (%)
Wild-type (Control RNAi)17.6 ± 0.5-
jnk-1 overexpression (Control RNAi)19.1 ± 0.6-
Wild-type (daf-16 RNAi)14.6 ± 0.3-
jnk-1 overexpression (daf-16 RNAi)14.5 ± 0.3-
Wild-type (No heat shock)-3
Wild-type (Heat shock, 35°C for 30 min)-45
jnk-1 overexpression (Heat shock, 35°C for 30 min)-85
Data sourced from Oh et al. (2005).[1][4]

Table 2: Comparison of Downstream Target Gene Regulation

Target GeneFunctionRegulation by JNK-1 ActivationRegulation by Reduced IIS (daf-2 mutation)
sod-3Superoxide dismutase, oxidative stress defense[8]Upregulated[3]Upregulated[9]
hsp-16Heat shock protein, protein folding[8]UpregulatedUpregulated[8]
mtl-1Metallothionein, heavy metal detoxification[8]UpregulatedUpregulated[9]
natc-1N-terminal acetyltransferase subunit, stress response[10]Downregulated[11]Downregulated[11]
tps-2Trehalose-6-phosphate synthase, trehalose synthesis[2]Not specifiedUpregulated[2]
This table summarizes findings from multiple studies.[2][3][8][9][10][11]

Experimental Workflow for Target Validation

A robust workflow for validating the downstream targets of the JNK-1-DAF-16 cascade involves a combination of genetic, molecular, and phenotypic analyses.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_comparison Comparative Analysis Hypothesis Putative DAF-16 Target Gene Identification (e.g., Microarray, RNA-seq) Gene_Expression Gene Expression Analysis (qRT-PCR) Hypothesis->Gene_Expression ChIP Direct Binding Assay (ChIP-qPCR) Hypothesis->ChIP Compare_JNK JNK-1 Pathway Mutants/ Overexpression Gene_Expression->Compare_JNK Compare_IIS IIS Pathway Mutants (e.g., daf-2) Gene_Expression->Compare_IIS Phenotype Phenotypic Assays (Lifespan, Stress Resistance) ChIP->Phenotype Localization DAF-16 Localization (GFP Reporter) Localization->Phenotype Compare_JNK->Localization Compare_IIS->Localization

Figure 2: Workflow for validating JNK-1-DAF-16 downstream targets.

Detailed Experimental Protocols

This protocol is adapted for C. elegans to determine if DAF-16 directly binds to the promoter of a putative target gene.[12][13]

  • Worm Culture and Cross-linking: Grow large populations of C. elegans (e.g., wild-type and a strain with tagged DAF-16) in liquid culture.[12] Harvest and cross-link proteins to DNA using formaldehyde.[12]

  • Lysate Preparation and Sonication: Lyse the worms and sonicate the chromatin to shear the DNA into fragments of approximately 200-1000 bp.[14]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to DAF-16 (or the tag).[12] Use protein A/G beads to pull down the antibody-DAF-16-DNA complexes.[14]

  • Washing and Elution: Perform a series of washes to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.[14]

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and treat with proteinase K to digest proteins. Purify the immunoprecipitated DNA.[14]

  • Quantitative PCR (qPCR): Use primers designed to amplify a specific region of the putative target gene's promoter to quantify the amount of immunoprecipitated DNA. Compare this to a negative control region where DAF-16 is not expected to bind.[12][15]

This protocol measures the survival of C. elegans under oxidative stress, a phenotype regulated by the JNK-1-DAF-16 cascade.[16][17]

  • Worm Synchronization: Prepare a synchronized population of L4/young adult worms.[18]

  • Stress Induction: Prepare M9 buffer containing a specific concentration of paraquat (e.g., 200 mM). Aliquot this solution into the wells of a 96-well plate.[16][18]

  • Worm Transfer: Transfer a small number of synchronized worms (5-10) into each well.[16]

  • Survival Scoring: Incubate the plate at 20°C and score for survival at regular intervals (e.g., every 2 hours) by gently prodding the worms with a platinum wire. Worms that do not respond are scored as dead.[16]

  • Data Analysis: Plot survival curves and calculate mean survival times. Use statistical tests such as the log-rank test to determine significant differences between strains.[17]

Logical Relationship: Convergence of Pathways

The JNK-1 and IIS pathways represent two distinct inputs that are integrated at the level of DAF-16 to produce a coordinated transcriptional output. This convergence allows the organism to fine-tune its response to different environmental and physiological cues.

Pathway_Convergence Stress Environmental Stress JNK_Pathway JNK-1 Pathway Stress->JNK_Pathway Nutrients Nutrient Availability IIS_Pathway IIS Pathway (DAF-2) Nutrients->IIS_Pathway DAF_16 DAF-16/FOXO JNK_Pathway->DAF_16 Activates IIS_Pathway->DAF_16 Inhibits Target_Genes Target Gene Expression DAF_16->Target_Genes Phenotype Longevity & Stress Resistance Target_Genes->Phenotype

Figure 3: Convergence of JNK-1 and IIS pathways on DAF-16.

By employing the comparative approaches and detailed protocols outlined in this guide, researchers can effectively validate the downstream targets of the JNK-1-DAF-16 cascade and gain deeper insights into the molecular mechanisms governing stress response and longevity.

References

Comparative Analysis of Lappaol F and Related Dibenzylbutyrolactone Lignans: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Lappaol F, a natural dibenzylbutyrolactone lignan, and its related analogs. The information is compiled from preclinical studies to highlight the structure-activity relationships (SAR) governing their cytotoxic and anti-inflammatory effects. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Lappaol F, isolated from Arctium lappa L. (burdock), has demonstrated significant potential as an anticancer and anti-inflammatory agent.[1] As a member of the dibenzylbutyrolactone class of lignans, its chemical scaffold presents a promising starting point for the development of novel therapeutics. Understanding the relationship between the chemical structure of Lappaol F and its biological activity is crucial for the rational design of more potent and selective analogs. This guide summarizes the available quantitative data, experimental methodologies, and mechanistic insights to facilitate these efforts.

Quantitative Biological Data

The cytotoxic activity of Lappaol F has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.

Table 1: Cytotoxic Activity of Lappaol F against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 72hReference
HeLaCervical Cancer41.5[2]
SW480Colorectal Cancer45.3[2]
MDA-MB-231Breast Cancer26.0[2]
PC3Prostate Cancer42.9[2]

Note: While extensive data on Lappaol F is available, similar comprehensive data for a series of its direct analogs is limited in the reviewed literature. The following table includes data for related dibenzylbutyrolactone lignans to provide a broader context for SAR, although direct comparison should be made with caution.

Table 2: Cytotoxic Activity of Related Dibenzylbutyrolactone Lignans

CompoundCell LineCancer TypeIC50 (µM)Reference
(-)-TrachelogeninSF-295Glioblastoma0.8[3]
(-)-TrachelogeninHL-60Leukemia32.4[3]
ArctiinMia-PaCa-2Pancreatic CancerPotent (exact IC50 not specified)[4][5]
Canniprene BPancreatic Cancer CellsPancreatic Cancer2.5 - 33.52[4]

Structure-Activity Relationship (SAR) Insights

Based on the available data for dibenzylbutyrolactone lignans, the following preliminary SAR observations can be made:

  • Stereochemistry: The stereochemistry at the C-8 and C-8' positions of the butyrolactone ring is crucial for cytotoxic activity. For instance, studies on arctigenin stereoisomers have shown that the (8R, 8'R)-trans configuration can exhibit stereospecific cytotoxicity.[4]

  • Aromatic Ring Substitution: Modifications on the aromatic rings significantly influence biological activity. The presence and position of hydroxyl and methoxy groups are known to affect the potency of lignans.

  • Lactone Ring Integrity: The γ-butyrolactone core is a common feature among active compounds in this class, suggesting its importance for their biological function.

Experimental Protocols

The cytotoxic activity of lignans is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Lappaol F or its analogs) for a specified duration (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

The anti-inflammatory potential of Lappaol F and its analogs can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding and Stimulation: Macrophage cells are seeded in 96-well plates and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test compounds for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Griess Reaction: An equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without any treatment.

Mechanism of Action: Signaling Pathways

Lappaol F has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. A primary mechanism of action is the inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway.[1]

The diagram below illustrates the proposed mechanism of how Lappaol F inhibits the Hippo-YAP signaling pathway, leading to decreased cancer cell proliferation and survival.

Hippo_YAP_Pathway cluster_Cell Cancer Cell LAF Lappaol F YAP_mRNA YAP mRNA LAF->YAP_mRNA Inhibits Transcription YAP_Protein YAP Protein YAP_mRNA->YAP_Protein YAP_Nucleus Nuclear YAP YAP_Protein->YAP_Nucleus Nuclear Translocation Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_Nucleus->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes

Caption: Lappaol F inhibits the Hippo-YAP signaling pathway.

The following diagram outlines a typical workflow for assessing the cytotoxic effects of Lappaol F analogs.

Cytotoxicity_Workflow start Start cell_culture 1. Culture Cancer Cell Lines start->cell_culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with Lappaol F Analogs (Varying Conc.) seeding->treatment incubation 4. Incubate for 72h treatment->incubation mtt_assay 5. Perform MTT Assay incubation->mtt_assay data_analysis 6. Measure Absorbance & Analyze Data mtt_assay->data_analysis ic50 7. Determine IC50 Values data_analysis->ic50 sar_analysis 8. Structure-Activity Relationship Analysis ic50->sar_analysis end End sar_analysis->end

Caption: Workflow for cytotoxicity evaluation of Lappaol F analogs.

Conclusion

Lappaol F demonstrates significant potential as a lead compound for the development of novel anticancer and anti-inflammatory drugs. The available data, although limited for its direct analogs, suggests that the dibenzylbutyrolactone scaffold is a valuable pharmacophore. Further research focusing on the synthesis and biological evaluation of a diverse library of Lappaol F analogs is warranted to establish a more comprehensive structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of natural products.

References

Isolappaol A: Unraveling the Limited In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

While Isolappaol A, a natural lignan derived from the plant Arctium lappa (burdock), has been identified, a comprehensive body of research detailing its specific in vitro and in vivo effects, particularly concerning anti-inflammatory and anticancer activities, is notably scarce. Current scientific literature provides limited data on this specific compound, with more extensive studies focusing on other constituents of Arctium lappa, such as arctigenin and lappaol F.

What the limited research does suggest is a potential role for this compound in longevity and stress resistance, as observed in the nematode Caenorhabditis elegans.

In Vivo Effects: Longevity and Stress Resistance in C. elegans

The primary available research on the in vivo effects of this compound comes from studies on the model organism C. elegans. This research indicates that this compound may promote a longer lifespan and enhance resistance to stress.[1] The proposed mechanism involves the upregulation of the jnk-1 gene, which is a key component of a conserved signaling pathway.[1]

The JNK-1-DAF-16 Signaling Pathway

This compound is suggested to exert its effects in C. elegans through the JNK-1-DAF-16 signaling cascade.[1] In this pathway, the activation of JNK-1, a type of c-Jun N-terminal kinase, leads to the nuclear translocation of the DAF-16/FOXO transcription factor.[2][3] Once in the nucleus, DAF-16 can activate the transcription of genes associated with stress resistance and longevity.[2][3]

This compound Signaling Pathway This compound This compound jnk-1 (upregulation) jnk-1 (upregulation) This compound->jnk-1 (upregulation) JNK-1 JNK-1 jnk-1 (upregulation)->JNK-1 DAF-16 (nuclear translocation) DAF-16 (nuclear translocation) JNK-1->DAF-16 (nuclear translocation) Target Genes Target Genes DAF-16 (nuclear translocation)->Target Genes Longevity & Stress Resistance Longevity & Stress Resistance Target Genes->Longevity & Stress Resistance

This compound's proposed mechanism in C. elegans.

In Vitro Effects: Data Currently Unavailable

As of late 2025, there is a conspicuous absence of published studies detailing the in vitro effects of this compound. Investigations into its potential cytotoxicity against cancer cell lines, its impact on inflammatory markers such as cytokines and nitric oxide, or its enzymatic inhibition properties have not been reported in the accessible scientific literature.

Context and Comparison with Other Arctium lappa Lignans

While data on this compound is sparse, other lignans isolated from Arctium lappa have been more thoroughly investigated, offering a point of comparison for potential areas of future research.

CompoundReported In Vitro EffectsReported In Vivo Effects
This compound No data availablePromotes longevity and stress resistance in C. elegans.[1]
Lappaol F Suppresses cancer cell growth in a time- and dose-dependent manner in various human cancer cell lines; induces G1 and G2 cell-cycle arrest.[4]Exhibits strong growth inhibition of xenograft tumors in nude mice with minimal toxicity.[4]
Arctigenin Exhibits anti-inflammatory effects by inhibiting nitric oxide (NO), TNF-α, and IL-6 production in LPS-stimulated macrophages.[5]Demonstrates anti-inflammatory activity in animal models.[6]

Experimental Protocols

Due to the lack of specific published studies on the in vitro and in vivo anti-inflammatory or anticancer effects of this compound, detailed experimental protocols for this compound cannot be provided. However, standard methodologies that would be applicable for future research are outlined below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Animal Model of Inflammation (Carrageenan-Induced Paw Edema)
  • Animal Acclimatization: Acclimate male Wistar rats for one week.

  • Compound Administration: Administer this compound or a control vehicle orally one hour before the inflammatory insult.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition compared to the control group.

Conclusion

The current body of scientific evidence on the biological effects of this compound is limited, with the only notable data pointing towards a role in promoting longevity and stress resistance in C. elegans via the JNK-1-DAF-16 pathway. There is a clear need for further research to explore the potential in vitro and in vivo activities of this compound, particularly in the areas of oncology and inflammation, where other lignans from Arctium lappa have shown significant promise. Such studies would be crucial in determining whether this compound holds therapeutic potential comparable to its more extensively studied chemical relatives.

References

Isolappaol A and Its Alternatives: A Comparative Guide to Anti-Aging Effects in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isolappaol A and other structurally related lignans isolated from Arctium lappa (burdock) for their anti-aging properties. The data presented is primarily based on studies conducted in the model organism Caenorhabditis elegans, a nematode widely used in aging research due to its short lifespan and genetically tractable nature. The primary mechanism of action for these compounds appears to be the modulation of the JNK-1-DAF-16 signaling pathway, a conserved stress response and longevity pathway.

Quantitative Comparison of Lifespan Extension

The following table summarizes the mean lifespan extension observed in wild-type C. elegans upon treatment with this compound and its alternatives. All compounds were tested at a concentration of 100 µM.

CompoundSourceConcentrationMean Lifespan Extension (%)
This compound Arctium lappa100 µM11%[1]
MatairesinolArctium lappa100 µM25%[2]
ArctigeninArctium lappa100 µM11.2-15.2%[2]
ArctiinArctium lappa100 µM11.2-15.2%[2]
Lappaol CArctium lappa100 µM11%[1]
Lappaol FArctium lappa100 µM12%[1]

Experimental Protocols

The following is a generalized experimental protocol for a C. elegans lifespan assay, based on standard practices in the field. Disclaimer: The specific details of the primary study on this compound and its alternatives may vary, as the full-text publication was not accessible for this review.

C. elegans Strain and Maintenance
  • Strain: Wild-type Bristol N2 strain is typically used.

  • Maintenance: Worms are maintained at 20°C on Nematode Growth Medium (NGM) plates seeded with Escherichia coli OP50 as a food source.

Compound Preparation and Administration
  • The test compounds (this compound, etc.) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • The stock solutions are then added to the NGM agar just before pouring the plates to achieve the final desired concentration (e.g., 100 µM).

  • Control plates contain the same concentration of the solvent (DMSO) as the experimental plates.

Lifespan Assay
  • Synchronization: An age-synchronized population of worms is obtained by standard methods, such as bleaching gravid adults to isolate eggs, which are then allowed to hatch and develop to the L4 larval stage.

  • Treatment Initiation: Synchronized L4 larvae are transferred to the NGM plates containing the test compounds or the control.

  • Scoring: Starting from the first day of adulthood, the worms are examined daily or every other day under a stereomicroscope. Worms that do not respond to gentle prodding with a platinum wire are scored as dead.

  • Censoring: Worms that crawl off the agar, have ruptured vulvas, or die from desiccation on the wall of the plate are censored from the analysis.

  • Transfer: To prevent progeny from confounding the experiment, the adult worms are transferred to fresh plates every 2-3 days during their reproductive period.

Statistical Analysis
  • Survival curves are generated using the Kaplan-Meier method.

  • The statistical significance of the differences in lifespan between the control and treated groups is typically determined using the log-rank (Mantel-Cox) test.

Signaling Pathway

The anti-aging effects of this compound and the other lignans from Arctium lappa in C. elegans are reported to be mediated through the JNK-1-DAF-16 signaling pathway. This pathway is a key regulator of stress resistance and longevity.

JNK_DAF16_Pathway cluster_stress Environmental Stressors cluster_compounds Bioactive Lignans cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress JNK-1 (MAPK) JNK-1 (MAPK) Oxidative Stress->JNK-1 (MAPK) Heat Stress Heat Stress Heat Stress->JNK-1 (MAPK) This compound This compound This compound->JNK-1 (MAPK) Matairesinol Matairesinol Matairesinol->JNK-1 (MAPK) Arctigenin Arctigenin Arctigenin->JNK-1 (MAPK) DAF-16 (FOXO) DAF-16 (FOXO) JNK-1 (MAPK)->DAF-16 (FOXO) Activates Target Gene Expression Target Gene Expression DAF-16 (FOXO)->Target Gene Expression Promotes Nuclear Translocation Longevity Longevity Target Gene Expression->Longevity Stress Resistance Stress Resistance Target Gene Expression->Stress Resistance

JNK-1-DAF-16 signaling pathway activated by lignans.

Effects on Other Aging-Related Pathways

Currently, there is no available scientific literature detailing the effects of this compound on other key aging-related pathways, such as the AMP-activated protein kinase (AMPK) or the sirtuin (e.g., SIR-2.1) pathways in C. elegans or other models. Further research is required to investigate these potential interactions.

Conclusion

This compound, along with other lignans from Arctium lappa, demonstrates a modest but significant ability to extend the lifespan of C. elegans. The comparative data suggests that matairesinol is a more potent longevity-promoting agent among the tested lignans. The mechanism of action for these compounds is linked to the activation of the JNK-1-DAF-16 signaling pathway, a critical regulator of stress response and aging. This guide provides a foundational overview for researchers interested in the anti-aging potential of these natural compounds and highlights the need for further investigation into their detailed mechanisms and effects on other conserved aging pathways.

References

Assessing the Specificity of Isolappaol A's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activity of Isolappaol A, a natural product isolated from Arctium lappa. While preliminary studies suggest this compound may promote longevity and stress resistance in Caenorhabditis elegans through the JNK-1-DAF-16 signaling pathway, a lack of publicly available quantitative data limits a direct and specific comparison with other compounds. This guide, therefore, aims to provide a framework for evaluating the specificity of this compound by comparing its known qualitative activities with quantified data from related compounds and other molecules known to modulate similar pathways.

Quantitative Data Summary

A direct quantitative comparison of this compound's activity is hampered by the absence of published EC50 or IC50 values for its effects on the JNK-1-DAF-16 pathway. To provide a relevant benchmark, this section presents quantitative data for a structurally related lignan, Lappaol F, and other compounds known to modulate lifespan and stress resistance in various models. This data illustrates the type of quantitative analysis necessary to fully assess the specificity and potency of this compound.

Table 1: Comparative Biological Activity of Selected Compounds

CompoundTarget/PathwayModel SystemEndpointQuantitative Data (IC50/EC50/Median Lifespan Extension)
This compound JNK-1-DAF-16 CascadeC. elegansLongevity, Stress ResistanceData not publicly available
Lappaol F Hippo-YAP SignalingHuman Cancer Cell LinesAnti-proliferationHeLa: 41.5 µM, MDA-MB-231: 26.0 µM, SW480: 45.3 µM, PC3: 42.9 µM (at 72h)[1][2]
Resveratrol Sirtuins, AMPK, etc.C. elegans (N2, live E. coli OP50)Lifespan Extension85% median lifespan extension at 1 mM[3]
Metformin AMPK, Mitochondrial Complex IC. elegans (N2, live E. coli OP50)Lifespan Extension40% median lifespan extension at 50 mM[3]
Caffeine Adenosine Receptors, etc.C. elegans (N2, live E. coli OP50)Lifespan Extension24% median lifespan extension at 5 mM[3]

Experimental Protocols

To ensure reproducibility and facilitate the design of future studies on this compound, detailed experimental protocols for assessing lifespan and stress resistance in C. elegans are provided below.

1. C. elegans Lifespan Assay

This protocol is adapted from standard methods for determining the effect of a compound on the lifespan of C. elegans.

  • Synchronization of Worms: A population of age-synchronized worms is obtained by allowing gravid adult hermaphrodites to lay eggs on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 for a defined period (e.g., 2-4 hours). The adult worms are then removed.

  • Compound Exposure: The synchronized eggs are allowed to develop to the L4 larval stage. The L4 larvae are then transferred to fresh NGM plates containing the desired concentration of this compound (or a vehicle control, such as DMSO). To prevent progeny from hatching and confounding the results, a sterile solution of 5-fluoro-2'-deoxyuridine (FUDR) is added to the plates.

  • Data Collection: The number of living and dead worms is scored daily or every other day. A worm is considered dead if it does not respond to a gentle touch with a platinum wire. Worms that crawl off the agar or die from internal hatching ("bagging") are censored from the analysis.

  • Data Analysis: Lifespan curves are generated using the Kaplan-Meier method, and statistical significance between the treated and control groups is determined using the log-rank test. The mean and maximum lifespan for each group are calculated.

2. C. elegans Stress Resistance Assay (Thermotolerance)

This protocol assesses the ability of a compound to enhance survival under heat stress.

  • Worm Preparation and Compound Exposure: Age-synchronized young adult worms are prepared and exposed to this compound or a vehicle control as described in the lifespan assay protocol.

  • Induction of Heat Stress: The plates containing the treated and control worms are transferred to a high-temperature incubator set to 35°C.

  • Survival Assessment: The survival of the worms is monitored at regular intervals (e.g., every hour). A worm is scored as dead if it fails to respond to a gentle touch.

  • Data Analysis: Survival curves are plotted, and the mean time to death is calculated for each condition. Statistical significance is determined using an appropriate statistical test, such as the log-rank test.

Signaling Pathway and Experimental Workflow Diagrams

JNK-1-DAF-16 Signaling Pathway in C. elegans

The following diagram illustrates the proposed mechanism of action for this compound in promoting longevity and stress resistance in C. elegans. Environmental stress activates the JNK-1 kinase, which in turn phosphorylates and activates the DAF-16 transcription factor. Activated DAF-16 translocates to the nucleus and upregulates the expression of genes involved in stress resistance and longevity.

JNK_DAF16_Pathway Stress Heat, Oxidative Stress, etc. JNK1 JNK-1 Stress->JNK1 IsolappaolA This compound IsolappaolA->JNK1 Upregulates? DAF16_inactive DAF-16 (inactive) JNK1->DAF16_inactive Phosphorylates DAF16_active DAF-16 (active, phosphorylated) DAF16_nucleus DAF-16 DAF16_active->DAF16_nucleus Translocation TargetGenes Target Genes (e.g., sod-3, hsp-16.2) DAF16_nucleus->TargetGenes Upregulates Transcription Response Increased Longevity & Stress Resistance TargetGenes->Response

Caption: Proposed JNK-1-DAF-16 signaling pathway modulated by this compound in C. elegans.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general workflow for characterizing the biological activity and specificity of a novel compound like this compound.

Experimental_Workflow A Compound Isolation & Characterization (this compound from Arctium lappa) B Primary Screening (e.g., C. elegans lifespan assay) A->B C Dose-Response Analysis (Determine EC50) B->C D Secondary Assays (e.g., Stress resistance assays) C->D E Mechanism of Action Studies (Genetic pathway analysis, e.g., daf-16 mutants) D->E F Specificity & Off-Target Analysis (Comparison with analogues, other pathways) E->F G Lead Optimization F->G

Caption: General experimental workflow for the assessment of a novel bioactive compound.

References

Isolappaol A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Isolappaol A, a lignan isolated from the seeds of Arctium lappa (burdock), has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of this compound's performance against other related lignans, supported by experimental data. It is intended for researchers, scientists, and drug development professionals investigating novel natural compounds.

Comparative Analysis of Biological Activity

This compound has been primarily investigated for its anti-aging and antioxidant activities. Research has also explored the anti-inflammatory and anticancer potential of structurally similar lignans, providing a basis for comparative evaluation.

Anti-aging and Antioxidant Properties

A key study evaluated the anti-aging and antioxidant effects of six lignans from Arctium lappa, including this compound, using the nematode Caenorhabditis elegans as a model organism. All tested lignans demonstrated an ability to extend the mean lifespan of C. elegans and enhance survival under oxidative stress.[1] While the study highlighted that matairesinol extended lifespan by 25% at a 100 μM concentration, specific quantitative data for this compound's percentage of lifespan extension was not detailed in the abstract.[1] The antioxidant capacity of these lignans was also confirmed through in vitro and in vivo assays.[1]

CompoundConcentrationMean Lifespan Extension in C. elegansOxidative Stress Survival
This compound10 µM, 100 µMSignificant extension (specific % not provided in abstract)Improved
Arctigenin10 µM, 100 µMSignificant extensionImproved
Matairesinol10 µM, 100 µM25% at 100 µMImproved
Arctiin10 µM, 100 µMSignificant extensionImproved
Lappaol C10 µM, 100 µMSignificant extensionImproved
Lappaol F10 µM, 100 µMSignificant extensionImproved
Anti-inflammatory Activity

Several lignans from Arctium lappa have been shown to possess anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3] For instance, lappaol F and diarctigenin strongly inhibited NO production.[2] This suggests that this compound may also exhibit similar anti-inflammatory effects, although specific studies are needed for confirmation.

Anticancer Potential

Experimental Protocols

C. elegans Lifespan Assay

This protocol is based on the methodology described for testing the anti-aging effects of lignans from Arctium lappa.[1]

  • Synchronization of C. elegans : A population of age-synchronized wild-type N2 C. elegans is obtained by treating gravid adults with a bleaching solution to isolate eggs.

  • Treatment Preparation : this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) and then added to the nematode growth medium (NGM) agar to achieve the final desired concentrations (e.g., 10 µM and 100 µM). A control group with the solvent alone should be included.

  • Assay Initiation : Synchronized L1 larvae are transferred to the prepared NGM plates containing the test compounds or control.

  • Lifespan Scoring : Starting from the first day of adulthood, the worms are examined daily. Worms that do not respond to gentle prodding with a platinum wire are scored as dead. To prevent progeny from confounding the results, FUDR (5-fluoro-2'-deoxyuridine) can be added to the medium.

  • Data Analysis : The mean lifespan and survival curves for each group are calculated and statistically analyzed using methods such as the log-rank test.

Nitric Oxide (NO) Production Assay in Macrophages

This protocol is a standard method to assess the anti-inflammatory activity of compounds.[2][3]

  • Cell Culture : Murine macrophage cell line RAW 264.7 is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment : The cells are pre-treated with various concentrations of this compound or other test compounds for 1-2 hours.

  • Stimulation : The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A negative control group (no LPS) and a positive control group (LPS alone) should be included.

  • NO Measurement : After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis : The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms

Research suggests that the biological activities of this compound and related lignans are mediated through specific signaling pathways.

JNK-1/DAF-16 Signaling Pathway in Longevity

The anti-aging effects of lignans from Arctium lappa, including this compound, in C. elegans are linked to the upregulation of the JNK-1 and DAF-16 signaling pathways.[1] DAF-16 is a key transcription factor that regulates stress resistance and longevity. The nuclear translocation of DAF-16, induced by these lignans, is a critical step in its activation.

G cluster_0 Proposed Anti-aging Mechanism of this compound Isolappaol_A This compound JNK1 JNK-1 Activation Isolappaol_A->JNK1 DAF16_translocation DAF-16 Nuclear Translocation JNK1->DAF16_translocation Stress_Resistance Stress Resistance DAF16_translocation->Stress_Resistance Longevity Longevity DAF16_translocation->Longevity

Caption: Proposed JNK-1/DAF-16 signaling pathway for this compound-mediated longevity.

Experimental Workflow for Evaluating Bioactivity

The following diagram illustrates a typical workflow for the initial biological evaluation of a natural product like this compound.

G Experimental Workflow for this compound Research cluster_1 Start Isolation of this compound from Arctium lappa In_Vitro_Assays In Vitro Bioassays (Antioxidant, Anti-inflammatory) Start->In_Vitro_Assays In_Vivo_Model In Vivo Model Studies (e.g., C. elegans) Start->In_Vivo_Model Mechanism_Study Mechanism of Action Studies (Signaling Pathways) In_Vitro_Assays->Mechanism_Study In_Vivo_Model->Mechanism_Study Comparative_Analysis Comparative Analysis with Related Compounds Mechanism_Study->Comparative_Analysis End Identification of Therapeutic Potential Comparative_Analysis->End

Caption: A general experimental workflow for investigating the biological activities of Isolappa.

References

Benchmarking Isolappaol A: A Comparative Analysis Against Established Lifespan-Extending Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the novel compound, Isolappaol A, against well-characterized lifespan-extending agents: Resveratrol, Metformin, and Rapamycin. The following sections detail the reported effects of these established compounds on lifespan in various model organisms, standardized experimental protocols for lifespan assessment, and key signaling pathways implicated in the aging process. As this compound is a compound under investigation, its data is presented as "To Be Determined" (TBD), highlighting the experimental framework required to characterize its potential effects on longevity.

Data Presentation: Comparative Lifespan Extension Data

The following table summarizes the effects of Resveratrol, Metformin, and Rapamycin on lifespan in common model organisms. This quantitative data is essential for contextualizing the potential efficacy of novel compounds like this compound.

CompoundModel OrganismDosageMean Lifespan Increase (%)Maximum Lifespan Increase (%)Key Mechanistic Target(s)
This compound TBDTBDTBDTBDTBD
Resveratrol Saccharomyces cerevisiae (yeast)10 µMUp to 70%[1]Not ReportedSirtuin 1 (SIRT1) Activation[2]
Caenorhabditis elegans (roundworm)50-100 µM~15-30%Not ReportedSirtuin 1 (SIRT1) Activation[3]
Drosophila melanogaster (fruit fly)100-400 µM10-29%[4]Not ReportedSirtuin 1 (SIRT1) Activation
Mus musculus (mouse) - high-calorie diet22.4 mg/kg/dayReduced mortality risk by 31%[4]Not ReportedSirtuin 1 (SIRT1) Activation
Metformin Caenorhabditis elegans (roundworm)50 mM~20%[5]Up to 50%[6]AMP-activated protein kinase (AMPK) Activation[7]
Mus musculus (mouse)0.1% w/w in diet~6%[5]10.3%[8]AMP-activated protein kinase (AMPK) Activation
Rapamycin Saccharomyces cerevisiae (yeast)1 nMSignificant increaseNot ReportedMechanistic Target of Rapamycin (mTOR) Inhibition[8]
Drosophila melanogaster (fruit fly)200 µMUp to 28%Not ReportedMechanistic Target of Rapamycin (mTOR) Inhibition
Mus musculus (mouse)14 ppm in diet9-14% (males), 14% (females)Up to 14% (males), 9% (females)Mechanistic Target of Rapamycin (mTOR) Inhibition
Mus musculus (mouse) - transient treatment126 ppm for 3 monthsUp to 60% increase in life expectancyNot ReportedMechanistic Target of Rapamycin (mTOR) Inhibition

Experimental Protocols

To ensure rigorous and reproducible evaluation of compounds like this compound, standardized experimental protocols are critical. The following describes a common method for assessing lifespan in the model organism Caenorhabditis elegans.

Caenorhabditis elegans Lifespan Assay

This protocol outlines a standard procedure for determining the effect of a chemical compound on the lifespan of the nematode C. elegans.

1. Materials and Reagents:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • M9 buffer

  • Synchronized population of L4 larvae stage wild-type C. elegans (e.g., N2 strain)

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)

  • Control vehicle

  • Fluorodeoxyuridine (FUDR) to prevent progeny production

  • Platinum wire worm pick

  • Stereomicroscope

  • 20°C incubator

2. Procedure:

  • Preparation of Plates: Prepare NGM plates seeded with a lawn of E. coli OP50. For treated groups, supplement the NGM with the desired concentration of the test compound and FUDR. Control plates should contain the vehicle and FUDR.

  • Synchronization of Worms: Generate a synchronized population of worms by standard methods (e.g., bleaching gravid adults to isolate eggs) and grow them to the L4 larval stage.

  • Initiation of Lifespan Assay: Transfer a defined number of L4 worms (e.g., 60-100) to each experimental and control plate.

  • Scoring and Maintenance: Starting from day 1 of adulthood, score the worms every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick. Transfer the surviving worms to fresh plates every 2-4 days to avoid contamination and ensure a consistent supply of food and the test compound.

  • Data Analysis: Record the number of living and dead worms at each time point. The survival data can be used to generate Kaplan-Meier survival curves. Statistical significance between the treated and control groups is typically determined using the log-rank test.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental designs is crucial for understanding the mechanisms of action and the process of discovery for lifespan-extending compounds.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Downstream Effectors Insulin/IGF-1 Insulin/IGF-1 Insulin/IGF-1 Receptor (DAF-2) Insulin/IGF-1 Receptor (DAF-2) PI3K (AGE-1) PI3K (AGE-1) Insulin/IGF-1 Receptor (DAF-2)->PI3K (AGE-1) PDK1 PDK1 PI3K (AGE-1)->PDK1 AKT/SGK AKT/SGK PDK1->AKT/SGK FOXO (DAF-16) FOXO (DAF-16) AKT/SGK->FOXO (DAF-16) Inhibition Longevity/Stress Resistance Genes Longevity/Stress Resistance Genes FOXO (DAF-16)->Longevity/Stress Resistance Genes Activation

Caption: The Insulin/IGF-1 signaling pathway, a key regulator of aging.

G Primary Screen Primary Screen (e.g., C. elegans lifespan assay) Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis Active Compounds Secondary Assays Secondary Assays (e.g., stress resistance, healthspan metrics) Dose-Response Analysis->Secondary Assays Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Mammalian Model Validation Validation in Mammalian Models (e.g., mouse lifespan) Mechanism of Action Studies->Mammalian Model Validation Preclinical Development Preclinical Development Mammalian Model Validation->Preclinical Development

Caption: Experimental workflow for screening lifespan-extending compounds.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Isolappaol A

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Safety Precautions

Given the potential hazards, all personnel handling Isolappaol A must use appropriate Personal Protective Equipment (PPE):

  • Chemical safety goggles to protect against splashes.

  • Chemically resistant gloves , such as nitrile gloves.

  • A laboratory coat to protect skin and clothing.

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Quantitative Data Summary for Disposal

The following table summarizes the key guidelines for the disposal of this compound:

ParameterGuideline
Waste Classification Hazardous Chemical Waste[1]
Container Type Chemically compatible, leak-proof, with a secure lid[1]
Labeling "Hazardous Waste" with the full chemical name[1]
Storage Segregated from incompatible materials[1]
Disposal Method Through an approved Environmental Health and Safety (EHS) program[1]

Experimental Protocol for Disposal

The following protocol must be strictly followed for the safe disposal of this compound waste.

1. Waste Identification and Labeling:

  • Treat all unwanted this compound, including residues and contaminated materials, as hazardous waste.[1]

  • Use a dedicated, chemically compatible, and leak-proof container for waste collection.[1]

  • Affix a "Hazardous Waste" label to the container and clearly write the full chemical name: "1-(Benzo[d][1][2]dioxol-5-yl)propan-2-ol".[1]

2. Waste Collection and Storage:

  • Collect all this compound waste, including solutions and contaminated labware, in the designated container.

  • Store the waste container in a secure, well-ventilated area, segregated from incompatible materials like strong oxidizing agents.[1]

  • Ensure the container's lid is tightly sealed when not in use.

3. Disposal of Empty Containers:

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent, such as ethanol or acetone.[1]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, but the original label must be defaced or removed.[1]

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[1]

  • Do not dispose of this compound down the drain or in regular trash.[1]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated identify_waste 1. Identify as Hazardous Waste start->identify_waste prepare_container 2. Prepare Labeled, Compatible Container identify_waste->prepare_container collect_waste 3. Collect Waste (Chemical & Contaminated Items) prepare_container->collect_waste storage 4. Store in Designated, Secure Area collect_waste->storage empty_container Empty Container? collect_waste->empty_container contact_ehs 5. Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end empty_container->storage No (Waste in Container) triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->storage

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Isolappaol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Isolappaol A, a lignan isolated from Arctium lappa. Due to the limited availability of specific toxicological data for this compound, a cautious approach is mandated. The following procedures are based on best practices for handling natural products with unknown toxicity.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, personnel should use a combination of engineering controls (such as a chemical fume hood) and the personal protective equipment outlined below. The selection of PPE is critical to minimize exposure through inhalation, skin contact, or eye contact.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatN95 or higher-rated respirator (if not in a fume hood)
Handling Solutions Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if handled in a fume hood
Cleaning and Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required

Operational Plan: Step-by-Step Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.
  • Assemble Materials: Before starting, gather all necessary equipment, including appropriate glassware, solvents, and waste containers.
  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.
  • Review Procedures: All personnel involved in the handling of this compound must read and understand this protocol.

2. Handling Procedures:

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
  • Weighing: If weighing the solid compound, perform this task within a chemical fume hood to prevent the inhalation of any airborne particles.
  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
  • Manipulation: Conduct all manipulations of this compound solutions within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.

Disposal Plan

All waste materials contaminated with this compound, including unused solutions, contaminated labware, and personal protective equipment, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_materials Assemble Materials prep_area->gather_materials check_safety Verify Emergency Equipment gather_materials->check_safety review_protocol Review Handling Protocol check_safety->review_protocol don_ppe Don Appropriate PPE review_protocol->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve manipulate Conduct Experiment dissolve->manipulate decontaminate Decontaminate Surfaces and Equipment manipulate->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe dispose_waste Dispose of Hazardous Waste remove_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.